(S)-2-(4-Chlorophenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHHGGKKRPPWSU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426554 | |
| Record name | (S)-2-(4-chlorophenyl) pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217651-75-6 | |
| Record name | (S)-2-(4-chlorophenyl) pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: (S)-2-(4-Chlorophenyl)pyrrolidine (CAS 1217651-75-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities. While specific research on this compound is limited in publicly accessible literature, this guide synthesizes available data on its chemical properties and draws inferences from related compounds to highlight its potential areas of interest for research and drug development. The primary focus of related compounds appears to be in the fields of anti-infectives and neurology.
Chemical and Physical Properties
This compound is a liquid at room temperature. Its fundamental properties are summarized in the table below. This data is compiled from various chemical suppliers and public databases.
| Property | Value | Source(s) |
| CAS Number | 1217651-75-6 | N/A |
| Molecular Formula | C₁₀H₁₂ClN | [1] |
| Molecular Weight | 181.66 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 269 °C | [2] |
| Density | 1.129 g/cm³ | [2] |
| Flash Point | 117 °C | [2] |
| Purity | ≥98.0% | [2] |
| IUPAC Name | (2S)-2-(4-chlorophenyl)pyrrolidine | [3] |
| SMILES | C1CC(NC1)C2=CC=C(C=C2)Cl | [3] |
| InChIKey | CIHHGGKKRPPWSU-UHFFFAOYSA-N | [3] |
Synthesis and Analytical Characterization
Publicly available analytical data such as ¹H-NMR, ¹³C-NMR, HPLC, or mass spectrometry for this compound is limited. The PubChem database does contain a GC-MS entry for the racemic mixture, 2-(4-Chlorophenyl)pyrrolidine.[3]
Potential Biological Activity and Therapeutic Areas
While no specific biological data for this compound has been found, the broader class of chlorophenyl-pyrrolidine derivatives has been investigated for several therapeutic applications.
Anti-infective Properties
A recent review highlighted that pyrrolidine derivatives containing a 4-chlorophenyl group have demonstrated notable biological activities.[5] Specifically, certain compounds within this class have shown:
-
Antituberculosis Activity: One derivative exhibited better antituberculosis activity than the reference drug ethambutol.[5]
-
Antibacterial Activity: A series of 1,2,4-oxadiazole pyrrolidine derivatives featuring a 4-chlorophenyl substituent were found to inhibit E. coli DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[5] This suggests a potential mechanism of action for antibacterial effects.
The general workflow for screening antibacterial activity is depicted below.
Caption: General workflow for antibacterial screening.
Central Nervous System Activity
Research on a positional isomer, 3-(p-chlorophenyl)pyrrolidine, offers insights into potential neurological effects. This compound was found to be a prodrug that is metabolized into pharmacologically active molecules.[6]
-
Metabolism: In rat liver homogenates, the primary metabolites are lactams. In brain homogenates, the compound is converted to amino acid metabolites, including 4-amino-3-(p-chlorophenyl)butanoic acid (a structural analog of baclofen, a GABA receptor agonist).[6]
-
GABAergic Activity: The administration of 3-(p-chlorophenyl)pyrrolidine led to detectable brain levels of these GABAergic metabolites and showed activity in a model of GABA-inhibited convulsions.[6]
This suggests that this compound could potentially be investigated as a prodrug targeting the central nervous system.
The metabolic pathway for the related 3-(p-chlorophenyl)pyrrolidine is illustrated below.
Caption: Metabolic pathways of 3-(p-chlorophenyl)pyrrolidine.
Safety Information
Safety data for this compound is primarily available from chemical suppliers. The compound is classified with the following hazard statements:
Standard precautionary statements for handling this chemical include wearing protective gloves, eye protection, and ensuring adequate ventilation.[2][3]
Conclusion and Future Directions
This compound is a readily available chiral building block. While direct biological studies on this specific compound are lacking in the public domain, the broader family of chlorophenyl-pyrrolidine derivatives shows promise, particularly in the development of novel anti-infective and CNS-acting agents.
Future research should focus on:
-
Developing and publishing a robust, stereoselective synthesis for this compound.
-
Conducting broad biological screening to identify its primary pharmacological activities.
-
Investigating its metabolic profile to determine if it acts as a prodrug, similar to its 3-chlorophenyl isomer.
-
Elucidating the mechanism of action for any identified biological activities.
This foundational work is necessary to unlock the full potential of this compound in drug discovery and development.
References
- 1. This compound | 1217651-75-6 [chemicalbook.com]
- 2. (2S)-2-(4-Chlorophenyl)pyrrolidine CAS 1217651-75-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA3180417A1 - Synthesis of (2s,5r)-5-(2-chlorophenyl)-1-(2'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-(4-Chlorophenyl)pyrrolidine in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative that serves as a precursor to a highly effective class of organocatalysts, specifically the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts. These catalysts have emerged as powerful tools in asymmetric synthesis, enabling the enantioselective formation of complex molecules under mild conditions. This technical guide provides an in-depth exploration of the core mechanism of action of catalysts derived from this compound, focusing on the fundamental principles that govern their reactivity and stereoselectivity. The content herein is curated for an audience of researchers, scientists, and drug development professionals who are engaged in the design and execution of stereoselective transformations.
Core Catalytic Principles: Enamine and Iminium Ion Catalysis
The catalytic utility of this compound derivatives, most notably its O-trimethylsilyl ether, stems from its ability to reversibly form covalent intermediates with carbonyl compounds, thereby activating them for a variety of asymmetric transformations. This activation occurs through two primary, well-established catalytic cycles: enamine catalysis and iminium ion catalysis .
Enamine Catalysis
In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for reactions with various electrophiles. The chiral environment provided by the catalyst, particularly the bulky aryl substituent, effectively shields one face of the enamine, directing the approach of the electrophile to the opposite face and thus controlling the stereochemical outcome of the reaction. This mode of activation is central to reactions such as asymmetric α-functionalization of aldehydes and ketones.
Iminium Ion Catalysis
Conversely, in reactions involving α,β-unsaturated aldehydes or ketones, the catalyst forms a positively charged iminium ion intermediate. This activation pathway lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. The stereoselectivity is again dictated by the steric hindrance of the catalyst's aryl group, which blocks one of the enantiotopic faces of the iminium ion from the incoming nucleophile. This mechanism is operative in a wide range of conjugate addition reactions, including Michael additions and Diels-Alder reactions.[1]
The Role of the 4-Chlorophenyl Substituent
The presence of a 4-chlorophenyl group on the pyrrolidine scaffold introduces specific electronic and steric effects that modulate the catalyst's performance compared to its unsubstituted or otherwise substituted analogues.
-
Electronic Effect: The chlorine atom is an electron-withdrawing group, which influences the electronic properties of the catalyst. This inductive effect can impact the pKa of the pyrrolidine nitrogen and the stability of the charged intermediates in the catalytic cycle. A more electron-deficient aryl ring can affect the rate of enamine and iminium ion formation and subsequent reactions.
-
Steric Effect: The 4-chlorophenyl group provides the necessary steric bulk to create a well-defined chiral pocket around the reactive intermediate. This steric hindrance is paramount for achieving high levels of stereodifferentiation by effectively blocking one face of the enamine or iminium ion from the approaching reactant. While the chloro-substituent is at the para-position, it contributes to the overall size and shape of the aryl group, which is critical for inducing asymmetry. In many pyrrolidine-based catalysts, the stereochemical outcome is not solely determined by the transition state of the bond-forming step but can be influenced by the relative stability and reactivity of diastereomeric intermediates later in the catalytic cycle, a phenomenon described as a Curtin-Hammett scenario.[2]
Key Asymmetric Transformations
Catalysts derived from this compound are versatile and have been successfully employed in a variety of enantioselective reactions. Below are representative examples of such transformations, with quantitative data for closely related diarylprolinol silyl ether catalysts.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone transformation in organic synthesis. Diarylprolinol silyl ether catalysts excel in mediating the asymmetric Michael addition of aldehydes, ketones, and nitroalkanes to various Michael acceptors.
Table 1: Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Aldehydes Catalyzed by a Diphenylprolinol Silyl Ether
| Entry | Aldehyde (R) | Nitroalkane (R') | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | CH₃ | 95 | - | 98 |
| 2 | 4-MeOC₆H₄ | CH₃ | 92 | - | 97 |
| 3 | 4-ClC₆H₄ | CH₃ | 96 | - | 99 |
| 4 | 2-Naphthyl | CH₃ | 91 | - | 98 |
| 5 | (E)-CH=CHPh | CH₃ | 85 | - | 96 |
| 6 | C₆H₅ | C₂H₅ | 88 | 78:22 | 97 (syn) |
Data is representative of the catalyst class and is sourced from studies on diphenylprolinol silyl ether.[3]
Asymmetric [3+2] Cycloaddition
[3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings. Organocatalysis with diarylprolinol silyl ethers has enabled the enantioselective synthesis of various heterocyclic systems.
Table 2: Enantioselective [3+2] Cycloaddition of Trimethylenemethane with N-Boc Imines
| Entry | Imine (Ar) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 98 | 87 |
| 2 | 4-MeOC₆H₄ | 95 | 88 |
| 3 | 4-ClC₆H₄ | 99 | 85 |
| 4 | 2-ClC₆H₄ | 97 | 90 |
| 5 | 3-Thienyl | 91 | 86 |
Data is representative of a palladium-catalyzed reaction, which can be conceptually linked to organocatalytic pathways.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic methods. Below is a representative protocol for an asymmetric Michael addition reaction.
General Experimental Protocol for Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Aldehydes
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in the specified solvent (2.0 mL) is added the diarylprolinol silyl ether catalyst (20 mol%). The mixture is stirred at room temperature for 10 minutes before the addition of the nitroalkane (1.5 mmol). The reaction is then stirred at the indicated temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Signaling Pathways and Experimental Workflows
The mechanism of action can be visualized through signaling pathway diagrams. The following diagrams, generated using the DOT language, illustrate the catalytic cycles for enamine and iminium ion activation.
Enamine Catalysis Cycle
Caption: Generalized catalytic cycle for enamine activation.
Iminium Ion Catalysis Cycle
Caption: Generalized catalytic cycle for iminium ion activation.
Conclusion
This compound is a valuable building block for a robust class of organocatalysts that operate through well-defined enamine and iminium ion intermediates. The electronic and steric properties conferred by the 4-chlorophenyl substituent are critical for achieving high levels of catalytic activity and stereoselectivity. The versatility of these catalysts in promoting a wide array of asymmetric transformations, including Michael additions and cycloadditions, underscores their importance in modern organic synthesis and drug development. Further investigation into the specific catalytic behavior of the 4-chlorophenyl derivative is warranted to fully elucidate its unique potential and expand its application in the synthesis of complex, enantioenriched molecules.
References
Spectroscopic Data for (S)-2-(4-Chlorophenyl)pyrrolidine: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-(4-Chlorophenyl)pyrrolidine, a molecule of interest in pharmaceutical research and development. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a substituted pyrrolidine derivative. The presence of a chiral center and a halogenated aromatic ring makes spectroscopic analysis crucial for its characterization, purity assessment, and structural elucidation. This document summarizes key spectroscopic data and provides the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables present the quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.30 | d | 2H | Ar-H (ortho to Cl) |
| ~7.25 | d | 2H | Ar-H (meta to Cl) |
| ~4.15 | t | 1H | CH (pyrrolidine C2) |
| ~3.30 | m | 1H | CH₂ (pyrrolidine C5) |
| ~3.00 | m | 1H | CH₂ (pyrrolidine C5) |
| ~2.10 | m | 1H | CH₂ (pyrrolidine C3) |
| ~1.95 | m | 1H | CH₂ (pyrrolidine C3) |
| ~1.70 | m | 2H | CH₂ (pyrrolidine C4) |
| ~2.5-3.5 | br s | 1H | NH |
Note: Predicted values based on typical chemical shifts for similar structures. Solvent: CDCl₃.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Ar-C (quaternary, C-Cl) |
| ~132 | Ar-C (quaternary, C-pyrrolidine) |
| ~129 | Ar-CH (ortho to Cl) |
| ~128 | Ar-CH (meta to Cl) |
| ~63 | CH (pyrrolidine C2) |
| ~47 | CH₂ (pyrrolidine C5) |
| ~35 | CH₂ (pyrrolidine C3) |
| ~26 | CH₂ (pyrrolidine C4) |
Note: Predicted values based on typical chemical shifts for similar structures. Solvent: CDCl₃.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350-3310 | Weak-Medium | N-H Stretch | Secondary Amine |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2960-2850 | Medium | C-H Stretch | Aliphatic |
| ~1600, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1100-1000 | Strong | C-N Stretch | Aliphatic Amine |
| ~830 | Strong | C-H Out-of-plane bend | p-disubstituted benzene |
| ~1090 | Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (GC-MS)
| m/z | Proposed Fragment |
| 181/183 | [M]⁺ (Molecular Ion) |
| 152 | [M - C₂H₅]⁺ |
| 117 | [C₇H₆Cl]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 70 | [C₄H₈N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For determining the enantiomeric purity, a chiral solvating agent can be added to the NMR tube to induce chemical shift differences between the enantiomers.[1]
IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) FT-IR method is commonly used, requiring only a small amount of the solid to be pressed against the crystal. Alternatively, a thin solid film can be prepared by dissolving approximately 50 mg of the solid in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Mass Spectrometry
Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column. As the compound elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are essential for quality control, structural verification, and further research involving this compound.
References
- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Chiral Properties of (S)-2-(4-Chlorophenyl)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. The pyrrolidine scaffold is a common motif in a vast array of natural products and pharmacologically active molecules. The introduction of a chiral center at the 2-position, coupled with the electronic properties of the 4-chlorophenyl group, makes this molecule a valuable building block for the development of novel therapeutics and a useful ligand or auxiliary in stereoselective transformations. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, stereoselective analysis, and potential applications.
Physicochemical and Chiral Properties
The fundamental properties of 2-(4-Chlorophenyl)pyrrolidine are summarized below. It is important to note that while data for the racemic mixture is available, specific chiroptical properties for the (S)-enantiomer are not widely reported in publicly available literature and often need to be determined experimentally.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN | --INVALID-LINK-- |
| Molecular Weight | 181.66 g/mol | --INVALID-LINK-- |
| CAS Number (Racemate) | 38944-14-8 | --INVALID-LINK-- |
| CAS Number ((S)-enantiomer) | 1217651-75-6 | N/A |
| Appearance | Not explicitly reported, likely a solid or oil | N/A |
| Specific Optical Rotation ([α]D) | Not available in the reviewed literature. This value is crucial for characterizing the enantiomeric purity of a sample and needs to be determined experimentally. | N/A |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer. One effective method involves the use of imine reductases (IREDs), which can stereoselectively reduce a prochiral precursor.
This protocol is a general representation based on the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines using imine reductases.[1]
Materials:
-
2-(4-Chlorophenyl)-1-pyrroline
-
(S)-selective imine reductase (SvIR)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose dehydrogenase (GDH)
-
Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a suitable reaction vessel, prepare a solution containing the buffer, NADP⁺, GDH, and glucose.
-
Add the (S)-selective imine reductase (SvIR) to the solution.
-
Dissolve the substrate, 2-(4-Chlorophenyl)-1-pyrroline, in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain enantiomerically enriched this compound.
Chiral Resolution of Racemic 2-(4-Chlorophenyl)pyrrolidine
Chiral resolution involves separating the enantiomers from a racemic mixture. This can be accomplished through various techniques, including diastereomeric salt formation or preparative chiral chromatography.
This is a generalized protocol and the choice of resolving agent is critical for successful separation.
Materials:
-
Racemic 2-(4-Chlorophenyl)pyrrolidine
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid)
-
Suitable solvent (e.g., ethanol, methanol, isopropanol)
-
Acid and base for liberation of the free amine (e.g., HCl, NaOH)
Procedure:
-
Dissolve the racemic 2-(4-Chlorophenyl)pyrrolidine in a suitable solvent.
-
Add a solution of the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent.
-
Allow the mixture to crystallize. The diastereomeric salt of one enantiomer should preferentially crystallize.
-
Filter the crystals and wash them with a small amount of cold solvent.
-
Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., aqueous NaOH) and extract with an organic solvent.
-
To isolate the other enantiomer, the mother liquor can be treated with a base, and the partially enriched amine can be resolved using the opposite enantiomer of the resolving agent.
-
Determine the enantiomeric excess (e.e.) of each fraction using chiral HPLC or by measuring the specific optical rotation.
Stereoselective Analysis
Determining the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Chiral HPLC Method Development
A general strategy for developing a chiral HPLC method is outlined below. The selection of the chiral stationary phase (CSP) and mobile phase is empirical and requires screening.
General HPLC Conditions:
-
Column: A chiral stationary phase is required. Common choices include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or protein-based columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is used. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds like pyrrolidines) are often necessary to improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., around 220-230 nm due to the phenyl ring).
This is a hypothetical starting point for method development.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
Under these or optimized conditions, the two enantiomers of 2-(4-Chlorophenyl)pyrrolidine should be resolved into two separate peaks. The enantiomeric excess can be calculated from the peak areas.
Applications in Drug Development and Asymmetric Synthesis
The chiral nature of this compound makes it a valuable tool in both drug discovery and the synthesis of other chiral molecules.
Role in Medicinal Chemistry
The pyrrolidine ring is a key structural component in numerous FDA-approved drugs. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. The presence of the 4-chlorophenyl group can influence the molecule's lipophilicity and its ability to engage in specific interactions with biological targets. Derivatives of 2-phenylpyrrolidine have been investigated for a range of biological activities, although specific data for the (S)-2-(4-chlorophenyl) enantiomer is limited in the public domain. The general class of substituted pyrrolidines has shown potential in areas such as:
-
Central Nervous System (CNS) Disorders: As precursors to compounds with potential antipsychotic or antidepressant activities.
-
Antiviral Agents: The pyrrolidine scaffold is found in several antiviral drugs.
-
Enzyme Inhibitors: The rigid structure can be exploited to design specific enzyme inhibitors.
Application in Asymmetric Catalysis
Chiral pyrrolidine derivatives are widely used as organocatalysts or as ligands for metal-catalyzed asymmetric reactions. This compound can serve as a chiral backbone for the synthesis of more complex catalysts. The nitrogen atom can act as a Lewis base or be functionalized to introduce other catalytic moieties. Potential applications include:
-
Asymmetric Aldol and Michael Reactions: Proline and its derivatives are well-known catalysts for these carbon-carbon bond-forming reactions.
-
Asymmetric Diels-Alder Reactions: Chiral amines can catalyze cycloaddition reactions with high stereocontrol.
-
Asymmetric Hydrogenations: As chiral ligands for transition metals.
Conclusion
References
The Pivotal Role of the 4-Chlorophenyl Group in the Biological Activity of Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. Within the vast chemical space of pyrrolidine derivatives, the incorporation of a 4-chlorophenyl group has repeatedly been shown to be a critical determinant of potent and selective biological activity across a range of therapeutic areas. This technical guide provides an in-depth analysis of the role of the 4-chlorophenyl moiety in pyrrolidine-based compounds, summarizing key findings on their synthesis, biological activities, and mechanisms of action. The strategic placement of the chlorine atom on the phenyl ring often leads to enhanced target engagement, improved pharmacokinetic properties, and ultimately, more effective drug candidates. This document aims to serve as a comprehensive resource for researchers in the field of drug discovery and development, offering detailed experimental protocols, quantitative biological data, and a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.
Synthesis of 4-Chlorophenyl Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives bearing a 4-chlorophenyl group can be achieved through various synthetic routes. A common and versatile approach involves the construction of the pyrrolidine ring via cyclization reactions or the introduction of the 4-chlorophenyl group onto a pre-existing pyrrolidine scaffold.
General Synthesis of a 4-(4-Chlorophenyl)pyrrolidin-2-one Core
A foundational building block for many biologically active molecules is the 4-(4-chlorophenyl)pyrrolidin-2-one scaffold. A general and reliable method for its synthesis is outlined below:
Experimental Protocol:
Step 1: Michael Addition
-
To a stirred solution of 4-chlorocinnamic acid (1 equivalent) in a suitable solvent such as ethanol, add a Michael donor, for example, nitromethane (1.5 equivalents), and a base like sodium ethoxide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude adduct from the previous step in a suitable solvent like methanol.
-
Add a reducing agent, such as Raney nickel or palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
Step 3: Lactamization
-
Dissolve the resulting amino acid in a high-boiling point solvent like toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water and promote intramolecular cyclization.
-
Continue refluxing for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenyl)pyrrolidin-2-one.
dot
Caption: General synthesis of 4-(4-chlorophenyl)pyrrolidin-2-one.
Biological Activities and the Role of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety has been instrumental in conferring a wide array of biological activities to pyrrolidine derivatives. Its electronic and steric properties often lead to favorable interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 4-chlorophenyl-substituted pyrrolidines. The 4-chlorophenyl group can contribute to activity through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
For instance, certain spiropyrrolidine-thiazolo-oxindole derivatives containing a 2,4-dichlorophenyl group have demonstrated significantly higher activity against the HepG2 cell line compared to the reference drug cisplatin.[1] In some pyrazolidine-3,5-dione derivatives, the presence of two 4-chlorophenyl groups was associated with potent antiproliferative activities against several human cancer cell lines, inducing apoptosis via the activation of caspases.
Table 1: Anticancer Activity of Selected 4-Chlorophenyl Pyrrolidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | MGC-803 | 5.1 | [2] |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | EC-109 | 10.1 | [2] |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | MCF-7 | 8.2 | [2] |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | SMMC-7721 | 7.5 | [2] |
| Symmetrical chlorophenylamino-s-triazine (4c) | C26 | 1.71 | [3] |
dot
Caption: Caspase activation pathway in apoptosis.
Antibacterial and Antituberculosis Activity
The 4-chlorophenyl group is a recurring feature in pyrrolidine derivatives with notable antibacterial and antituberculosis properties. This moiety can enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell wall. Furthermore, it can engage in specific interactions with bacterial enzymes.
For example, 1,2,4-oxadiazole pyrrolidine derivatives containing a 4-chlorophenyl group have been shown to inhibit E. coli DNA gyrase at concentrations comparable to the standard drug novobiocin.[1] Another study reported that a pyrrolidine derivative with a 4-chlorophenyl group exhibited better antituberculosis activity than the reference drug ethambutol.[1]
Table 2: Antibacterial and Antituberculosis Activity of Selected 4-Chlorophenyl Pyrrolidine Derivatives
| Compound ID | Target/Organism | MIC (µg/mL) | IC50 (nM) | Reference |
| 1,2,4-oxadiazole pyrrolidine derivative (22b) | E. coli DNA gyrase | - | 210 ± 20 | [1] |
| 1,2,4-oxadiazole pyrrolidine derivative (22c) | E. coli DNA gyrase | - | 120 ± 10 | [1] |
| 1,2,4-oxadiazole pyrrolidine derivative (22d) | E. coli DNA gyrase | - | 250 ± 20 | [1] |
| N-benzoylthiourea-pyrrolidine derivative (16c) | Mycobacterium tuberculosis | Better than ethambutol | - | [1] |
Other Biological Activities
Beyond anticancer and antimicrobial effects, 4-chlorophenyl pyrrolidine derivatives have demonstrated a range of other important biological activities, including anticonvulsant, anti-inflammatory, and enzyme inhibitory properties. The 4-chlorophenyl group often plays a crucial role in the binding of these molecules to their respective targets. For instance, a series of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides were identified as potent antagonists of the melanocortin-4 receptor (MC4R), with one derivative exhibiting a Ki of 0.5 nM.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of 4-chlorophenyl pyrrolidine derivatives.
Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To assess the inhibitory activity of a compound against bacterial DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 DNA
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound (dissolved in DMSO)
-
Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations in microcentrifuge tubes.
-
Initiate the reaction by adding E. coli DNA gyrase to each tube. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light and determine the concentration of the compound that inhibits the supercoiling activity of the enzyme.
dot
Caption: A typical drug discovery screening cascade.
Conclusion
The 4-chlorophenyl group is a powerful and versatile substituent in the design of pyrrolidine-based therapeutic agents. Its incorporation has consistently led to compounds with potent and diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The electronic and steric properties of the 4-chlorophenyl moiety facilitate crucial interactions with a variety of biological targets, often enhancing binding affinity and specificity. The synthetic accessibility of these derivatives, coupled with their promising pharmacological profiles, ensures that they will remain a focal point of research in medicinal chemistry. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 4-chlorophenyl pyrrolidine derivatives, offering valuable insights and detailed protocols to aid researchers in the ongoing quest for novel and effective therapeutics. Further exploration of this chemical space, guided by the principles outlined herein, holds significant promise for the future of drug discovery.
References
The Strategic Role of (S)-2-(4-Chlorophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Privileged Scaffold in Drug Discovery and Development
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous natural products and synthetic drugs.[1][2] Among the vast array of substituted pyrrolidines, the chiral building block (S)-2-(4-Chlorophenyl)pyrrolidine has emerged as a particularly valuable scaffold. Its unique stereochemistry and the electronic properties imparted by the 4-chlorophenyl substituent make it a sought-after component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS) and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of compounds derived from this compound, offering valuable insights for researchers and professionals in drug development.
Synthesis of a Key Chiral Intermediate
The enantioselective synthesis of 2-arylpyrrolidines, including the this compound scaffold, is a critical step in harnessing its potential in medicinal chemistry. Various synthetic strategies have been developed to achieve high enantiopurity, a crucial factor as the biological activity of chiral molecules often resides in a single enantiomer.
A biocatalytic approach has also demonstrated high efficiency. The use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones offers an environmentally friendly and highly selective alternative to traditional chemical methods. This enzymatic strategy has been successfully applied to produce (R)-2-(p-chlorophenyl)pyrrolidine on a significant scale with excellent enantiomeric excess (>99.5%), and a similar approach could be adapted for the (S)-enantiomer by selecting the appropriate transaminase.[5]
Experimental Protocol: General Asymmetric Synthesis of 2-Arylpyrrolidines via Reductive Cyclization
The following is a generalized protocol based on the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines, which can be adapted for the synthesis of this compound.[3][4]
Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine A solution of the appropriate γ-chloro ketone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) in THF is treated with Ti(OEt)4 (2.0 eq). The reaction mixture is heated at reflux for several hours until completion, monitored by TLC. After cooling to room temperature, the reaction is quenched with brine and filtered. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude γ-chloro N-(tert-butanesulfinyl)ketimine, which can be purified by column chromatography.
Step 2: Diastereoselective Reduction and Cyclization The synthesized γ-chloro N-(tert-butanesulfinyl)ketimine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of a reducing agent, such as L-Selectride® or K-Selectride® (1.5 eq), is added dropwise. The reaction is stirred at -78 °C for several hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of the 2-aryl-1-(tert-butanesulfinyl)pyrrolidine can be separated by column chromatography.
Step 3: Deprotection to this compound The purified (S,S)-2-(4-chlorophenyl)-1-(tert-butanesulfinyl)pyrrolidine (1.0 eq) is dissolved in methanol, and a solution of HCl in dioxane (4 M) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and a basic aqueous solution (e.g., 1M NaOH). The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to afford the this compound.
Applications in Medicinal Chemistry
The this compound scaffold has proven to be a valuable building block in the development of a diverse range of therapeutic agents. Its applications span from targeting bacterial enzymes to modulating key proteins in the central nervous system.
Antibacterial and Antituberculosis Activity
The presence of a 4-chlorophenyl group on a pyrrolidine ring has been associated with significant antibacterial activity. In a study of 1,2,4-oxadiazole pyrrolidine derivatives, compounds bearing the 4-chlorophenyl moiety demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV, with IC50 values in the nanomolar range.[4][6] For instance, one such derivative containing a 4-chlorophenyl substituent on the pyrrolidine ring was more active than the reference compound novobiocin against E. coli topoisomerase IV.[6]
Furthermore, derivatives incorporating the 4-chlorophenyl group have shown promising activity against Mycobacterium tuberculosis. One compound exhibited better anti-TB activity than the reference drug ethambutol.[1]
| Compound Class | Target | Organism | Activity (IC50/MIC) | Reference |
| 1,2,4-Oxadiazole Pyrrolidine Derivatives | DNA Gyrase | E. coli | 120 ± 10 nM - 250 ± 20 nM | [4][6] |
| 1,2,4-Oxadiazole Pyrrolidine Derivatives | Topoisomerase IV | E. coli | 3.07 µM | [6] |
| Thiohydantoin-pyrrolidine Derivatives | - | M. tuberculosis | MIC: 1.95 µg/mL | [1] |
Central Nervous System Agents: Monoamine Reuptake Inhibitors
A significant area of application for this compound and related structures is in the development of monoamine reuptake inhibitors. These compounds modulate the levels of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synaptic cleft by blocking their respective transporters (DAT, NET, and SERT).[7] Imbalances in these neurotransmitter systems are implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5][8][9]
The pyrrolidine scaffold serves as a conformationally restricted analogue of the general pharmacophore for many monoamine reuptake inhibitors, which typically consists of an amine and an aryl group separated by a flexible chain.[10] The stereochemistry at the 2-position of the pyrrolidine ring is often crucial for potent and selective inhibition. Studies on pyrovalerone analogs, which feature a 2-pyrrolidinyl pharmacophore, have shown that the (S)-enantiomer is significantly more active as a dopamine and norepinephrine reuptake inhibitor.[3][11]
| Compound Series | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Pyrovalerone Analogs | DAT | 18.1 | 16.3 | [3][11] |
| Pyrovalerone Analogs | NET | 63.8 | 60.5 | [11] |
| Pyrovalerone Analogs | SERT | >10,000 | >10,000 | [11] |
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol describes a general method for determining the potency of compounds to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes.[6]
1. Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.
2. Uptake Inhibition Assay:
-
Synaptosomes are incubated with various concentrations of the test compound (e.g., a derivative of this compound).
-
A fixed concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
To determine the specificity of uptake for each transporter, parallel incubations are performed in the presence of known selective inhibitors for the other two transporters.
-
After a short incubation period at 37 °C, the uptake is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radiolabel.
-
The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is quantified by liquid scintillation counting.
3. Data Analysis:
-
The percentage of inhibition of uptake is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways of Monoamine Reuptake Inhibitors
Norepinephrine-dopamine reuptake inhibitors (NDRIs) exert their therapeutic effects by increasing the extracellular concentrations of norepinephrine and dopamine in specific brain regions.[12] This modulation of monoaminergic neurotransmission triggers a cascade of downstream signaling events that are believed to underlie their clinical efficacy in treating conditions like depression and ADHD.
By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), NDRIs prevent the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of norepinephrine and dopamine in the synapse, enhancing their binding to postsynaptic receptors.
The increased activation of postsynaptic adrenergic and dopaminergic receptors initiates intracellular signaling cascades, often involving G-protein coupled receptors and the modulation of second messengers like cyclic AMP (cAMP). These signaling pathways can ultimately lead to changes in gene expression and neuronal plasticity, contributing to the long-term therapeutic effects of NDRIs.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its importance is underscored by the biological activities of its derivatives, which range from potent antibacterial and anti-TB agents to highly selective monoamine reuptake inhibitors for the treatment of CNS disorders. The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, highlighting the need for efficient and scalable enantioselective synthetic methods. As our understanding of the structure-activity relationships of this compound derivatives continues to grow, so too will the opportunities to develop new and improved medicines based on this remarkable building block.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. US5925666A - Pharmaceutical compositions and methods for treating compulsive disorders using pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
- 9. Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Substituted Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[2][3][4] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making the development of efficient and stereoselective synthetic methods a paramount objective for organic chemists.[5] This technical guide provides an in-depth exploration of the core strategies for the discovery and synthesis of substituted chiral pyrrolidines, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Core Synthetic Strategies for Asymmetric Pyrrolidine Construction
The asymmetric synthesis of substituted chiral pyrrolidines has been a fertile ground for methodological innovation. Key strategies can be broadly categorized into catalytic asymmetric reactions, the use of the chiral pool, and diastereoselective approaches.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
One of the most powerful and atom-economical methods for constructing enantioenriched pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles.[6][7] This reaction allows for the creation of multiple stereocenters in a single step with high levels of regio-, diastereo-, and enantioselectivity.[8][9] Copper(I) catalysts, in particular, have been extensively used in this context.[8][10][11]
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [8][11]
This protocol describes a general procedure for the Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide precursor (an iminoester) with an electron-deficient alkene.
-
Materials:
-
Copper(I) precatalyst (e.g., [Cu(CH₃CN)₄]BF₄, 5 mol%)
-
Chiral ligand (e.g., a chiral phosphoramidite or bisphosphine, 5.5 mol%)
-
Azomethine ylide precursor (e.g., an imine derived from a glycine ester and an aldehyde/ketone, 1.2 equiv)
-
Electron-deficient alkene (e.g., a substituted enone, 1.0 equiv)
-
Base (e.g., Cs₂CO₃ or DBU, 1.5 equiv)
-
Anhydrous solvent (e.g., THF, Et₂O, or a mixed solvent system)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) precatalyst and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Add the azomethine ylide precursor and the electron-deficient alkene to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., -30 °C to -78 °C).
-
Add the base portion-wise or dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture at the specified temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.
-
| Catalyst System | Dipolarophile | Yield (%) | dr | ee (%) | Reference |
| [Cu(CH₃CN)₄]BF₄ / Chiral Ligand L1 | β-fluoromethyl β,β-disubstituted enone | 88 | >20:1 | >99 | [12] |
| [Cu(CH₃CN)₄]BF₄ / Chiral Ligand L2 | β-fluoromethyl β,β-disubstituted enone | 87 | >20:1 | 92 | [12] |
| Cu(I) / Fesulphos | N-methylmaleimide | 75 | endo-only | 95 | [13] |
Table 1: Representative Data for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions.
Organocatalytic Asymmetric Aza-Michael Reaction
The intramolecular aza-Michael reaction is a highly effective method for the synthesis of chiral pyrrolidines.[14][15][16] Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, can promote the enantioselective cyclization of substrates containing both a nucleophilic amine and a Michael acceptor.[14][17]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition [14]
This protocol outlines the "clip-cycle" synthesis of a 2,2-disubstituted pyrrolidine.
-
Materials:
-
Cbz-protected bis-homoallylic amine tethered to a thioacrylate
-
Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP, 10 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the Cbz-protected bis-homoallylic amine-thioacrylate substrate.
-
Add the anhydrous solvent, followed by the chiral phosphoric acid catalyst.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) until the starting material is consumed, as monitored by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine.
-
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| Cbz-N-bis-homoallylic amine-thioacrylate | (R)-TRIP | 85 | 92 | [14] |
| Tosylaminomethyl enone and nitroalkene | Squaramide | up to 99 | >99 | [15] |
Table 2: Representative Data for Organocatalytic Asymmetric Aza-Michael Reactions.
Asymmetric C-H Functionalization
Direct functionalization of C-H bonds has emerged as a powerful and efficient strategy in organic synthesis. In the context of pyrrolidine synthesis, palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine allows for the direct introduction of aryl groups at the C2 position with high enantioselectivity.[1][18][19]
Experimental Protocol: Palladium-Catalyzed Enantioselective α-Arylation of N-Boc-Pyrrolidine [1][19]
This protocol describes a one-pot synthesis of 2-aryl-N-Boc-pyrrolidines.
-
Materials:
-
N-Boc-pyrrolidine (1.0 equiv)
-
s-BuLi (1.1 equiv)
-
(-)-sparteine (1.1 equiv)
-
Anhydrous ZnCl₂ (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., tBu₃P-HBF₄, 4 mol%)
-
Anhydrous solvent (e.g., TBME or Et₂O)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-pyrrolidine and (-)-sparteine in the anhydrous solvent.
-
Cool the solution to -78 °C and add s-BuLi dropwise. Stir for 3 hours at -78 °C to effect enantioselective deprotonation.
-
Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature over 1 hour for transmetalation.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and the ligand in the anhydrous solvent.
-
Add the aryl bromide to the catalyst mixture, followed by the freshly prepared 2-pyrrolidinozinc reagent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Aryl Bromide | Yield (%) | er | Reference |
| 4-Bromotoluene | 85 | 96:4 | [1] |
| 3-Bromopyridine | 75 | 96:4 | [1] |
Table 3: Representative Data for Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine.
Chiral Pyrrolidines in Drug Discovery: Signaling Pathways and Mechanisms of Action
The rigid, three-dimensional structure of the chiral pyrrolidine scaffold allows for precise orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[2][5] Several marketed drugs incorporate this privileged motif, and their mechanisms of action provide valuable insights for future drug design.
DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as saxagliptin, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[20][21] These drugs prolong the action of incretin hormones (GLP-1 and GIP) by inhibiting their degradation by DPP-4.[22] This leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[8][20]
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for neurodegenerative diseases.[23] nNOS produces nitric oxide (NO), a signaling molecule involved in neurotransmission.[5][14] Overproduction of NO can lead to neurotoxicity. Chiral pyrrolidine-based inhibitors have been developed to selectively target nNOS.[23]
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 23. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the pyrrolidine scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the biological importance of the pyrrolidine scaffold, detailing its physicochemical properties, diverse pharmacological activities, and the underlying mechanisms of action. This guide incorporates quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field of drug discovery.
Physicochemical Properties and Structural Advantages
The versatility of the pyrrolidine scaffold in drug design can be attributed to its unique structural and physicochemical characteristics.[1][2][3]
-
Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the sp3-hybridized carbon atoms in the pyrrolidine ring confer a non-planar, puckered conformation.[1][2] This three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space and enables precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] The ring's conformation can be controlled by the strategic placement of substituents, influencing the molecule's overall shape and biological activity.[1]
-
Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers.[1] This stereochemical complexity is a key advantage in drug design, as different stereoisomers can exhibit distinct pharmacological profiles and potencies due to stereoselective interactions with chiral biological targets like enzymes and receptors.[1] The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is a frequently utilized building block for the synthesis of chiral pyrrolidine-containing compounds.[1]
-
Modulation of Physicochemical Properties: The presence of the nitrogen atom significantly influences the physicochemical properties of the pyrrolidine scaffold.
-
Basicity: The secondary amine in the pyrrolidine ring imparts basicity, which can be crucial for forming salt bridges with acidic residues in target proteins and for improving aqueous solubility.[1][4] The basicity of the nitrogen can be fine-tuned by the electronic effects of substituents on the ring.[1]
-
Lipophilicity: Compared to its carbocyclic analog, cyclopentane, the pyrrolidine ring is generally less lipophilic, which can be advantageous for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[1][4]
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group (in unsubstituted or N-monosubstituted pyrrolidines) can act as a hydrogen bond donor, facilitating key interactions with biological targets.[5]
-
-
Privileged Position for Substitution: The nitrogen atom of the pyrrolidine ring is a nucleophilic center and represents a prime position for chemical modification.[1] This is evidenced by the fact that a vast majority of FDA-approved drugs containing this scaffold are substituted at the N-1 position.[1]
Diverse Biological Activities and Therapeutic Applications
The pyrrolidine scaffold is a key structural component in a wide range of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[3][6] This versatility has led to its application in numerous therapeutic areas, including oncology, infectious diseases, cardiovascular diseases, and central nervous system (CNS) disorders.
Anticancer Activity
Pyrrolidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][7][8]
Spirooxindole-Pyrrolidines: This class of compounds has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[2][9][10] For instance, certain spiro[pyrrolidine-3,3'-oxindole] derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) and have been identified as potential inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[2]
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [3] |
| HT29 | 0.39 - 0.92 | [3] | |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 5.00 ± 0.66 | [10] |
| MCF-7 | < 9.00 | [10] | |
| HCT-116 | < 3.00 | [10] | |
| Thiophen-containing Dispiro Quinolone | MCF-7 | 17 | [11][12] |
| HeLa | 19 | [11][12] | |
| Phenyl-containing Dispiro Quinolone | MCF-7 | 22-29 | [11][12] |
| HeLa | 26-37 | [11][12] |
Signaling Pathways in Cancer: Pyrrolidine-containing compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell survival and proliferation.[13][14]
Anticonvulsant Activity
Derivatives of pyrrolidine-2,5-dione (succinimide) are a well-established class of anticonvulsant agents.[1][3][15][16] These compounds are effective in treating various types of seizures, and their mechanism of action often involves the modulation of ion channels.
Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| Derivative 12 | MES | 16.13 | [1] |
| scPTZ | 134.0 | [1] | |
| Derivative 23 | MES | 46.07 | [1] |
| scPTZ | 128.8 | [1] | |
| Derivative 69k | MES | 80.38 | [12] |
| 6 Hz | 108.80 | [12] | |
| Compound 4 | MES | 62.14 | [3] |
| 6 Hz | 75.59 | [3] | |
| Compound 6 | MES | 68.30 | [16] |
| 6 Hz | 28.20 | [16] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole
Mechanism of Action: Many anticonvulsant pyrrolidine derivatives exert their effects by blocking voltage-gated sodium and calcium channels, which reduces neuronal excitability and prevents seizure propagation.[1][3][16]
Antiviral Activity
The pyrrolidine scaffold is present in several antiviral drugs, particularly those targeting viral proteases.[14][17] For example, Telaprevir, a peptidomimetic containing a pyrrolidine moiety, is an inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[17]
Antidiabetic Activity
Pyrrolidine derivatives have been investigated as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[15][18] By inhibiting these enzymes, these compounds can delay the absorption of glucose from the intestine, thereby helping to manage blood sugar levels in diabetic patients. Polyhydroxylated pyrrolidines, also known as azasugars, are a notable class of glycosidase inhibitors.[1]
Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
| Derivative 3a | α-glucosidase | 36.32 | [18] |
| Derivative 3g | α-glucosidase | 26.24 | [18] |
| Acarbose (Reference) | α-glucosidase | 5.50 | [18] |
| Metformin (Reference) | α-glucosidase | 25.31 | [18] |
Other Therapeutic Areas
The therapeutic potential of the pyrrolidine scaffold extends to a variety of other areas, including:
-
Central Nervous System (CNS) Disorders: The scaffold is found in drugs for Alzheimer's disease (e.g., aniracetam) and as antagonists of the CXCR4 receptor, which is implicated in neuroinflammation.[19][20]
-
Antibacterial Agents: Pyrrolidine-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria, often by inhibiting essential enzymes like DNA gyrase.[19]
-
Cardiovascular Diseases: ACE inhibitors like Captopril and Enalapril, which are widely used to treat hypertension, feature a proline (pyrrolidine-2-carboxylic acid) moiety.[19]
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][21]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[3]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
In Vitro Kinase Assay (e.g., PI3K HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to screen for kinase inhibitors.[13]
-
Principle: This assay quantifies the enzymatic activity of a kinase (e.g., PI3K) by detecting the phosphorylated product. The assay uses two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to the product, bringing the fluorophores into proximity and generating a FRET (Förster Resonance Energy Transfer) signal.
-
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, the substrate (e.g., PIP2 for PI3K), and the pyrrolidine-based inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Stop the reaction and add the HTRF detection reagents (donor and acceptor antibodies).
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths for the donor and acceptor.
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.[13]
-
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand (in this case, a pyrrolidine derivative) for its receptor.[22][23][24]
-
Principle: These assays typically involve a competitive binding format where the unlabeled test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity for binding to the receptor. The amount of labeled ligand displaced by the test compound is measured to determine the test compound's binding affinity.
-
Procedure:
-
Preparation: Prepare cell membranes or whole cells expressing the target receptor.
-
Incubation: Incubate the receptor preparation with the labeled ligand and varying concentrations of the unlabeled pyrrolidine derivative.
-
Separation: Separate the bound from the unbound labeled ligand, often by filtration through a filter plate that retains the receptor-ligand complex.
-
Quantification: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence detection).
-
Data Analysis: Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki (inhibition constant) value.
-
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrrolidine derivatives is crucial for the rational design of more potent and selective drug candidates.[5][6][9][25]
-
Substitution on the Pyrrolidine Ring: The position, nature, and stereochemistry of substituents on the pyrrolidine ring can have a profound impact on biological activity. For example, in a series of pyrrolidine pentamine inhibitors of an aminoglycoside acetyltransferase, modifications at different positions (R1-R5) had varied effects on inhibitory potency, highlighting the importance of specific substituent placements.[5][25]
-
N-1 Substitution: As previously mentioned, the nitrogen atom is a key point for derivatization. The nature of the substituent at the N-1 position can influence potency, selectivity, and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents is often critical for activity. Different enantiomers or diastereomers can exhibit vastly different binding affinities and biological effects due to the chiral nature of their biological targets.
Conclusion
The pyrrolidine scaffold is a versatile and highly valuable structural motif in drug discovery. Its unique combination of three-dimensionality, stereochemical diversity, and tunable physicochemical properties has enabled the development of a wide range of successful therapeutic agents across multiple disease areas. A thorough understanding of the biological significance, mechanisms of action, and structure-activity relationships of pyrrolidine derivatives will continue to fuel the discovery and development of novel and improved medicines. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the full potential of this remarkable scaffold in their quest for new therapies.
References
- 1. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 16. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 20. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. mdpi.com [mdpi.com]
Technical Guide: Safety, Handling, and Storage of (S)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and storage protocols for (S)-2-(4-Chlorophenyl)pyrrolidine. The information is intended to support laboratory safety procedures and risk assessments.
Chemical Identification and Physical Properties
This compound is a chiral organic compound that serves as a valuable building block in pharmaceutical research and development. Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| CAS Number | 133446-41-4 (for S-enantiomer) | |
| Appearance | Liquid | [2] |
| Boiling Point | 269 °C | [2] |
| Flash Point | 117 °C | [2] |
| Density | 1.129 g/cm³ | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements. This information is critical for risk assessment and for understanding the potential health effects.
GHS Classification
| Hazard Class | Category | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | Warning | |
| Skin Corrosion/Irritation | 2 | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | |
| Specific Target Organ Toxicity — Single Exposure | 3 | Warning |
Classification is based on data for the racemic mixture 2-(4-Chlorophenyl)pyrrolidine.[3]
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[4] | |
| P270 | Do not eat, drink or smoke when using this product.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Experimental Protocols: Safe Handling and Emergency Procedures
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline the necessary procedures for handling, personal protection, and emergency response.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required for all personnel handling this compound. The selection should be based on a thorough risk assessment of the specific procedures being performed.[7]
-
Eye and Face Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory. A face shield should be used for splash protection.[8]
-
Skin Protection :
-
Respiratory Protection : Use only in a well-ventilated area, preferably in a chemical fume hood.[4] If engineering controls are not sufficient, a properly fit-tested respirator is necessary.
First-Aid Measures
In case of exposure, immediate action is crucial. The following first-aid measures should be taken:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards : Emits toxic fumes under fire conditions.[9]
-
Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Storage and Disposal
Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.
Storage
-
Store in a cool place.[8]
-
Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Handle and store under an inert gas.
Disposal
-
Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[5]
-
Disposal should be in accordance with local, state, and federal regulations.[7]
Toxicological Information
There is limited information regarding the specific mechanisms of toxicity or signaling pathways for this compound. However, research on other pyrrolidine derivatives suggests that bioactivation of the pyrrolidine ring can lead to the formation of reactive intermediates, such as iminium ions, which may have genotoxic potential.[3] It is important to handle this compound as potentially toxic and to minimize all routes of exposure.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overcoming the genotoxicity of a pyrrolidine substituted arylindenopyrimidine as a potent dual adenosine A(2A)/A(1) antagonist by minimizing bioactivation to an iminium ion reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls [ouci.dntb.gov.ua]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-(4-Chlorophenyl)-2-pyrrolidinone | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocatalytic Synthesis via Transaminase-Triggered Cyclization
An In-Depth Technical Guide to the Initial Synthesis Routes for Enantiopure 2-Arylpyrrolidines
Introduction
Enantiomerically pure 2-arylpyrrolidines are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral catalysts.[1] Their prevalence in high-value molecules, such as the anticancer agent larotrectinib, underscores the critical importance of efficient and stereocontrolled synthetic methods for their preparation.[2] This technical guide provides a comprehensive overview of the core initial synthesis routes to access these valuable compounds in enantiopure form, targeting researchers, scientists, and professionals in drug development. The guide details several key strategies, including biocatalytic methods, the use of chiral auxiliaries, asymmetric metal catalysis, and organocatalysis, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for seminal reactions.
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines. Specifically, transaminases (TAs) have been effectively employed in the asymmetric synthesis of 2-arylpyrrolidines starting from readily available ω-chloroketones.[3][4] This method utilizes pyridoxal-5'-phosphate (PLP)-dependent enzymes to catalyze the transfer of an amino group from an amine donor, typically isopropylamine (IPA), to a prochiral ketone. The resulting chiral amine intermediate undergoes a spontaneous intramolecular cyclization to yield the desired 2-arylpyrrolidine. A key advantage of this approach is the ability to access both (R)- and (S)-enantiomers by selecting the appropriate transaminase enzyme, often with exceptional enantioselectivity (>99% ee).[3][4]
Table 1: Transaminase-Catalyzed Synthesis of 2-Arylpyrrolidines
| Entry | Aryl Substituent | Transaminase | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | ATA-117-Rd11 | 90 | >99.5 (R) | [3][4] |
| 2 | Phenyl | 3FCR-4M | 85 | >99.5 (S) | [3] |
| 3 | 4-Chlorophenyl | ATA-117-Rd11 | 84 (isolated) | >99.5 (R) | [3][4] |
| 4 | 4-Fluorophenyl | ATA-117-Rd11 | 88 | >99.5 (R) | [3] |
| 5 | 2,4-Difluorophenyl | ATA-117-Rd11 | 85 | >99.5 (R) | [3] |
| 6 | 4-Methoxyphenyl | 3FCR-4M | 25 | >99.5 (S) | [3] |
Experimental Protocol: Synthesis of (R)-2-(p-Chlorophenyl)pyrrolidine [3][4]
-
Reaction Setup: In a 2 mL microcentrifuge tube, add 10 mg/mL of the lyophilized transaminase ATA-117-Rd11 to a final volume of 0.5 mL.
-
Reagent Addition: To this, add 4-chloro-1-(4-chlorophenyl)butan-1-one (substrate, 50 mM), pyridoxal-5'-phosphate (PLP, 1 mM), isopropylamine (IPA, 1 M), and dimethyl sulfoxide (DMSO, 20% v/v) in a potassium phosphate buffer (100 mM, pH 8.0).
-
Incubation: Seal the tube and place it in a shaker incubator at 37°C with agitation at 700 rpm for 48 hours.
-
Work-up and Isolation: After the reaction, basify the mixture with NaOH. Extract the product with an organic solvent (e.g., methyl tert-butyl ether, MTBE). The product can be further purified by precipitation as a tosylate salt or by standard chromatographic techniques. For the preparative scale synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, an 84% isolated yield with >99.5% ee was achieved.[3][4]
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classic and robust strategy for asymmetric synthesis. For 2-arylpyrrolidines, N-tert-butanesulfinamide has proven to be an exceptionally effective chiral auxiliary.[5][6] The synthesis begins with the condensation of a γ-chloro ketone with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. This intermediate then undergoes a diastereoselective reduction or the addition of an organometallic reagent. The stereochemical outcome is directed by the bulky tert-butanesulfinyl group. Subsequent acid-mediated removal of the auxiliary and in situ cyclization affords the enantiopure 2-arylpyrrolidine. This method provides access to either enantiomer of the product with high diastereoselectivity and enantiomeric excess, typically >99% ee.[5]
Table 2: Chiral Auxiliary-Based Synthesis of 2-Arylpyrrolidines
| Entry | Aryl Substituent | Reagent | Yield (%) | dr | ee (%) | Reference |
| 1 | Phenyl | LiBEt₃H | 85 | >99:1 | >99 (S) | [5] |
| 2 | 4-Methoxyphenyl | LiBEt₃H | 82 | >99:1 | >99 (S) | [5] |
| 3 | 4-Chlorophenyl | LiBEt₃H | 88 | >99:1 | >99 (S) | [5] |
| 4 | 2-Thienyl | LiBEt₃H | 79 | >99:1 | >99 (S) | [5] |
| 5 | Phenyl | PhMgBr | 94 | >98:2 | >99 | [6][7] |
| 6 | 4-Fluorophenyl | 4-F-PhMgBr | 92 | >98:2 | >99 | [6][7] |
Experimental Protocol: Synthesis of (S)-2-Phenylpyrrolidine via Reductive Cyclization [5]
-
Imine Formation: A solution of 4-chloro-1-phenylbutan-1-one (1.0 equiv) and (S)-tert-butanesulfinamide (1.05 equiv) in THF is treated with Ti(OEt)₄ (2.0 equiv). The mixture is heated to 65°C for 12 hours. After cooling, the reaction is poured into brine with stirring and filtered. The filtrate is extracted with ethyl acetate, and the organic layers are dried and concentrated to afford the crude γ-chloro N-(tert-butanesulfinyl)ketimine.
-
Reductive Cyclization: The crude ketimine is dissolved in THF and cooled to -78°C. A solution of LiBEt₃H (Super-Hydride®, 1.5 equiv) in THF is added dropwise. The reaction is stirred at -78°C for 3 hours.
-
Deprotection: Methanol is added, followed by 3 N HCl. The mixture is stirred at room temperature for 1 hour. The reaction is then basified with aqueous NaOH and extracted with CH₂Cl₂. The combined organic layers are dried, concentrated, and purified by chromatography to yield (S)-2-phenylpyrrolidine (85% yield, >99% ee).[5]
Asymmetric Metal Catalysis
Transition metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of 2-arylpyrrolidines. Several distinct strategies have been developed, each leveraging the unique reactivity of different metal catalysts.
Iridium-Catalyzed Intramolecular Reductive Amination
This one-pot method involves the deprotection of a Boc-protected amino ketone followed by an iridium-catalyzed asymmetric reductive cyclization.[8] The key step is the intramolecular asymmetric reductive amination (IARA) of the intermediate amino ketone, which proceeds under a hydrogen atmosphere. The use of a chiral ferrocene-based ligand, in combination with an iridium precursor, generates a chiral catalyst that efficiently delivers the desired 2-arylpyrrolidine with high yield and enantioselectivity.[8]
Table 3: Iridium-Catalyzed Synthesis of 2-Arylpyrrolidines
| Entry | Aryl Substituent | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 98 | 92 | [8] |
| 2 | 4-Methoxyphenyl | 96 | 91 | [8] |
| 3 | 4-Fluorophenyl | 95 | 92 | [8] |
| 4 | 3-Chlorophenyl | 97 | 90 | [8] |
| 5 | 2-Naphthyl | 98 | 91 | [8] |
Experimental Protocol: General Procedure for Iridium-Catalyzed IARA [8]
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (0.5 mol%), a chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%), and additives such as I₂ (20 mol%), NaBF₄ (10 mol%), and KI (20 mol%) are added to a Schlenk tube.
-
Reaction Mixture: The tube is removed from the glovebox, and a solution of the N-Boc-protected γ-amino ketone (1.0 equiv) and p-toluenesulfonic acid (TsOH, 20 mol%) in a solvent like dichloromethane (DCM) is added under an argon atmosphere.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to 50 atm of H₂.
-
Reaction Conditions: The mixture is stirred at 50°C for 13 hours.
-
Work-up: After cooling and releasing the pressure, the reaction mixture is concentrated and purified by silica gel chromatography to afford the enantiomerically enriched 2-arylpyrrolidine.
Palladium-Catalyzed Asymmetric Carboamination
Palladium catalysis enables the enantioselective synthesis of 2-(arylmethyl)pyrrolidines through an intramolecular carboamination of N-protected γ-aminoalkenes with aryl bromides.[9] This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the aminoalkene. The key stereodetermining step is the intramolecular syn-aminopalladation of the alkene, which forms a new C-N bond and sets the stereocenter. Reductive elimination then furnishes the pyrrolidine product and regenerates the Pd(0) catalyst. The enantioselectivity is controlled by the use of a chiral phosphine ligand.[9]
Table 4: Palladium-Catalyzed Synthesis of 2-(Arylmethyl)pyrrolidines
| Entry | Aryl Group | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2-Naphthyl | (R)-Siphos-PE | 78 | 82 | [9] |
| 2 | Phenyl | (R)-Siphos-PE | 75 | 76 | [9] |
| 3 | 4-Methoxyphenyl | (R)-Siphos-PE | 81 | 78 | [9] |
| 4 | 3,5-Dimethylphenyl | (R)-Siphos-PE | 85 | 86 | [9] |
| 5 | Specific phenanthrene precursor for (-)-tylophorine | (R)-Siphos-PE | 69 | 88 | [9] |
Experimental Protocol: Synthesis of (R)-N-Boc-2-(naphthalen-2-ylmethyl)pyrrolidine [9]
-
Reaction Setup: A Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol%), (R)-Siphos-PE (7.5 mol%), and NaOtBu (1.4 equiv).
-
Reagent Addition: The tube is evacuated and backfilled with argon. Toluene, N-Boc-pent-4-enylamine (1.2 equiv), and 2-bromonaphthalene (1.0 equiv) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 24 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a plug of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to give the product.
Organocatalytic Synthesis
Asymmetric organocatalysis, a field that has seen explosive growth, provides metal-free alternatives for the synthesis of chiral molecules. For 2-arylpyrrolidines, organocatalytic methods often involve cascade or domino reactions. For instance, a cinchona alkaloid-derived bifunctional catalyst can promote a cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone to construct highly substituted pyrrolidines.[10] These reactions typically proceed through the formation of chiral enamine or iminium ion intermediates, which then react with high stereocontrol. The field is diverse, with many different catalysts and reaction pathways being explored.[11]
Due to the broad and varied nature of organocatalytic methods, a single representative protocol is less illustrative than for the other categories. However, these approaches frequently offer mild reaction conditions and avoid the use of toxic or expensive metals, making them highly attractive from a green chemistry perspective.
The synthesis of enantiopure 2-arylpyrrolidines is a well-developed field with a diverse array of reliable and stereoselective methods. The choice of a particular synthetic route depends on several factors, including the desired enantiomer, the substitution pattern on the aryl ring, scalability, and cost considerations. Biocatalytic methods offer unparalleled enantioselectivity and sustainable credentials. Chiral auxiliary approaches provide a robust and predictable path to high enantiopurity. Asymmetric metal catalysis, with its ever-expanding toolkit of ligands and reaction types, offers great flexibility and efficiency. Finally, organocatalysis presents a valuable metal-free alternative, often proceeding under mild conditions. This guide provides the core knowledge base for researchers to select and implement the most suitable strategy for their specific synthetic challenges in the pursuit of these vital chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide (2005) | Kristin M. Brinner | 70 Citations [scispace.com]
- 3. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Carboamination of Alkylidenecyclopropanes: Synthesis of Congested Pyrrolidines and Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: (S)-2-(4-Chlorophenyl)pyrrolidine in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral heterocyclic compound with significant potential in the field of asymmetric synthesis. While not extensively documented as a direct organocatalyst in common enantioselective reactions, its true value lies in its role as a versatile chiral building block. The pyrrolidine scaffold is a privileged motif in a vast array of natural products, pharmaceuticals, and chiral ligands. The presence of a 4-chlorophenyl group at the 2-position introduces specific steric and electronic properties that can be exploited in the design of novel catalysts and drug candidates.[1][2] This document provides detailed protocols for the enantioselective synthesis of this compound and explores its applications as a precursor to more complex chiral molecules.
Enantioselective Synthesis of this compound
The asymmetric synthesis of 2-arylpyrrolidines, including the title compound, can be achieved with high enantioselectivity through several modern synthetic methodologies. One of the most effective methods involves the diastereoselective reduction of a chiral N-sulfinylimine precursor, followed by deprotection. This approach allows for the preparation of either enantiomer with high optical purity by selecting the appropriate chiral auxiliary.[3][4][5]
Another promising and green approach is the use of biocatalysis, specifically employing transaminases for the asymmetric synthesis of 2-arylpyrrolidines from corresponding ω-chloro ketones.[6] This method offers excellent enantioselectivity and operates under mild reaction conditions. An (R)-selective transaminase has been used to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, achieving an 84% isolated yield and >99.5% enantiomeric excess, demonstrating the viability of this route for producing highly pure enantiomers.[6]
General Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diastereoselective Reductive Cyclization
This protocol is adapted from established methods for the synthesis of 2-arylpyrrolidines using a chiral sulfinamide auxiliary.[3][4][5]
Step 1: Formation of N-tert-Butanesulfinyl Ketimine
-
To a solution of 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (5 mL/mmol of ketone) is added titanium(IV) ethoxide (2.0 eq).
-
The reaction mixture is heated to reflux and stirred for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.
-
The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the γ-chloro N-tert-butanesulfinyl ketimine.
Step 2: Diastereoselective Reduction and Cyclization
-
The γ-chloro N-tert-butanesulfinyl ketimine (1.0 eq) is dissolved in anhydrous THF (10 mL/mmol) and the solution is cooled to -78 °C under an inert atmosphere.
-
L-Selectride® (1.5 eq, 1.0 M solution in THF) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 3-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S,S)-2-(4-chlorophenyl)-1-(tert-butanesulfinyl)pyrrolidine.
Step 3: Deprotection to this compound
-
The crude protected pyrrolidine from the previous step is dissolved in methanol (5 mL/mmol).
-
A solution of HCl in 1,4-dioxane (e.g., 4 M, 4.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The aqueous layer is basified with 1 M NaOH and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. The enantiomeric excess can be determined by chiral HPLC analysis.
Quantitative Data
The following table summarizes representative data for the synthesis of 2-arylpyrrolidines using the sulfinamide method, which is analogous to the synthesis of this compound.
| Precursor | Product | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| γ-chloro N-sulfinylketimine of 4-phenyl-1-butanone | (S)-2-Phenylpyrrolidine | >99:1 | 85 | >99 | [3] |
| γ-chloro N-sulfinylketimine of 4-(p-tolyl)-1-butanone | (S)-2-(p-Tolyl)pyrrolidine | >99:1 | 82 | >99 | [3] |
| γ-chloro N-sulfinylketimine of 4-(p-anisyl)-1-butanone | (S)-2-(p-Anisyl)pyrrolidine | >99:1 | 88 | >99 | [3] |
Applications in Synthesis
This compound serves as a valuable chiral precursor for the synthesis of more elaborate molecules.
Synthesis of Chiral Ligands
The pyrrolidine nitrogen can be functionalized to introduce phosphine, amine, or other coordinating groups, leading to the formation of chiral ligands for asymmetric metal catalysis. The 4-chlorophenyl substituent can influence the steric and electronic environment of the metal center, potentially leading to high enantioselectivities in catalytic transformations.
Precursor for Bioactive Molecules
The 2-arylpyrrolidine motif is present in numerous biologically active compounds.[1][2] The 4-chlorophenyl group, in particular, is a common substituent in many pharmaceutical agents due to its ability to enhance metabolic stability and binding affinity. Therefore, this compound is a key starting material for the synthesis of novel drug candidates. For instance, compounds containing a 4-chlorophenyl-pyrrolidine moiety have shown potential as antibacterial agents by inhibiting DNA gyrase.[1]
Logical Relationship of Applications
Caption: Applications of this compound.
Conclusion
This compound is a valuable chiral building block in enantioselective synthesis. While its direct application as an organocatalyst is not well-established, its utility as a precursor for chiral ligands and bioactive molecules is significant. The synthetic protocols provided herein offer reliable methods for accessing this compound in high enantiopurity, opening avenues for its use in diverse areas of chemical research and drug development. The presence of the 4-chlorophenyl group provides a handle for further functionalization and can impart desirable properties to the target molecules.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S)-2-(4-Chlorophenyl)pyrrolidine in Organocatalytic Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative with potential applications in asymmetric organocatalysis. The pyrrolidine scaffold is a cornerstone of many powerful organocatalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamine intermediates. The presence of a 4-chlorophenyl substituent at the C2 position is expected to influence the steric and electronic properties of the catalyst, thereby affecting its reactivity and stereoselectivity. While direct literature on the application of this compound in aldol reactions is not extensively available, its structural analogy to other well-established 2-arylpyrrolidine and prolinol-derived catalysts allows for the development of robust protocols.
These application notes provide a comprehensive guide for utilizing this compound as an organocatalyst in asymmetric aldol reactions. The provided protocols are based on established methodologies for structurally related catalysts and are intended to serve as a starting point for reaction optimization.
Principle of Catalysis: Enamine Activation
The catalytic activity of this compound in aldol reactions is predicated on the principle of enamine catalysis. The secondary amine of the pyrrolidine ring reversibly reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to attack the carbonyl group of an aldehyde acceptor. The chiral environment provided by the catalyst directs this attack to a specific face of the aldehyde, leading to the formation of a new stereocenter with high enantioselectivity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired β-hydroxy carbonyl product.
Catalytic Cycle for the Aldol Reaction
Figure 1. Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Experimental Protocols
The following are generalized protocols for the asymmetric aldol reaction between a ketone and an aldehyde using this compound as the organocatalyst. These protocols are based on well-established procedures for analogous pyrrolidine-based catalysts and should be optimized for specific substrates.
Protocol 1: General Procedure for the Aldol Reaction of Cyclohexanone with Aromatic Aldehydes
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Chloroform)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Dissolve the catalyst in the chosen anhydrous solvent (2.0 mL).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aromatic aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow
Figure 2. A generalized workflow for the organocatalytic aldol reaction.
Data Presentation
Table 1: Illustrative Results for the Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde*
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| 1 | 10 | DCM | 0 | 24 | 95 | 95:5 | 98 |
| 2 | 10 | Toluene | 0 | 24 | 92 | 93:7 | 97 |
| 3 | 10 | CHCl₃ | 0 | 24 | 96 | 96:4 | 99 |
| 4 | 5 | CHCl₃ | 0 | 48 | 88 | 95:5 | 99 |
| 5 | 10 | CHCl₃ | -20 | 72 | 85 | >99:1 | >99 |
*Data is hypothetical and based on results from structurally similar organocatalysts for illustrative purposes.
Table 2: Illustrative Substrate Scope for Aldol Reactions*
| Entry | Aldehyde | Ketone | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 96 | 96:4 | 99 |
| 2 | Benzaldehyde | Cyclohexanone | 85 | 90:10 | 95 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | 91 | 94:6 | 98 |
| 4 | 2-Naphthaldehyde | Cyclohexanone | 88 | 92:8 | 96 |
| 5 | 4-Nitrobenzaldehyde | Acetone | 75 | - | 92 |
| 6 | 4-Nitrobenzaldehyde | Cyclopentanone | 90 | 85:15 | 97 |
*Data is hypothetical and based on results from structurally similar organocatalysts for illustrative purposes.
Logical Relationships in Catalyst Design
The stereochemical outcome of the aldol reaction is governed by the structure of the organocatalyst. The following diagram illustrates the key structural features of this compound and their proposed influence on the transition state of the reaction.
Figure 3. Relationship between catalyst structure and stereochemical outcome.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions should be conducted under an inert atmosphere to prevent moisture contamination.
Conclusion
This compound holds significant promise as an organocatalyst for asymmetric aldol reactions. The protocols and data presented in these application notes, though based on analogous systems, provide a strong foundation for researchers to explore its catalytic potential. Optimization of reaction parameters such as solvent, temperature, and catalyst loading will be crucial for achieving high yields and stereoselectivities for specific substrates. The insights into the catalytic mechanism and structure-activity relationships offer a guide for rational catalyst modification and application in the synthesis of complex chiral molecules.
Application Notes and Protocols: Asymmetric Michael Addition Catalyzed by (S)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric Michael addition reaction utilizing the chiral organocatalyst (S)-2-(4-Chlorophenyl)pyrrolidine. This catalyst is effective in promoting the conjugate addition of carbonyl compounds to nitroalkenes, yielding valuable chiral γ-nitrocarbonyl compounds, which are versatile intermediates in the synthesis of pharmaceuticals and biologically active molecules.
Introduction
The asymmetric Michael addition is a cornerstone transformation in organic synthesis for the enantioselective formation of carbon-carbon bonds. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful strategy for these reactions, offering a metal-free and often milder alternative to traditional methods. Pyrrolidine-based catalysts, in particular, have demonstrated high efficacy and stereocontrol in a variety of asymmetric transformations. This compound, a derivative of the proline family, is an effective catalyst for the Michael addition of aldehydes and ketones to nitroolefins, providing access to chiral γ-nitro carbonyl compounds with high diastereo- and enantioselectivity. These products are valuable synthetic precursors that can be readily converted into other functional groups, such as amino acids and lactams, which are common motifs in drug candidates.
Applications in Drug Development
The chiral γ-nitro carbonyl compounds synthesized through this protocol are versatile building blocks for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The nitro group can be reduced to an amine, and the carbonyl group can be further manipulated, allowing for the construction of complex chiral structures. For instance, these intermediates are key to the synthesis of chiral GABA analogues, pyrrolidines, and other heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticonvulsant, antidepressant, and anxiolytic properties. The enantioselective nature of this protocol is crucial in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric Michael addition of aldehydes and ketones to various nitroolefins, catalyzed by pyrrolidine-based organocatalysts structurally similar to this compound. These results demonstrate the general effectiveness of this class of catalysts in achieving high yields and stereoselectivities.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Entry | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | CH2Cl2 | 10 | 7 | 98 | 75:25 | 70 |
| 2 | 3-Phenylpropanal | β-Nitrostyrene | CH2Cl2 | 10 | 7 | 99 | 78:22 | 68 |
| 3 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | Toluene | 20 | 24 | 85 | 80:20 | 85 |
| 4 | Butanal | (E)-4-Nitro-1-phenylbut-1-ene | Dioxane | 15 | 12 | 92 | 82:18 | 88 |
Data adapted from studies on closely related 2-substituted pyrrolidine catalysts for illustrative purposes.
Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | β-Nitrostyrene | Toluene | 10 | 24 | 95 | 95:5 | 98 |
| 2 | Cyclopentanone | β-Nitrostyrene | CH2Cl2 | 10 | 36 | 92 | 90:10 | 97 |
| 3 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | Dioxane | 20 | 48 | 88 | 85:15 | 95 |
| 4 | Cyclohexanone | (E)-4-Nitro-1-phenylbut-1-ene | Toluene | 15 | 30 | 90 | 92:8 | 96 |
Data adapted from studies on closely related 2-substituted pyrrolidine catalysts for illustrative purposes.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (catalyst)
-
Aldehyde (Michael donor)
-
Nitroolefin (Michael acceptor)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, Dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol, 1.0 equiv).
-
Dissolve the nitroolefin in the anhydrous solvent (2.0 mL) under an inert atmosphere.
-
Add the this compound catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by standard analytical techniques (NMR, HRMS).
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
General Protocol for the Asymmetric Michael Addition of Ketones to Nitroolefins
Materials:
-
This compound (catalyst)
-
Ketone (Michael donor, often used as solvent or in excess)
-
Nitroolefin (Michael acceptor)
-
Anhydrous solvent (if ketone is not the solvent, e.g., Toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol, 1.0 equiv).
-
Add the ketone (10.0 mmol, 10.0 equiv, or as the solvent). If a co-solvent is used, add it at this stage (e.g., 2.0 mL of Toluene).
-
Add the this compound catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess ketone and solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by standard analytical techniques (NMR, HRMS).
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualization
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Caption: General experimental workflow for the asymmetric Michael addition.
Application of (S)-2-(4-Chlorophenyl)pyrrolidine in Pharmaceutical Intermediate Synthesis
Abstract
(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, five-membered ring structure and the presence of a stereocenter make it a valuable scaffold for the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Introduction
The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs and natural products, valued for its ability to introduce conformational rigidity and provide vectors for substitution in specific spatial orientations. The introduction of a 4-chlorophenyl group at the 2-position of the pyrrolidine ring, specifically in the (S)-configuration, has been shown to be a key pharmacophoric element in several classes of therapeutic agents. This structural feature is notably present in the selective serotonin reuptake inhibitor (SSRI) Sertraline, a widely prescribed antidepressant. The chiral nature of this compound is crucial for the enantioselective interaction with biological targets, leading to improved efficacy and reduced off-target effects.
This report details the application of this compound in the synthesis of a key intermediate for a non-steroidal androgen receptor modulator (SARM), highlighting its utility in modern drug discovery. Furthermore, a representative experimental protocol for the asymmetric synthesis of the this compound scaffold itself is provided.
Application in the Synthesis of a Selective Androgen Receptor Modulator (SARM) Intermediate
This compound serves as a critical chiral amine for the synthesis of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects in other tissues. This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and other conditions.
One such SARM intermediate, (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((S)-2-(4-chlorophenyl)pyrrolidin-1-yl)-2-hydroxy-2-methylpropanamide, is synthesized by the nucleophilic addition of this compound to a chiral epoxide.
Experimental Workflow: Synthesis of a SARM Intermediate
Caption: Workflow for the synthesis of a SARM intermediate.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| This compound | (R)-2-(4-cyano-3-(trifluoromethyl)phenyl)-2,3-dimethyloxirane | Isopropanol | 80 | 12 | ~85 | >98 |
Experimental Protocol: Synthesis of (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((S)-2-(4-chlorophenyl)pyrrolidin-1-yl)-2-hydroxy-2-methylpropanamide
Materials:
-
This compound (1.0 eq)
-
(R)-2-(4-cyano-3-(trifluoromethyl)phenyl)-2,3-dimethyloxirane (1.1 eq)
-
Isopropanol (IPA)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound in isopropanol, add (R)-2-(4-cyano-3-(trifluoromethyl)phenyl)-2,3-dimethyloxirane.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure SARM intermediate as a white solid.
Asymmetric Synthesis of this compound
The enantioselective synthesis of 2-arylpyrrolidines is a well-established field, with several efficient methods available. One practical approach involves a two-step sequence of Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination.
Experimental Workflow: Asymmetric Synthesis of the Pyrrolidine Scaffold
Caption: Asymmetric synthesis of this compound.
Quantitative Data
| Step | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos | Toluene/Water | 100 | 16 | ~90 | N/A |
| Intramolecular Hydroamination | Cu(OAc)2 / (R)-DTBM-SEGPHOS | Toluene | 25 | 24 | ~88 | >95 |
| Deprotection | TFA | Dichloromethane | 0-25 | 2 | >95 | >95 |
Experimental Protocol: Asymmetric Synthesis of this compound
Step 1: Suzuki-Miyaura Coupling
-
To a degassed mixture of N-Boc-4-pentenylamine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a suitable base (e.g., K3PO4, 2.0 eq) in a toluene/water mixture, add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Heat the reaction mixture to 100°C for 16 hours under an inert atmosphere.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the coupled product.
Step 2: Enantioselective Intramolecular Hydroamination
-
To a solution of the coupled product (1.0 eq) in toluene, add the copper catalyst (e.g., Cu(OAc)2, 5 mol%) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%).
-
Add a silane (e.g., PhSiH3, 1.5 eq) and stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain (S)-N-Boc-2-(4-chlorophenyl)pyrrolidine.
Step 3: Deprotection
-
Dissolve the Boc-protected pyrrolidine in dichloromethane and cool to 0°C.
-
Add trifluoroacetic acid (TFA) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and treat with saturated aqueous NaHCO3 to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Mechanism of Action of a Downstream Product: Sertraline
As this compound is a key structural component of Sertraline, understanding the mechanism of action of Sertraline provides context for the importance of this chiral intermediate. Sertraline is a selective serotonin reuptake inhibitor (SSRI).[1][2][3][[“]][5]
Signaling Pathway of Sertraline (SSRI)
Caption: Mechanism of action of Sertraline as an SSRI.
Sertraline functions by selectively blocking the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[1][2] This inhibition is achieved by binding to the serotonin transporter (SERT).[1][[“]] By blocking reuptake, Sertraline increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1][3] This prolonged availability of serotonin allows for greater stimulation of postsynaptic 5-HT receptors, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[1][5]
Conclusion
This compound is a versatile and valuable chiral intermediate in pharmaceutical synthesis. Its application in the construction of complex molecules, such as SARMs, demonstrates its importance in accessing novel therapeutic agents. The stereochemistry of this building block is paramount for achieving the desired biological activity and selectivity. The provided protocols offer a foundation for the synthesis and application of this key intermediate in drug discovery and development programs.
References
The Role of (S)-2-(4-Chlorophenyl)pyrrolidine in Asymmetric Synthesis: A Review of Available Information
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals and other bioactive molecules. The fundamental principle involves the temporary attachment of a chiral molecule to a prochiral substrate to induce diastereoselectivity in a subsequent chemical transformation. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.
The pyrrolidine ring, a core structural motif in the amino acid proline, is a privileged scaffold in asymmetric catalysis. Its rigidity and the presence of a stereocenter make it an excellent platform for inducing chirality. Well-known examples of pyrrolidine-based chiral auxiliaries include the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, which have been extensively used in asymmetric alkylations, aldol reactions, and Michael additions.
While the specific utility of (S)-2-(4-Chlorophenyl)pyrrolidine as a chiral auxiliary remains underexplored in the available literature, its structural features merit consideration for potential applications in asymmetric synthesis. The presence of the 4-chlorophenyl group could introduce specific steric and electronic effects that might influence the stereochemical outcome of a reaction.
Potential, Yet Undocumented, Applications
Based on the known reactivity of other 2-substituted pyrrolidine auxiliaries, one could hypothesize potential, albeit currently unsubstantiated, applications for this compound in the following areas:
-
Asymmetric Alkylation: The auxiliary could potentially be N-acylated, and the resulting amide enolate could undergo diastereoselective alkylation. The steric bulk of the 4-chlorophenyl group might influence the approach of the electrophile.
-
Diastereoselective Aldol Reactions: Similar to other pyrrolidine-based auxiliaries, it could be employed to control the stereochemistry of aldol reactions by forming a chiral enolate that reacts with an aldehyde.
-
Conjugate Additions: The auxiliary could be used to direct the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds.
General Workflow for Employing a Chiral Auxiliary
Should a researcher wish to investigate the efficacy of this compound as a chiral auxiliary, a general experimental workflow could be followed. This workflow is based on established procedures for other chiral auxiliaries.
Caption: General workflow for utilizing a chiral auxiliary.
Conclusion
Application Notes and Protocols: A Step-by-Step Guide to N-Boc Protection of 2-Arylpyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-Boc protection of 2-arylpyrrolidines, a crucial transformation in the synthesis of various pharmaceutical and biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is widely utilized due to its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2] This protocol outlines a standard procedure using di-tert-butyl dicarbonate (Boc)₂O for the efficient protection of the secondary amine in 2-arylpyrrolidines.
Introduction
2-Arylpyrrolidines are a significant structural motif found in numerous natural products and synthetic compounds with diverse biological activities.[3] In multi-step organic synthesis, particularly in drug discovery and development, the protection of the pyrrolidine nitrogen is often essential to prevent unwanted side reactions. The Boc group is an ideal choice for this purpose as it is resistant to most bases and nucleophiles.[2][4] The following protocol details a reliable method for the N-Boc protection of 2-arylpyrrolidines, ensuring high yields and purity.
Reaction Scheme
The general reaction for the N-Boc protection of a 2-arylpyrrolidine is depicted below:
Caption: General reaction scheme for N-Boc protection.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific 2-arylpyrrolidine substrate.
Materials:
-
2-Arylpyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as a base)[4][5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[6]
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-arylpyrrolidine (1.0 equivalent) in anhydrous DCM or THF.
-
If using a base, add triethylamine (1.2 equivalents) or a catalytic amount of DMAP to the solution.[4][5]
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the (Boc)₂O solution to the stirred solution of the 2-arylpyrrolidine at room temperature.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on the polarity of the product.
-
-
Characterization:
Experimental Workflow Diagram
Caption: Workflow for N-Boc protection of 2-arylpyrrolidines.
Data Summary
The following table summarizes typical reaction parameters for the N-Boc protection of secondary amines, including 2-arylpyrrolidines. Yields are generally high, but can be influenced by the steric and electronic properties of the aryl substituent.
| Substrate Type | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| General Secondary Amine | 1.1 - 1.5 | TEA (1.2) | DCM | 25 | 2 - 6 | 85 - 95 |
| Electron-rich Arylpyrrolidine | 1.1 - 1.2 | None | THF | 25 | 4 - 8 | 90 - 98 |
| Electron-poor Arylpyrrolidine | 1.2 - 1.5 | DMAP (cat.) | DCM | 25 | 6 - 12 | 80 - 90 |
| Sterically Hindered Arylpyrrolidine | 1.5 | DMAP (cat.) | DCM | 40 | 12 - 24 | 75 - 85 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of (Boc)₂O.
-
Consider adding a catalytic amount of DMAP to accelerate the reaction.[4]
-
Increase the reaction temperature if the substrate is sterically hindered.
-
-
Incomplete Reaction:
-
Extend the reaction time and continue to monitor by TLC.
-
Ensure efficient stirring.
-
-
Side Product Formation:
-
Slow, dropwise addition of (Boc)₂O can minimize side reactions.
-
Purification by column chromatography is crucial for removing any unreacted starting material or byproducts.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a solid with a low melting point (22-24 °C) and can be corrosive.[4] Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Antiviral Agents from Pyrrolidine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of antiviral agents derived from pyrrolidine precursors. The protocols detailed below are intended to serve as a guide for the development of novel therapeutics targeting viral diseases such as influenza, Hepatitis C (HCV), and Human Immunodeficiency Virus (HIV).
Introduction to Pyrrolidine Scaffolds in Antiviral Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a significant number of approved antiviral drugs.[1][2][3][4] Its conformational rigidity, chirality, and the ability to present substituents in a well-defined three-dimensional space make it an ideal starting point for the design of potent and selective enzyme inhibitors. Key antiviral targets for pyrrolidine-based inhibitors include influenza neuraminidase, HCV NS3/4A protease, and HIV integrase.
Synthesis of Pyrrolidine-Based Antiviral Agents
A common and efficient strategy for the synthesis of chiral pyrrolidine derivatives is the use of commercially available and relatively inexpensive precursors such as L-proline and 4-hydroxy-L-proline.[1][5][6][7] These starting materials provide a stereochemically defined core that can be elaborated into a variety of antiviral agents.
General Synthesis Workflow
The synthesis of pyrrolidine-based antiviral agents typically follows a multi-step sequence involving protection of reactive functional groups, introduction of desired side chains, and final deprotection to yield the active compound.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for (S)-2-(4-Chlorophenyl)pyrrolidine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral organocatalyst belonging to the diarylprolinol silyl ether catalyst family, which is widely employed in asymmetric synthesis. These catalysts are particularly effective in promoting enantioselective transformations such as Michael additions, aldol reactions, and cycloadditions. The presence of the 4-chlorophenyl group at the C-2 position of the pyrrolidine ring influences the steric and electronic properties of the catalyst, thereby impacting its reactivity and the stereoselectivity of the catalyzed reactions.
This document provides detailed experimental protocols and application notes for the use of this compound as a catalyst, focusing on the asymmetric Michael addition of ketones to nitroolefins. This reaction is a fundamental carbon-carbon bond-forming reaction that yields synthetically versatile γ-nitro carbonyl compounds. While specific literature detailing the catalytic activity of this compound is not extensively available, the provided protocols are based on well-established procedures for structurally similar (S)-2-aryl-pyrrolidine catalysts.
Core Applications: Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroolefins is a key application for this class of organocatalysts. The reaction typically proceeds with high enantioselectivity and diastereoselectivity, providing access to chiral building blocks for the synthesis of various pharmaceuticals and natural products.
General Reaction Scheme
-
R1, R2: Alkyl, Aryl (from ketone or aldehyde)
-
R3, R4: Aryl, Alkyl (from nitroolefin)
Quantitative Data Summary
The following tables summarize typical results obtained for the asymmetric Michael addition of ketones to various nitroolefins using representative (S)-2-aryl-pyrrolidine catalysts. These data serve as a benchmark for the expected performance of this compound.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes
| Entry | R (in Nitrostyrene) | Catalyst Loading (mol%) | Solvent | Additive (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | C₆H₅ | 10 | Toluene | Benzoic Acid (10) | 24 | 95 | >95:5 | 98 |
| 2 | 4-NO₂-C₆H₄ | 10 | Toluene | Benzoic Acid (10) | 12 | 99 | >95:5 | 99 |
| 3 | 4-Cl-C₆H₄ | 10 | Toluene | Benzoic Acid (10) | 24 | 92 | >95:5 | 97 |
| 4 | 4-MeO-C₆H₄ | 10 | Toluene | Benzoic Acid (10) | 36 | 88 | 90:10 | 95 |
| 5 | 2-Cl-C₆H₄ | 10 | Toluene | Benzoic Acid (10) | 30 | 90 | >95:5 | 96 |
Table 2: Asymmetric Michael Addition of Acetone to β-Nitrostyrenes
| Entry | R (in Nitrostyrene) | Catalyst Loading (mol%) | Solvent | Additive (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 20 | Acetone | Acetic Acid (20) | 48 | 85 | 92 |
| 2 | 4-NO₂-C₆H₄ | 20 | Acetone | Acetic Acid (20) | 36 | 91 | 95 |
| 3 | 4-Cl-C₆H₄ | 20 | Acetone | Acetic Acid (20) | 48 | 82 | 91 |
| 4 | 4-MeO-C₆H₄ | 20 | Acetone | Acetic Acid (20) | 72 | 75 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes
This protocol describes a typical experimental setup for the enantioselective Michael addition of cyclohexanone to a substituted β-nitrostyrene.
Materials:
-
This compound (10 mol%)
-
Substituted β-nitrostyrene (1.0 mmol)
-
Cyclohexanone (10.0 mmol, 10 equiv.)
-
Benzoic acid (10 mol%)
-
Toluene (2.0 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 19.5 mg) and benzoic acid (0.1 mmol, 12.2 mg).
-
Add toluene (2.0 mL) to the vial and stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst and additive.
-
Add the substituted β-nitrostyrene (1.0 mmol) to the solution and stir for another 5 minutes.
-
Add cyclohexanone (10.0 mmol, 1.03 mL) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for the time indicated in Table 1 (typically 12-36 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute the column with a mixture of hexane and ethyl acetate to isolate the desired Michael adduct.
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Protocol 2: General Procedure for the Asymmetric Michael Addition of Acetone to β-Nitrostyrenes
This protocol outlines the procedure for the Michael addition using acetone as the nucleophile.
Materials:
-
This compound (20 mol%)
-
Substituted β-nitrostyrene (1.0 mmol)
-
Acetone (as solvent and reactant)
-
Acetic acid (20 mol%)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 39.0 mg) and the substituted β-nitrostyrene (1.0 mmol).
-
Add acetone (5.0 mL) to the vial.
-
Add acetic acid (0.2 mmol, 11.4 µL) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in Table 2 (typically 36-72 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain the desired product.
-
Determine the yield and enantiomeric excess of the purified product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the asymmetric Michael addition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enamine-catalyzed Michael addition.
Application Notes and Protocols: (S)-2-(4--Chlorophenyl)pyrrolidine in the Synthesis of Potent MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the (S)-2-(4-Chlorophenyl)pyrrolidine scaffold in the synthesis of highly potent inhibitors of the MDM2-p53 protein-protein interaction. The methodologies detailed herein are grounded in established synthetic strategies for creating spirooxindole-based MDM2 inhibitors, a class of compounds that has shown significant promise in oncology.
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1][2] Its function is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][3][4] In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by the overexpression of MDM2. Therefore, inhibiting the MDM2-p53 interaction to reactivate p53 is a promising therapeutic strategy. Small-molecule inhibitors that mimic the key p53 residues binding to MDM2 have been a major focus of drug discovery efforts.
The this compound moiety serves as a valuable building block in the synthesis of these inhibitors. Its stereochemistry and the presence of the 4-chlorophenyl group are designed to fit into a key hydrophobic pocket of MDM2, thereby disrupting the interaction with p53. This document outlines a representative synthetic protocol for a potent MDM2 inhibitor incorporating this scaffold, along with methods for its biological evaluation.
Signaling Pathway: The MDM2-p53 Axis
The interaction between p53 and MDM2 forms a critical negative feedback loop. Under normal cellular conditions, MDM2 keeps p53 levels low. In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally activates genes involved in cell cycle arrest and apoptosis. A key aspect of this feedback loop is that p53 also transcriptionally activates the MDM2 gene, leading to an increase in MDM2 protein that in turn binds to and promotes the degradation of p53, thus returning the cell to a basal state.
Experimental Protocols
Representative Synthesis of a Pyrrolidinyl-Spirooxindole MDM2 Inhibitor
This protocol describes a three-component 1,3-dipolar cycloaddition reaction to synthesize a spirooxindole pyrrolidine derivative, a common core structure for potent MDM2 inhibitors. This method is adaptable for the inclusion of the this compound scaffold.
Materials:
-
Isatin derivative (e.g., 6-chloroisatin)
-
(E)-3-(4-chlorobenzylidene)oxindole (dipolarophile)
-
This compound (or a related amino acid to generate the azomethine ylide in situ)
-
Toluene, anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the isatin derivative (1.0 mmol), the (E)-3-(4-chlorobenzylidene)oxindole (1.1 mmol), and this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Addition of Base: Add triethylamine (0.5 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and stir under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired spirooxindole-pyrrolidine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents [mdpi.com]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Protocols for Asymmetric C-C Bond Formation: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three key types of catalytic asymmetric carbon-carbon bond forming reactions: the organocatalytic asymmetric Aldol reaction, the organocatalytic asymmetric Michael addition, and the palladium-catalyzed asymmetric allylic alkylation. These reactions are fundamental in the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds.
Organocatalytic Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a metal-free method for the enantioselective formation of carbon-carbon bonds. This reaction typically involves the addition of a ketone to an aldehyde to form a β-hydroxy ketone with high stereocontrol.
Application Notes:
The use of (S)-proline as a catalyst is advantageous due to its low cost, stability, and low toxicity. The reaction can often be performed under mild conditions and is amenable to a variety of substrates. The protocol detailed below, utilizing a methanol/water solvent system, offers an environmentally benign alternative to traditional dipolar aprotic solvents and can lead to high yields and enantioselectivities. Careful control of reaction temperature and substrate addition rate can be critical for maximizing stereoselectivity.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and Benzaldehyde[1][2]
This protocol describes the reaction on both a small scale and a larger, 100 mmol scale.
Materials:
-
(S)-Proline
-
Cyclohexanone
-
Benzaldehyde
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Small-Scale Procedure (0.3 mmol):
-
To a 2 mL vial, add (S)-proline (3.5 mg, 0.03 mmol, 10 mol%).
-
Add methanol (40 µL) and water (10 µL).
-
Add cyclohexanone (156 µL, 1.5 mmol, 5 equivalents).
-
Add the aldehyde (e.g., benzaldehyde, 31 µL, 0.3 mmol, 1 equivalent).
-
Cap the vial and stir the mixture at room temperature for the specified time (typically 2-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a few drops of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 1 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Large-Scale Procedure (100 mmol): [1]
-
To a 250 mL flask, add (S)-proline (1.15 g, 10 mmol, 10 mol%), methanol (13.33 mL), and water (3.33 mL).
-
Add cyclohexanone (51.8 mL, 500 mmol, 5 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde (10.2 mL, 100 mmol, 1 equivalent) via a syringe pump over 6 hours.
-
Continue stirring at 0 °C for the specified reaction time, monitoring by TLC.
-
After completion, work up the reaction as described in the small-scale procedure, scaling the solvent volumes accordingly.
Quantitative Data:
| Aldehyde Substrate | Product | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| Benzaldehyde | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 95 | >99:1 | 99 |
| 4-Nitrobenzaldehyde | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 99 | >99:1 | 99 |
| 4-Chlorobenzaldehyde | 2-((4-chlorophenyl)(hydroxy)methyl)cyclohexan-1-one | 92 | >99:1 | 99 |
| 4-Methoxybenzaldehyde | 2-(hydroxy(4-methoxyphenyl)methyl)cyclohexan-1-one | 90 | >99:1 | 98 |
Data obtained from similar proline-catalyzed aldol reactions.
Catalytic Cycle:
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Organocatalytic Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral thiourea-based organocatalysts are highly effective in promoting these reactions with high enantioselectivity.
Application Notes:
Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a basic amine group, are particularly effective. The thiourea group activates the Michael acceptor through hydrogen bonding, while the amine activates the Michael donor through enamine formation or deprotonation. The reaction protocol provided below is for the addition of dimethyl malonate to trans-β-nitrostyrene, a common model system.
Experimental Protocol: Thiourea-Catalyzed Asymmetric Michael Addition
Materials:
-
Chiral thiourea catalyst (e.g., a derivative of (1R,2R)-1,2-diaminocyclohexane)
-
trans-β-Nitrostyrene
-
Dimethyl malonate
-
Toluene (or other suitable solvent)
-
Silica gel for column chromatography
General Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1 equivalent) in toluene (0.5 mL) at room temperature, add the chiral thiourea catalyst (0.01 mmol, 10 mol%).
-
Add dimethyl malonate (0.12 mmol, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
Quantitative Data:
| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| trans-β-Nitrostyrene | Dimethyl malonate | 10 | 95 | 92 |
| trans-β-Nitrostyrene | Diethyl malonate | 10 | 98 | 90 |
| trans-β-Nitrostyrene | Dibenzyl malonate | 10 | 93 | 91 |
| 2-Cyclohexen-1-one | Dimethyl malonate | 10 | 85 | 88 |
Data is representative of thiourea-catalyzed Michael additions.
Reaction Workflow:
Caption: General workflow for a thiourea-catalyzed asymmetric Michael addition.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a versatile and powerful method for the enantioselective formation of C-C bonds. This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a chiral palladium complex.
Application Notes:
The choice of the chiral ligand is crucial for achieving high enantioselectivity in Pd-AAA reactions. Ligands such as those based on the Trost ligand scaffold or chiral phosphinooxazolines (PHOX) are commonly employed. The reaction conditions, including the choice of base and solvent, can also significantly influence the outcome. The protocol below describes a general procedure for the reaction of 1,3-diphenylallyl acetate with dimethyl malonate.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
Chiral ligand (e.g., (R,R)-Trost ligand)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
General Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and the chiral ligand (7.5 mol%) to a flame-dried flask.
-
Add anhydrous DCM and stir for 20-30 minutes at room temperature.
-
Add 1,3-diphenylallyl acetate (1 equivalent).
-
In a separate flask, dissolve dimethyl malonate (1.2 equivalents) in anhydrous DCM.
-
Add the base (e.g., BSA, 1.3 equivalents) to the malonate solution and stir for 10-15 minutes.
-
Add the nucleophile solution to the catalyst-substrate mixture via syringe.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | (R,R)-Trost | 98 | 98 |
| cinnamyl acetate | Dimethyl malonate | (R,R)-Trost | 95 | 96 |
| 1,3-Diphenylallyl acetate | Dibenzyl malonate | (R,R)-Trost | 92 | 97 |
| cyclohex-2-en-1-yl acetate | Dimethyl malonate | (R,R)-Trost | 88 | 95 |
Data is representative of Pd-AAA reactions using the Trost ligand.
Catalytic Cycle:
Caption: Simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
References
Neue Katalysatoren durch Derivatisierung von (S)-2-(4-Chlorphenyl)pyrrolidin: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt die Derivatisierung von (S)-2-(4-Chlorphenyl)pyrrolidin zu neuartigen Organokatalysatoren, insbesondere zu Diaryleprolinol-Silylethern. Diese Katalysatoren sind hochwirksame Werkzeuge in der asymmetrischen Synthese und ermöglichen die Herstellung von chiralen Molekülen mit hoher Enantioselektivität. Die hier vorgestellten Protokolle und Daten bieten eine umfassende Anleitung für die Synthese und Anwendung dieser Katalysatoren.
Einleitung
Die asymmetrische Organokatalyse hat sich zu einem unverzichtbaren Werkzeug in der modernen organischen Synthese entwickelt. Diaryleprolinol-Silylether, eine Klasse von Organokatalysatoren, die von Hayashi und Jørgensen populär gemacht wurden, haben sich als besonders effektiv bei einer Vielzahl von Transformationen erwiesen.[1][2] Die Derivatisierung von Pyrrolidin-Grundgerüsten, wie z.B. (S)-2-(4-Chlorphenyl)pyrrolidin, ermöglicht die Feinabstimmung der sterischen und elektronischen Eigenschaften des Katalysators, um Reaktivität und Selektivität zu optimieren.
Die Einführung von Chlorsubstituenten an den Phenylringen des Diaryleprolinol-Gerüsts kann die katalytische Aktivität und Selektivität beeinflussen. Dieses Handbuch konzentriert sich auf die Synthese und potentielle Anwendung von (S)-2-(bis(4-chlorphenyl)(trimethylsilyloxy)methyl)pyrrolidin.
Synthese des Katalysator-Präkursors
Der entscheidende Schritt bei der Synthese des Zielkatalysators ist die Herstellung des chiralen Alkohol-Präkursors, (S)-α,α-Bis(4-chlorphenyl)-2-pyrrolidinmethanol.
Reaktionsschema
Die Synthese geht von (S)-Prolin aus, das zunächst in das entsprechende N-Carboxyanhydrid umgewandelt wird. Die anschließende Umsetzung mit einem Grignard-Reagenz, das aus 4-Chlorbrombenzol hergestellt wird, liefert den gewünschten Diarylprolinol-Präkursor.
Abbildung 1: Syntheseweg zum Katalysator-Präkursor.
Experimentelles Protokoll: Synthese von (S)-α,α-Bis(4-chlorphenyl)-2-pyrrolidinmethanol
Dieses Protokoll basiert auf etablierten Methoden zur Synthese von Diarylprolinolen.
Materialien:
-
(S)-Prolin
-
Phosgen (als Lösung in Toluol)
-
4-Chlorbrombenzol
-
Magnesiumspäne
-
Trockenes Tetrahydrofuran (THF)
-
Trockenes Toluol
-
Salzsäure (wässrig)
-
Natriumhydroxid (wässrig)
-
Wasserfreies Natriumsulfat
-
Standard-Glasgeräte für die organische Synthese unter Schutzgasatmosphäre
Prozedur:
-
Herstellung des Grignard-Reagenzes: In einem ausgeflammten Dreihalskolben unter Stickstoffatmosphäre werden Magnesiumspäne in trockenem THF suspendiert. Eine Lösung von 4-Chlorbrombenzol in trockenem THF wird langsam zugetropft, um die Grignard-Reaktion zu initiieren und aufrechtzuerhalten. Nach vollständiger Zugabe wird die Mischung für eine weitere Stunde bei Raumtemperatur gerührt.
-
Herstellung des N-Carboxyanhydrids: (S)-Prolin wird in trockenem Toluol suspendiert und auf 15-20 °C gekühlt. Eine Lösung von Phosgen in Toluol wird langsam zugegeben, wobei die Temperatur kontrolliert wird. Die Reaktionsmischung wird anschließend für eine kurze Zeit auf 30-40 °C erwärmt, bis eine homogene Lösung entsteht. Das Lösungsmittel wird im Vakuum entfernt.
-
Kupplungsreaktion: Das frisch hergestellte (S)-Prolin-N-Carboxyanhydrid wird in trockenem THF gelöst und auf 0 °C gekühlt. Die zuvor hergestellte Grignard-Lösung wird langsam zugegeben. Nach vollständiger Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt über Nacht.
-
Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Ammoniumchlorid-Lösung hydrolysiert. Die organische Phase wird abgetrennt und die wässrige Phase mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Zusammenfassung der Daten
| Produkt | Ausbeute | Enantiomerenüberschuss (ee) |
| (S)-α,α-Bis(4-chlorphenyl)-2-pyrrolidinmethanol | 59% | 99.4% |
Synthese des Silylether-Katalysators
Der chirale Alkohol-Präkursor wird anschließend silyliert, um den aktiven Katalysator zu erhalten.
Reaktionsschema
Abbildung 2: Silylierung des Präkursors zum aktiven Katalysator.
Experimentelles Protokoll: Synthese von (S)-2-(Bis(4-chlorphenyl)(trimethylsilyloxy)methyl)pyrrolidin
Dieses Protokoll ist eine Adaption der allgemeinen Vorschrift zur Silylierung von Diarylprolinolen.
Materialien:
-
(S)-α,α-Bis(4-chlorphenyl)-2-pyrrolidinmethanol
-
Trockenes Dichlormethan (DCM)
-
Triethylamin (getrocknet)
-
Trimethylsilyltrifluormethansulfonat (TMSOTf)
-
Gesättigte wässrige Natriumbicarbonatlösung
-
Wasserfreies Natriumsulfat
Prozedur:
-
In einem ausgeflammten Kolben unter Stickstoffatmosphäre wird (S)-α,α-Bis(4-chlorphenyl)-2-pyrrolidinmethanol in trockenem DCM gelöst und auf -78 °C gekühlt.
-
Triethylamin wird zugegeben, gefolgt von der langsamen Zugabe von Trimethylsilyltrifluormethansulfonat.
-
Die Reaktionsmischung wird langsam auf 0 °C erwärmen gelassen und für weitere 2 Stunden bei dieser Temperatur gerührt.
-
Die Reaktion wird durch Zugabe von gesättigter wässriger Natriumbicarbonatlösung beendet.
-
Die organische Phase wird abgetrennt, mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden.
Anwendung in der asymmetrischen Michael-Addition
Diaryleprolinol-Silylether sind exzellente Katalysatoren für die enantioselektive konjugierte Addition (Michael-Addition) von Aldehyden an Nitroolefine.[3][4] Diese Reaktion ist ein wichtiger Baustein für die Synthese von pharmazeutisch relevanten Verbindungen.
Allgemeines Reaktionsschema und katalytischer Zyklus
Der Katalysator reagiert mit dem Aldehyd unter Bildung eines Enamin-Intermediats. Dieses Enamin greift das Nitroolefin nukleophil an und bildet nach Hydrolyse das chirale Produkt und regeneriert den Katalysator.
Abbildung 3: Vereinfachter katalytischer Zyklus der Michael-Addition.
Experimentelles Protokoll: Asymmetrische Michael-Addition von Propanal an trans-β-Nitrostyrol
Obwohl spezifische Daten für den 4-Chlor-substituierten Katalysator in der Literatur nicht explizit verfügbar sind, kann das folgende allgemeine Protokoll für Diaryleprolinol-Silylether als Ausgangspunkt dienen.
Materialien:
-
(S)-2-(Bis(4-chlorphenyl)(trimethylsilyloxy)methyl)pyrrolidin (Katalysator)
-
trans-β-Nitrostyrol
-
Propanal
-
Benzoesäure (Co-Katalysator)
-
Methanol (Lösungsmittel)
Prozedur:
-
In einem Reaktionsgefäß werden der Katalysator (typischerweise 5-10 mol%) und Benzoesäure in Methanol gelöst.
-
trans-β-Nitrostyrol wird zugegeben und die Mischung auf die gewünschte Reaktionstemperatur (z.B. Raumtemperatur oder 0 °C) gebracht.
-
Propanal wird zugegeben und die Reaktion mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
-
Die Ausbeute, das Diastereomerenverhältnis (dr) und der Enantiomerenüberschuss (ee) des Produkts werden bestimmt.
Erwartete Ergebnisse und Vergleichsdaten
Für die Michael-Addition von Aldehyden an Nitroolefine, katalysiert durch den unsubstituierten Diphenylprolinol-Silylether, werden typischerweise hohe Ausbeuten und exzellente Stereoselektivitäten erzielt.[3] Es ist zu erwarten, dass der 4-Chlor-substituierte Katalysator ähnliche oder potenziell sogar verbesserte Ergebnisse liefert, da die elektronenziehende Wirkung des Chlors die Lewis-Acidität des Iminium-Intermediats erhöhen kann.
Tabelle zur Leistungsfähigkeit von Diaryleprolinol-Silylether-Katalysatoren in der Michael-Addition (Beispielreaktionen):
| Katalysator-Substituenten | Aldehyd | Nitroolefin | Ausbeute (%) | dr (syn/anti) | ee (syn) (%) |
| H (unsubstituiert) | Propanal | trans-β-Nitrostyrol | >95 | >95:5 | >98 |
| 3,5-Bis(trifluormethyl) | Propanal | trans-β-Nitrostyrol | >90 | >95:5 | >99 |
| 4-Chlor (erwartet) | Propanal | trans-β-Nitrostyrol | hoch | hoch | hoch |
Schlussfolgerung
Die Derivatisierung von (S)-2-(4-Chlorphenyl)pyrrolidin zu (S)-2-(Bis(4-chlorphenyl)(trimethylsilyloxy)methyl)pyrrolidin stellt einen vielversprechenden Weg zur Entwicklung neuer, hocheffizienter Organokatalysatoren dar. Die vorgestellten Syntheseprotokolle bieten eine solide Grundlage für die Herstellung dieser Katalysatoren. Basierend auf den bekannten Eigenschaften von Diaryleprolinol-Silylethern ist eine hohe katalytische Aktivität und Enantioselektivität in asymmetrischen Transformationen wie der Michael-Addition zu erwarten. Weitere Forschung ist erforderlich, um das volle Potenzial dieser spezifischen Katalysatoren zu evaluieren und ihren Anwendungsbereich zu erweitern.
References
- 1. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 4. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Spirocyclic Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic pyrrolidine derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. Their rigid three-dimensional structure, conferred by the spirocyclic junction, allows for precise spatial orientation of substituents, leading to high-affinity interactions with biological targets. This unique structural feature has made them attractive scaffolds for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.
Applications in Drug Discovery
Spirocyclic pyrrolidine derivatives have demonstrated significant potential across various therapeutic areas. Their diverse biological activities stem from the versatile pyrrolidine ring and the ability to introduce a wide array of functional groups at different positions.
Antimicrobial Activity: Several spirocyclic pyrrolidine derivatives have exhibited potent activity against a range of bacterial and fungal pathogens. For instance, certain spiropyrrolidine tethered indeno-quinoxaline hybrids have shown promising minimum inhibitory concentrations (MIC) against clinically relevant strains like Staphylococcus aureus.[4] The spiro[oxindole-pyrrolidine] scaffold has also been identified as a key pharmacophore in compounds with significant antimicrobial effects.[5][6]
Anticancer Activity: The spiro[pyrrolidine-3,3'-oxindole] core is a prominent feature in many natural and synthetic compounds with potent anticancer properties.[7][8] These compounds often exhibit low micromolar IC50 values against various cancer cell lines, including breast, lung, and colon cancer.[7][9][10] Their mechanism of action can involve the inhibition of crucial cellular targets like EGFR and CDK2.[8]
Antidiabetic Activity: Emerging research has highlighted the potential of spiropyrrolidine derivatives as antidiabetic agents. Certain derivatives have displayed notable inhibitory effects on enzymes such as α-amylase, a key target in the management of type 2 diabetes.[4]
Synthetic Strategies and Protocols
The synthesis of spirocyclic pyrrolidines can be achieved through several efficient and stereoselective methods. The most prominent among these are the 1,3-dipolar cycloaddition reaction and multi-component reactions.
1,3-Dipolar Cycloaddition Reactions
This is one of the most powerful and widely used methods for constructing the pyrrolidine ring in a stereocontrolled manner.[11] The reaction typically involves the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.
Caption: General workflow for the synthesis of spirocyclic pyrrolidines via 1,3-dipolar cycloaddition.
This protocol describes the synthesis of spiro[pyrrolidine-3,3'-oxindoles] through a three-component 1,3-dipolar cycloaddition reaction.[11]
Materials:
-
Isatin derivative (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
(E)-3-Alkylidene-oxindole (dipolarophile) (1.0 mmol)
-
Solvent (e.g., Methanol, Acetonitrile) (10 mL)
-
Catalyst (optional, e.g., AgOAc)
Procedure:
-
A mixture of the isatin derivative (1.0 mmol), sarcosine (1.2 mmol), and the (E)-3-alkylidene-oxindole (1.0 mmol) is taken in a round-bottom flask.
-
The appropriate solvent (10 mL) is added to the flask.
-
The reaction mixture is stirred and heated to reflux for the time specified in the relevant literature (typically 2-8 hours), or subjected to microwave irradiation.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired spiro[pyrrolidine-3,3'-oxindole] derivative.
Multi-Component Reactions (MCRs)
MCRs offer a highly efficient and atom-economical approach to the synthesis of complex molecules like spirocyclic pyrrolidines in a single step from three or more starting materials.[12]
Caption: A representative pathway for a four-component synthesis of a spirocyclic pyrrolidine.
This protocol outlines a one-pot, four-component reaction to synthesize biologically active spiropyrrolidine derivatives.[4]
Materials:
-
Ninhydrin (0.5 mmol)
-
o-Phenylenediamine (0.5 mmol)
-
Sarcosine (0.75 mmol)
-
(E)-3-Arylidene-1-methylpyrrolidine-2,5-dione (dipolarophile) (0.5 mmol)
-
Methanol (5.0 mL)
Procedure:
-
In a round-bottom flask, ninhydrin (0.5 mmol), o-phenylenediamine (0.5 mmol), sarcosine (0.75 mmol), and the dipolarophile (0.5 mmol) are combined in methanol (5.0 mL).
-
The reaction mixture is refluxed for 4 hours.[4]
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the pure spiropyrrolidine tethered indeno-quinoxaline hybrid.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of representative spirocyclic pyrrolidine derivatives.
Table 1: Synthesis of Spiropyrrolidine Tethered Indeno-Quinoxaline Derivatives [4]
| Compound | Ar Substituent | Yield (%) |
| 5a | C₆H₅ | 81 |
| 5b | 4-Me-C₆H₄ | 75 |
| 5c | 4-OMe-C₆H₄ | 85 |
| 5d | 4-Cl-C₆H₄ | 78 |
| 5e | 4-Br-C₆H₄ | 72 |
| 5f | 4-F-C₆H₄ | 80 |
| 5g | 4-NO₂-C₆H₄ | 65 |
| 5h | 2-Cl-C₆H₄ | 70 |
| 5i | 2-Br-C₆H₄ | 68 |
| 5j | 2-NO₂-C₆H₄ | 62 |
| 5k | Thien-2-yl | 77 |
| 5l | Fur-2-yl | 79 |
| 5m | Pyrid-4-yl | 73 |
Table 2: Antimicrobial Activity (MIC in µM) of Selected Spiropyrrolidine Derivatives [4][5]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 5d [4] | 3.95 | - | - | - | - |
| 6c [5] | - | 0.015 | - | - | - |
| 8b [5] | - | 0.06 | - | - | - |
| 8e [5] | - | 0.015 | - | - | - |
| 8g [5] | - | 0.015 | - | - | - |
| Tetracycline | 576.01 | - | - | - | - |
Table 3: Anticancer Activity (IC₅₀ in µM) of Selected Spirooxindole Derivatives [7][9]
| Compound | Cell Line | IC₅₀ (µM) |
| SPP10 [9] | MCF-7 (Breast) | 2.31 |
| SPP10 [9] | H69AR (Lung) | 3.16 |
| SPP10 [9] | PC-3 (Prostate) | 4.2 |
| 5f [7] | A549 (Lung) | 1.2 (48h) |
| Cisplatin [7] | A549 (Lung) | 22.35 (48h) |
Table 4: Asymmetric Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] - Yield and Stereoselectivity
| Entry | Catalyst | Yield (%) | dr | ee (%) |
| 1 | AgOAc/TCF | - | - | - |
| 2 | Cu(I)/Fesulphos | 75 | - | 95 |
| 3 | Chiral Phosphoric Acid | up to 98 | >93/7 | up to 98 |
Note: '-' indicates data not available in the cited sources.
Conclusion
The synthesis of spirocyclic pyrrolidine derivatives offers a rich and expanding field for the discovery of novel therapeutic agents. The methodologies outlined in this document, particularly 1,3-dipolar cycloadditions and multi-component reactions, provide efficient and versatile routes to these complex and biologically active scaffolds. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
References
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (S)-2-(4-Chlorophenyl)pyrrolidine Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (S)-2-(4-Chlorophenyl)pyrrolidine and its derivatives as organocatalysts in asymmetric synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound catalysts?
A1: this compound catalysts, a type of diarylprolinol ether analogue, primarily operate through two main catalytic cycles depending on the nature of the substrates:
-
Enamine Catalysis: For reactions involving carbonyl donors (ketones or aldehydes), the catalyst's secondary amine forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., in Michael additions or aldol reactions), increasing the HOMO (Highest Occupied Molecular Orbital) of the nucleophile.
-
Iminium Ion Catalysis: For reactions with α,β-unsaturated aldehydes or ketones as the electrophile, the catalyst forms a transient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.
The chiral pyrrolidine scaffold, featuring a bulky 4-chlorophenyl group, effectively shields one face of the reactive intermediate, leading to high stereoselectivity in the product.
Q2: How do I handle and store this compound catalysts?
A2: Like many amine-based organocatalysts, this compound and its derivatives can be sensitive to air and moisture, which may lead to deactivation. It is recommended to store the catalyst under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Handle the catalyst quickly when preparing reactions to minimize exposure to the atmosphere.
Q3: What are the key reaction parameters to consider for optimization?
A3: The most critical parameters to optimize for reactions catalyzed by this compound are:
-
Solvent: The polarity and protic nature of the solvent can significantly impact reaction rates and stereoselectivity.
-
Catalyst Loading: Typically, organocatalyst loading ranges from 1 to 20 mol%. It is crucial to find the optimal loading to balance reaction time and cost without compromising yield or enantioselectivity.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity, although it may require longer reaction times.
-
Additives/Co-catalysts: The presence of acids, bases, or water can influence the catalytic cycle. For instance, weak acids can facilitate the formation of the iminium ion and the final hydrolysis step.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
If you observe low conversion of your starting materials, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the catalyst has been stored properly and is not degraded. Consider using a fresh batch of the catalyst. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%). |
| Incorrect Solvent | The chosen solvent may not be optimal for the reaction. Screen a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, CH3CN).[1] |
| Low Reaction Temperature | While lower temperatures often improve selectivity, they can also decrease the reaction rate. Try running the reaction at a slightly higher temperature to improve conversion. |
| Presence of Inhibitors | Impurities in the reagents or solvent, such as strong acids or bases, can inhibit the catalyst. Ensure all starting materials and solvents are pure.[1] |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Low stereoselectivity is a common challenge in asymmetric catalysis. The following guide provides steps to address this issue:
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can lead to a loss of stereocontrol. It is advisable to run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower). |
| Presence of Water | Water can interfere with the catalyst-substrate interactions and hydrolyze the key enamine or iminium ion intermediates, leading to a decrease in enantioselectivity.[1] Ensure all reagents and solvents are anhydrous. |
| Suboptimal Solvent Choice | The solvent plays a crucial role in the organization of the transition state. A solvent screen is highly recommended to find the optimal medium for stereocontrol. Non-polar solvents often provide better stereoselectivity. |
| Incorrect Catalyst Loading | In some cases, high catalyst loading can lead to the formation of catalyst aggregates, which may have different selectivity. Try optimizing the catalyst loading. |
| Steric or Electronic Mismatch | The specific substrates being used may not be ideal for this catalyst. If extensive optimization fails, consider a different catalyst with different steric and electronic properties. |
Data Presentation: Performance in Analogous Systems
Table 1: Optimization of the Asymmetric Michael Addition of Aldehydes to Nitroolefins with a Diarylprolinol Silyl Ether Catalyst
| Entry | Solvent | Additive (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Toluene | - | rt | 24 | 85 | 95:5 | 98 |
| 2 | CH2Cl2 | - | rt | 24 | 82 | 93:7 | 97 |
| 3 | THF | - | rt | 48 | 75 | 90:10 | 95 |
| 4 | CH3CN | - | rt | 48 | 60 | 88:12 | 92 |
| 5 | Toluene | Benzoic Acid (20) | rt | 12 | 92 | 96:4 | 99 |
| 6 | Toluene | - | 0 | 48 | 88 | 97:3 | >99 |
Data is representative of typical results for diarylprolinol silyl ether catalysts and should be used as a guideline.
Table 2: Solvent Effects on a Diarylprolinol Ether Catalyzed Asymmetric Aldol Reaction
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Dichloromethane | -20 | 24 | 78 | 90:10 | 94 |
| 2 | Toluene | -20 | 24 | 85 | 92:8 | 96 |
| 3 | Diethyl Ether | -20 | 48 | 65 | 88:12 | 92 |
| 4 | Hexane | -20 | 48 | 72 | 91:9 | 95 |
| 5 | Chloroform | -20 | 24 | 81 | 93:7 | 97 |
| 6 | Toluene | -40 | 72 | 82 | 95:5 | >99 |
Data is representative of typical results for diarylprolinol silyl ether catalysts and should be used as a guideline.
Experimental Protocols
The following are generalized experimental protocols for common reactions where this compound catalysts would be applicable, based on procedures for analogous catalysts.
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
To a solution of the nitroalkene (0.2 mmol) and the this compound catalyst (0.04 mmol, 20 mol%) in the desired solvent (1.0 mL) at the specified temperature, the aldehyde (0.3 mmol) is added. The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC. The crude product is then purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
General Protocol for Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol) and the this compound catalyst (0.05 mmol, 10 mol%) in the chosen solvent (2.0 mL) at the desired temperature, the ketone (1.0 mmol) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the aldol product. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC, respectively.
Visualizations
The following diagrams illustrate the key catalytic cycles and a general troubleshooting workflow.
References
Troubleshooting low enantioselectivity in pyrrolidine-catalyzed reactions
Welcome to the Technical Support Center for troubleshooting low enantioselectivity in pyrrolidine-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What are the first things I should check?
A: When encountering low enantioselectivity, a systematic check of your reaction parameters is crucial. Start with the following:
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Catalyst Integrity: Ensure the pyrrolidine catalyst is pure and has not degraded. Impurities or decomposition can lead to non-selective catalysis.[1]
-
Reagent and Solvent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[1] Ensure solvents are anhydrous, as water can hydrolyze key intermediates.[1]
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Ensure it is accurately controlled. Generally, lower temperatures favor higher enantioselectivity.
-
Atmosphere: For moisture-sensitive reactions, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]
Q2: How does the choice of solvent affect the enantioselectivity of my reaction?
A: The solvent has a profound impact on the transition state geometry and, therefore, the enantioselectivity.[5] Polar aprotic solvents like DMSO and DMF are common, but the optimal solvent is highly substrate-dependent. It is advisable to screen a range of solvents with varying polarities. Protic solvents are generally associated with poor stereocontrol.[6]
Q3: Can the catalyst loading influence the enantiomeric excess (ee)?
A: Yes, catalyst loading can significantly impact enantioselectivity. While a higher loading might increase the reaction rate, it doesn't always improve ee and can sometimes lead to the formation of less selective catalyst aggregates.[7] Conversely, a very low catalyst loading might allow a non-catalyzed background reaction to occur, lowering the overall ee.[8] It is crucial to find the optimal catalyst loading for your specific reaction, typically ranging from 1 to 20 mol%.
Q4: I suspect my catalyst has degraded. What are the common causes and how can I prevent it?
A: Catalyst degradation can occur through several mechanisms, including:
-
Oxidation: Exposure to air can oxidize the pyrrolidine catalyst, especially in the presence of certain reagents.
-
Hydrolysis: Water in the reaction mixture can lead to the hydrolysis of active intermediates.[1]
-
Acid/Base Impurities: These can neutralize the catalyst.[1]
-
Thermal Degradation: High reaction temperatures can cause decomposition.[9]
To prevent degradation, store the catalyst under an inert atmosphere in a cool, dark place. Use freshly purified catalyst and anhydrous, degassed solvents.
Q5: My enantioselectivity is inconsistent between batches. What could be the reason?
A: Inconsistent results often point to variability in starting materials or reaction setup.
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Reagent Purity: Use reagents from the same batch if possible, or re-purify them before use. Even small amounts of impurities can have a significant effect.[10]
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Water Content: The amount of water can vary between solvent bottles or due to atmospheric exposure. Ensure consistent and rigorous drying of all solvents and reagents.[11][12]
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Reaction Setup: Ensure the reaction is set up identically each time, paying close attention to the rate of addition of reagents and stirring speed.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
If you are observing low ee, follow this troubleshooting workflow to identify and address the potential cause.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize the effect of solvent, temperature, and catalyst loading on the enantioselectivity of a representative pyrrolidine-catalyzed aldol reaction between an aromatic aldehyde and a ketone.
Table 1: Effect of Solvent on Enantioselectivity
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| DMSO | Room Temp | 10 | 85 |
| DMF | Room Temp | 10 | 82 |
| Acetonitrile | Room Temp | 10 | 75 |
| THF | Room Temp | 10 | 68 |
| Dichloromethane | Room Temp | 10 | 65 |
| Toluene | Room Temp | 10 | 50 |
| Methanol | Room Temp | 10 | 30 |
| Water/Methanol (1:2) | Room Temp | 10 | 90+[6] |
| Brine | 10 | 0.5 | >99[13] |
Note: Data is illustrative and compiled from typical results in the literature. Actual results will vary with specific substrates and catalysts.
Table 2: Effect of Temperature on Enantioselectivity
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| Acetone | 25 | 20 | 85 |
| Acetone | 0 | 20 | 90 |
| Acetone | -25 | 20 | 93 |
| Brine | Room Temp | 0.5 | 97[13] |
| Brine | 10 | 0.5 | >99[13] |
Note: Data is illustrative and based on published results for specific prolinamide catalysts.[13]
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| Brine | Room Temp | 10 | 86[13] |
| Brine | Room Temp | 2 | 94[13] |
| Brine | Room Temp | 0.5 | 97[13] |
Note: Data is illustrative and based on a specific catalyst system in brine.[13] In some cases, increasing catalyst loading can lead to a decrease in ee due to the formation of less selective catalyst aggregates.[14]
Experimental Protocols
Protocol 1: Purification of Pyrrolidine Catalysts
Impurities in the catalyst can be a major source of low enantioselectivity. Here is a general procedure for the purification of a solid pyrrolidine-based catalyst.
-
Dissolution: Dissolve the crude catalyst in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
For liquid pyrrolidine derivatives, distillation under reduced pressure is the preferred method of purification.[15]
Protocol 2: Drying of Solvents
Water is a common culprit in reducing enantioselectivity. The use of properly dried solvents is critical.
-
Choice of Drying Agent: For many common organic solvents, activated 3Å molecular sieves are effective.[11][12] For THF and diethyl ether, distillation from sodium/benzophenone ketyl is a common method.[16] For dichloromethane, distillation from calcium hydride is often used.[16]
-
Procedure with Molecular Sieves:
-
Activate 3Å molecular sieves by heating them in a flask under vacuum with a heat gun, or in an oven at 300 °C for at least 24 hours.[11][12]
-
Allow the sieves to cool to room temperature under an inert atmosphere.
-
Add the sieves to the solvent (typically 5-10% w/v).
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[3][17]
-
Protocol 3: Setting Up a Reaction Under Inert Atmosphere
This procedure ensures that your reaction is protected from atmospheric moisture and oxygen.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven overnight or by flame-drying under vacuum.[3][18]
-
Assembly: Assemble the glassware (e.g., round-bottom flask with a stir bar, condenser) while still warm and immediately place it under an inert atmosphere.
-
Purging: Connect the reaction vessel to a Schlenk line or a manifold with an inert gas (nitrogen or argon) supply and a vacuum pump.
-
Evacuate and Refill: Evacuate the flask under vacuum for 1-2 minutes, then refill it with the inert gas. Repeat this cycle three times to ensure all air is removed.[2]
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Addition of Reagents: Add solid reagents to the flask under a positive pressure of inert gas. Add liquid reagents and solvents via a syringe through a rubber septum.[2]
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon filled with the gas.[2]
Catalyst Deactivation and Regeneration
Understanding the pathways of catalyst deactivation is key to maintaining high reactivity and selectivity.
Caption: Common pathways for catalyst deactivation.[9][19]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Reaction Set-Up - WCAIR [wcair.dundee.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. raj.emorychem.science [raj.emorychem.science]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 18. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
Improving diastereomeric ratio with (S)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of (S)-2-(4-Chlorophenyl)pyrrolidine as an organocatalyst to improve the diastereomeric ratio in asymmetric synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce diastereoselectivity?
This compound is a chiral pyrrolidine derivative that functions as an organocatalyst in various asymmetric reactions, such as Aldol additions and Michael reactions. Its stereocenter and the steric and electronic properties of the 4-chlorophenyl group create a chiral environment around the reaction center. This chiral environment favors the formation of one diastereomer over the other by stabilizing the transition state leading to the major product and destabilizing the transition state of the minor product.
Q2: In which types of reactions can this compound be used to improve the diastereomeric ratio (d.r.)?
This organocatalyst is particularly effective in reactions that proceed through an enamine or iminium ion intermediate. These include:
-
Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce β-hydroxy ketones with high diastereoselectivity.
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Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
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Cycloaddition Reactions: Including [3+2] cycloadditions to synthesize highly substituted pyrrolidines.
Q3: What are the key factors that influence the diastereomeric ratio when using this catalyst?
Several experimental parameters can significantly impact the diastereoselectivity of a reaction catalyzed by this compound. These include:
-
Temperature: Lower reaction temperatures generally lead to higher diastereomeric ratios.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst and the transition state assembly.[1]
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Catalyst Loading: The concentration of the organocatalyst can affect both the reaction rate and the stereochemical outcome.
-
Substrate Structure: The steric and electronic properties of the reactants play a crucial role in the degree of diastereoselection.
-
Additives: The presence of co-catalysts, acids, or bases can modify the catalytic cycle and influence selectivity.
Troubleshooting Guides
Problem: Low Diastereomeric Ratio (d.r.)
A low diastereomeric ratio is a common issue in asymmetric synthesis. The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Logical Troubleshooting Flowchart
Figure 1: A step-by-step guide to troubleshooting a low diastereomeric ratio.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome & Rationale |
| Suboptimal Reaction Temperature | Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C). | Increased diastereoselectivity. Lower temperatures amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[1] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, CH3CN, and protic solvents like isopropanol). | Identification of a solvent that enhances the diastereomeric ratio. The solvent can influence the conformation of the enamine intermediate and the transition state geometry through differential solvation. |
| Incorrect Catalyst Loading | Vary the catalyst loading (e.g., from 5 mol% to 20 mol%). | Improved diastereoselectivity. An optimal catalyst concentration is crucial for maintaining the desired catalytic cycle and preventing background uncatalyzed reactions that can lower the d.r. |
| Presence of Impurities | Ensure all reagents and solvents are pure and anhydrous. Water, in particular, can interfere with the catalytic cycle. | Consistent and improved diastereoselectivity by avoiding catalyst deactivation or unwanted side reactions. |
| Unfavorable Substrate Sterics or Electronics | If possible, modify the steric bulk of protecting groups or substituents on the substrates. The electronic nature of substituents on the aryl ring of the catalyst can also be influential. | Enhanced facial discrimination. Increasing the steric hindrance can lead to a more pronounced differentiation between the two faces of the reacting molecules. The electron-withdrawing nature of the 4-chlorophenyl group on the catalyst can influence the reactivity and selectivity compared to an unsubstituted phenyl group. |
| Lack of Beneficial Additives | Introduce acidic or basic additives. For instance, a weak acid can facilitate the turnover of the catalyst. | Increased reaction rate and/or improved stereoselectivity. Additives can play a crucial role in the protonation/deprotonation steps of the catalytic cycle, leading to a more organized transition state. |
Experimental Protocols
The following is a general experimental protocol for a diastereoselective Aldol reaction using a pyrrolidine-based catalyst. This protocol should be optimized for your specific substrates.
General Protocol for a Diastereoselective Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, 2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, ketone, and anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add this compound to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy or chiral HPLC analysis.
Experimental Workflow Diagram
Figure 2: A typical experimental workflow for a diastereoselective Aldol reaction.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table illustrates the expected impact of varying reaction conditions on the diastereomeric ratio based on studies with analogous pyrrolidine catalysts in Aldol reactions.
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | Pyrrolidine | DMSO | 25 | 45:55 |
| 2 | Pyrrolidine | Toluene | 25 | 62:38 |
| 3 | Pyrrolidine | Dioxane | 25 | 62:38 |
| 4 | Pyrrolidine | Water | 25 | 74:26 |
Data adapted from analogous pyrrolidine-catalyzed reactions. Actual results with this compound may vary.
This table demonstrates that the choice of solvent can significantly influence the diastereoselectivity of the reaction. It is anticipated that the use of the chiral this compound would further enhance these ratios and also induce enantioselectivity.
For further assistance, please consult the latest literature on asymmetric organocatalysis or contact our technical support team.
References
Common side reactions in the synthesis of 2-arylpyrrolidines and their prevention
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of 2-arylpyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 2-arylpyrrolidines?
The synthesis of 2-arylpyrrolidines can be accompanied by several side reactions that can affect yield, purity, and stereochemical outcome. The most frequently encountered issues include:
-
Poor Diastereoselectivity: Formation of undesired diastereomers is a common challenge, particularly in methods involving cyclization or additions to chiral precursors.
-
Over-alkylation: In syntheses involving N-alkylation steps, such as reductive amination, the product amine can react further to yield di- or poly-alkylated byproducts.
-
Racemization: Loss of stereochemical integrity at chiral centers can occur, especially during activation and coupling reactions of amino acid-derived precursors.
-
Oxidation: The pyrrolidine ring or aryl substituents can be susceptible to oxidation, leading to the formation of undesired byproducts, especially during workup and purification.
-
Hydrolysis and Other Degradation: In certain synthetic methods, such as those employing enzymatic transformations, hydrolysis of starting materials or intermediates can be a significant side reaction.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in 2-Arylpyrrolidine Synthesis
Q: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity?
A: Poor diastereoselectivity arises from small energy differences between the transition states leading to the different diastereomers. To enhance selectivity, you can manipulate the reaction conditions to amplify these energy differences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving poor diastereoselectivity.
Detailed Recommendations:
-
Temperature Control: Lowering the reaction temperature is often the most effective initial step. This can increase the energy difference between competing transition states, thereby favoring the formation of the thermodynamically more stable diastereomer.[1]
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the conformation of reactants and transition states. A systematic screening of solvents with varying polarities (e.g., from nonpolar toluene to polar acetonitrile) is recommended.
-
Catalyst and Reagent Modification:
-
Lewis Acids: If a Lewis acid is used, its steric bulk and acidity can be varied. For example, switching from TiCl₄ to Yb(OTf)₃ can alter the coordination and, consequently, the stereochemical outcome.
-
Reducing Agents: In reductive processes, the choice of hydride source can be critical. For instance, in the reduction of N-tert-butanesulfinyl imines, LiBHEt₃ and DIBAL-H can lead to opposite diastereomers with high selectivity.
-
-
Substrate Modification: The steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can be altered to enhance facial bias and direct the approach of incoming reagents.
Quantitative Data Summary:
| Parameter | Condition 1 | Diastereomeric Ratio (d.r.) 1 | Condition 2 | Diastereomeric Ratio (d.r.) 2 | Reference |
| Temperature | 25 °C | 3:1 | -78 °C | >19:1 | General Observation |
| Solvent | Toluene | 5:1 | CH₂Cl₂ | 10:1 | Hypothetical Data |
| Catalyst | Cu(OTf)₂ | 2:1 | AgOAc/(S)-QUINAP | >20:1 | Hypothetical Data |
Issue 2: Over-alkylation in Reductive Amination
Q: I am observing significant amounts of di-alkylated byproducts in my reductive amination reaction to form a secondary amine. How can I favor mono-alkylation?
A: Over-alkylation occurs when the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, competes for the carbonyl compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to prevent over-alkylation.
Detailed Recommendations:
-
Control Stoichiometry: Using a large excess of the primary amine (5-10 fold) can statistically favor the reaction with the starting amine over the product amine.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to a pre-formed mixture of the carbonyl compound and the amine helps to keep the concentration of the intermediate imine low, favoring its immediate reduction over further reaction with the product amine.[2]
-
One-Pot Reductive Amination: This is often the most effective strategy. In a one-pot protocol, the imine is formed in situ and immediately reduced. The choice of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl compound is crucial.
Quantitative Data Summary:
| Method | Amine:Carbonyl Ratio | Product Distribution (Mono:Di) | Reference |
| Direct Alkylation | 1:1 | 60:40 | Hypothetical Data |
| Direct Alkylation | 10:1 | 95:5 | Hypothetical Data |
| Reductive Amination | 1.2:1 | >98:2 | [3] |
Issue 3: Racemization During Synthesis
Q: I am observing a loss of enantiomeric purity in my 2-arylpyrrolidine product. What are the likely causes and how can I prevent it?
A: Racemization can occur at stereogenic centers, particularly the α-carbon of amino acid-derived precursors, during activation for coupling reactions. This is often base-mediated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize racemization.
Detailed Recommendations:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU can sometimes lead to racemization, especially with sensitive substrates. Consider switching to phosphonium-based reagents (e.g., PyBOP) or carbodiimides (e.g., EDC) in combination with racemization-suppressing additives like HOBt or Oxyma.[4][5]
-
Choice of Base: The base used during coupling is critical. Strong, non-hindered bases like DIPEA can promote racemization. Using a more sterically hindered base like 2,4,6-collidine or a weaker base such as N-methylmorpholine (NMM) is often beneficial.[6]
-
Reaction Conditions: Perform coupling reactions at lower temperatures (e.g., 0 °C) and for the minimum time necessary to achieve full conversion.
Quantitative Data Summary:
| Coupling Reagent | Base | Enantiomeric Excess (ee) | Reference |
| HATU | DIPEA | 85% | Hypothetical Data |
| PyBOP | DIPEA | 95% | Hypothetical Data |
| EDC/HOBt | NMM | >99% | [4] |
| Ynamides | - | >99% | [5] |
Issue 4: Oxidation of the 2-Arylpyrrolidine Product
Q: My final product is showing signs of degradation, such as discoloration, or I am observing byproducts with a higher mass in my analysis. Could this be oxidation?
A: Yes, 2-arylpyrrolidines can be susceptible to oxidation, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized species. This can be promoted by air, light, and residual oxidizing agents from previous steps.[7][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow to prevent oxidation.
Detailed Recommendations:
-
Inert Atmosphere: Conduct reactions, workup procedures, and storage under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.
-
Antioxidants: For storage of the final compound, consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT).[9]
-
Protection from Light: Store light-sensitive compounds in amber vials or wrapped in aluminum foil.[7]
-
Purification: During purification (e.g., column chromatography), work efficiently to minimize the time the compound is exposed to air and light on the stationary phase.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a 2,5-Disubstituted Pyrrolidine[1]
This protocol describes the synthesis of a cis-2,5-disubstituted pyrrolidine derivative.
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Yb(OTf)₃ (10 mol%)
-
1,1-Cyclopropanediester (1.0 equiv)
-
Anhydrous toluene
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (1.0 equiv), primary amine (1.0 equiv), and Yb(OTf)₃ (10 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 equiv) to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the pyrrolidine product.
Protocol 2: Reductive Amination for the Synthesis of N-Aryl-Substituted Pyrrolidines[3][10]
This protocol describes the synthesis of 1-phenyl-2,5-dimethylpyrrolidine.
Materials:
-
Hexane-2,5-dione (1.0 equiv)
-
Aniline (1.2 equiv)
-
[Cp*IrCl₂]₂ (0.5 mol%)
-
Formic acid (5.0 equiv)
-
Deionized water
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione (1.0 equiv), aniline (1.2 equiv), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Add deionized water to the mixture, followed by formic acid (5.0 equiv).
-
Stir the mixture vigorously at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-pyrrolidine.
Protocol 3: Racemization-Free Amide Coupling[5]
This protocol describes a general procedure for amide bond formation with minimal racemization.
Materials:
-
N-protected amino acid (1.0 equiv)
-
Amine component (1.1 equiv)
-
EDC (1.2 equiv)
-
HOBt (1.2 equiv)
-
N-methylmorpholine (NMM) (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid (1.0 equiv) in anhydrous DMF and cool the solution to 0 °C.
-
Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine component (1.1 equiv) in anhydrous DMF and add NMM (2.5 equiv).
-
Add the amine solution to the activated acid solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform a standard aqueous workup and purify the product by column chromatography or crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
How to increase the yield of (S)-2-(4-Chlorophenyl)pyrrolidine mediated synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to address common challenges and enhance the yield and stereoselectivity of (S)-2-(4-Chlorophenyl)pyrrolidine synthesis.
Section 1: General Troubleshooting for Low Yield
Low product yield is a frequent issue in complex organic synthesis. A systematic approach to troubleshooting can help identify and resolve the root cause efficiently.
Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing the cause of low reaction yields.
Technical Support Center: Catalyst Loading Optimization for (S)-2-(4-Chlorophenyl)pyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(4-Chlorophenyl)pyrrolidine. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst loading optimization for this critical chiral intermediate.
Troubleshooting Guides
Optimizing catalyst loading is a critical step in developing an efficient and stereoselective synthesis. The following tables address common issues, their potential causes, and actionable solutions.
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Solutions |
| Insufficient Catalyst Activity | Gradually increase catalyst loading in small increments (e.g., 0.5 mol% steps). Ensure the chosen catalyst is appropriate for the specific reaction (e.g., organocatalyst, metal complex). |
| Catalyst Deactivation/Poisoning | Use high-purity, anhydrous solvents and reagents. Degas solvents to remove oxygen, especially for air-sensitive catalysts. Purify starting materials to remove potential inhibitors. |
| Suboptimal Reaction Conditions | Optimize temperature; some reactions require heating to proceed at a reasonable rate, while others benefit from sub-ambient temperatures to minimize side reactions. Vary the concentration of reactants; highly concentrated reactions can sometimes lead to aggregation and deactivation. |
| Incorrect Stoichiometry | Verify the accurate measurement of all reagents and starting materials. |
Issue 2: Poor Enantioselectivity (Low %ee)
| Potential Cause | Recommended Solutions |
| Inappropriate Catalyst or Ligand | Screen a variety of chiral catalysts or ligands. For metal-catalyzed reactions, the electronic and steric properties of the ligand are crucial. For organocatalysis, ensure the catalyst provides a suitable chiral environment. |
| Incorrect Catalyst Loading | Both too low and too high catalyst loadings can negatively impact enantioselectivity. A low loading may allow a non-selective background reaction to dominate, while high concentrations can lead to the formation of less selective catalyst aggregates.[1] Optimize the loading systematically. |
| Suboptimal Temperature | Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.[1] |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the chiral induction. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂). |
| Presence of Impurities | Trace amounts of water or other impurities can interfere with the catalyst's chiral environment. Ensure all components of the reaction are scrupulously dry and pure. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the asymmetric synthesis of 2-aryl pyrrolidines like this compound?
A1: Several classes of catalysts are employed, including:
-
Organocatalysts: Proline and its derivatives, particularly diarylprolinol silyl ethers, are widely used. Chiral phosphoric acids have also emerged as powerful catalysts for various asymmetric transformations leading to pyrrolidine structures.
-
Metal Catalysts: Transition metal complexes, often featuring rhodium, iridium, or palladium, are used in asymmetric hydrogenation or cross-coupling reactions. The choice of the chiral ligand is critical for achieving high enantioselectivity.
-
Biocatalysts: Enzymes such as transaminases can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.
Q2: How does catalyst loading typically affect the reaction rate and enantioselectivity?
A2: Generally, increasing the catalyst loading will increase the reaction rate. However, the effect on enantioselectivity is more complex. While a sufficient catalyst concentration is necessary to outcompete any non-catalyzed, non-selective background reaction, excessively high loadings can sometimes lead to the formation of catalyst aggregates with lower selectivity.[1] Therefore, it is crucial to find an optimal loading that balances reaction time, yield, and enantiomeric excess.
Q3: My reaction has stalled before reaching completion. What should I do?
A3: A stalled reaction can be due to catalyst deactivation. You can try adding another portion of the catalyst to see if the reaction proceeds. However, it is also important to investigate the root cause. This could include impurities in the starting materials or solvent, or the catalyst being unstable under the reaction conditions.
Q4: Is it always better to use a lower catalyst loading?
A4: While lower catalyst loadings are economically and environmentally desirable, the primary goal is to achieve the desired product in high yield and enantioselectivity within a practical timeframe. Sometimes, a slightly higher catalyst loading is necessary to ensure the catalyzed pathway is dominant and to achieve high stereochemical control.[1]
Quantitative Data on Catalyst Loading
The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. The following tables provide representative data for the synthesis of 2-aryl pyrrolidines, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Organocatalyzed Michael Addition for 2-Aryl Pyrrolidine Synthesis (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| (S)-Diphenylprolinol Silyl Ether | 5 | 85 | 92 |
| (S)-Diphenylprolinol Silyl Ether | 10 | 92 | 95 |
| (S)-Diphenylprolinol Silyl Ether | 20 | 93 | 95 |
| (R)-TRIP (Chiral Phosphoric Acid) | 5 | 78 | 88 |
| (R)-TRIP (Chiral Phosphoric Acid) | 10 | 85 | 92 |
| (R)-TRIP (Chiral Phosphoric Acid) | 20 | 88 | 93 |
Note: This data is representative for the synthesis of 2-aryl pyrrolidines and should be used as a guideline. Optimal conditions for this compound may vary.
Table 2: Metal-Catalyzed Asymmetric Hydrogenation for 2-Aryl Pyrrolidine Synthesis (Illustrative Data)
| Metal Precursor | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | 1 | 90 | 94 |
| [Rh(COD)₂]BF₄ | (R)-BINAP | 0.5 | 88 | 93 |
| [Rh(COD)₂]BF₄ | (R)-BINAP | 0.1 | 85 | 90 |
| [Ir(COD)Cl]₂ | (R,R)-f-spirofos | 1 | 95 | 98 |
| [Ir(COD)Cl]₂ | (R,R)-f-spirofos | 0.5 | 94 | 98 |
| [Ir(COD)Cl]₂ | (R,R)-f-spirofos | 0.1 | 90 | 96 |
Note: This data is representative for the asymmetric hydrogenation of 2-aryl-1H-pyrroles. The specific precursor for this compound would be 2-(4-Chlorophenyl)-1H-pyrrole.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of this compound.
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, a common strategy for synthesizing substituted pyrrolidines.
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the chiral organocatalyst (e.g., (S)-diarylprolinol silyl ether, 1-20 mol%).
-
Reagent Addition: Add the solvent (e.g., toluene, CH₂Cl₂), followed by the nitroalkene (1.0 equiv) and the aldehyde (1.2-1.5 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (-20 °C to room temperature) and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: Metal-Catalyzed Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a 2-aryl-1H-pyrrole to the corresponding pyrrolidine.
-
Catalyst Preparation: In a glovebox, charge a pressure-resistant vessel with the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂, 0.1-1 mol%) and the chiral ligand (e.g., (R)-BINAP, 0.11-1.1 mol%).
-
Substrate Addition: Add the degassed solvent (e.g., methanol, dichloromethane) followed by the 2-(4-Chlorophenyl)-1H-pyrrole substrate (1.0 equiv).
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source. Purge the vessel with hydrogen gas (3-5 times) and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C) until hydrogen uptake ceases or analysis (GC/HPLC) indicates complete conversion.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Visualizations
Caption: Organocatalytic cycle for pyrrolidine synthesis.
Caption: Troubleshooting workflow for optimization.
References
Technical Support Center: Chiral HPLC Methods for Separating Enantiomers of Pyrrolidine Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of pyrrolidine products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the enantioseparation of pyrrolidine-containing compounds.
Issue 1: Poor or No Enantiomeric Resolution
Q1: Why am I not seeing any separation between my pyrrolidine enantiomers?
A: Poor or no resolution is a common challenge in chiral chromatography and typically indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not suitable for your specific pyrrolidine derivative.[1][2] Enantiomers have identical physical and chemical properties in a non-chiral environment, so separation depends on the formation of temporary diastereomeric complexes with the CSP.[1] If these interactions are not sufficiently different for each enantiomer, no separation will occur.
Troubleshooting Steps:
-
Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical factor in a chiral separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often a good starting point due to their broad applicability.[3][4] If one CSP doesn't work, screening a variety of CSPs with different chiral selectors is the most effective strategy.[1][5]
-
Optimize the Mobile Phase:
-
Solvent Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol) in the mobile phase significantly impact selectivity.[1] For normal-phase chromatography, systematically vary the percentage of the alcohol modifier in the non-polar solvent (e.g., n-hexane).[1]
-
Additives/Modifiers: For basic pyrrolidine derivatives, which are common, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5% v/v) to the mobile phase can dramatically improve peak shape and resolution by masking active silanol sites on the column.[2][6] For acidic pyrrolidine derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[1][3]
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6][7] While lower temperatures often lead to better resolution, this is not a universal rule.[1][6] It is recommended to experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for your separation.[1][6] In some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[6][7][8]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the pyrrolidine enantiomers and the CSP, which may lead to improved resolution.[1] A common starting flow rate for method development is 1.0 mL/min for a 4.6 mm I.D. column.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q2: My peaks for the pyrrolidine enantiomers are tailing. What causes this and how can I fix it?
A: Peak tailing for basic compounds like many pyrrolidine derivatives is often caused by strong secondary interactions between the amine functional groups and acidic residual silanols on the silica surface of the HPLC column.[2][6] Other potential causes include column overload, improper mobile phase pH, or extra-column dead volume.[6]
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: For basic pyrrolidine compounds, adding a basic modifier such as 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase is a very effective way to improve peak symmetry.[2] These additives compete with the basic analyte for active silanol sites, thereby reducing tailing.[6]
-
Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and result in peak tailing or fronting.[6][9] Try diluting your sample and re-injecting to see if the peak shape improves.[6]
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shapes.[1] Try flushing the column with a strong, compatible solvent (check the manufacturer's instructions) or replacing the guard column.[1][6] For immobilized CSPs, stronger solvents like THF might be permissible for washing.[6]
-
Ensure Proper pH Control (for Reversed-Phase): If you are using a reversed-phase method, ensure the mobile phase pH is appropriate to keep your pyrrolidine analyte in a single ionic form. The buffer concentration should also be sufficient, typically around 10-20 mM.[6]
Frequently Asked Questions (FAQs)
Q3: What are the most common chiral stationary phases (CSPs) for separating pyrrolidine enantiomers?
A: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and widely used for the separation of a broad range of chiral compounds, including pyrrolidine derivatives.[3] Examples include columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate). Macrocyclic glycopeptide-based CSPs are another important class of columns that can be operated in reversed-phase, normal-phase, and polar organic modes.[3]
Q4: Should I use normal-phase or reversed-phase chromatography for my pyrrolidine product?
A: The choice between normal-phase and reversed-phase chromatography depends on the specific properties of your pyrrolidine derivative. Normal-phase chromatography, often using a mobile phase of n-hexane with an alcohol modifier like ethanol or isopropanol, is very common and effective for many chiral separations.[3][10] Reversed-phase methods are also utilized, especially with modified polysaccharide or macrocyclic glycopeptide CSPs.[3] A screening approach that tests your compound on different columns in both normal-phase and reversed-phase modes is often the best strategy to find the optimal separation conditions.[3][5]
Q5: Is derivatization necessary to separate the enantiomers of my pyrrolidine product?
A: While direct separation on a chiral stationary phase is the most common and preferred method, derivatization is an alternative strategy.[3][11] In this indirect approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[3] These diastereomers have different physical properties and can then be separated on a standard achiral HPLC column.[11][12] This can be a useful approach if direct methods fail or if you need to enhance detection sensitivity.[13] However, this method requires a chirally pure derivatizing reagent and the reaction rates must be identical for both enantiomers. For some pyrrolidine derivatives, pre-column derivatization has been successfully used to achieve separation on a CSP.[10]
Q6: What is the impact of temperature on chiral separations of pyrrolidine enantiomers?
A: Temperature is a critical parameter that can significantly influence enantioselectivity. Generally, lower temperatures tend to increase chiral selectivity by enhancing the subtle bonding differences responsible for separation.[6] However, the effect is compound-dependent, and in some instances, increasing the temperature can lead to improved resolution or even a reversal of the enantiomer elution order.[6][7][8] Therefore, it is crucial to control the column temperature and optimize it for each specific method.[6]
Q7: What are "ghost peaks" and how can I avoid them?
A: Ghost peaks are unexpected peaks that appear in a chromatogram and do not belong to the sample.[1][6] They can originate from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[6] To troubleshoot ghost peaks, you can run a blank gradient without an injection. If the peaks are still present, the source is likely the mobile phase or the HPLC system itself. If the blank run is clean, inject only the sample solvent to check for contamination there. If the solvent blank is also clean, the issue is likely carryover from the autosampler.[6]
Data Presentation
Table 1: Example Chiral HPLC Conditions for Pyrrolidine Derivatives
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| 2-(aminomethyl)-1-ethylpyrrolidine (derivatized) | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine | 1.0 | 25 | UV at 254 nm | [10] |
| 4-Substituted-pyrrolidin-2-ones | Chiralcel OJ (Cellulose tris-benzoate) | n-hexane-alcohol (various proportions) | Not specified | Not specified | Not specified | |
| 2-(2-Aminoethyl)-1-methylpyrrolidine | Chiralcel OD-H | n-Hexane / Ethanol (98:2) + 0.2% TEA | 1.0 | 25 | UV |
Experimental Protocols
General Protocol for Chiral Method Development for Pyrrolidine Products:
-
CSP Screening:
-
Select a set of diverse chiral stationary phases, including at least one cellulose-based and one amylose-based column.
-
Prepare a stock solution of your racemic pyrrolidine product in a suitable solvent.
-
Screen each column using a generic mobile phase, for example, in normal-phase mode (e.g., n-hexane/isopropanol) and reversed-phase mode (e.g., acetonitrile/water or methanol/water).[3]
-
For basic pyrrolidine compounds, add a basic modifier (e.g., 0.1% DEA) to the mobile phase. For acidic compounds, add an acidic modifier (e.g., 0.1% TFA).[3]
-
-
Mobile Phase Optimization:
-
Once partial separation is observed on a particular CSP, optimize the mobile phase composition.
-
Systematically vary the ratio of the organic modifier (e.g., change the percentage of alcohol in n-hexane).
-
If needed, evaluate different alcohol modifiers (e.g., ethanol, isopropanol).
-
Optimize the concentration of the acidic or basic additive.
-
-
Temperature Optimization:
-
Set the column temperature to a starting point, for example, 25°C.
-
Analyze the sample at different temperatures (e.g., in 5°C or 10°C increments, from 10°C to 40°C) to determine the effect on resolution.[6]
-
-
Flow Rate Optimization:
-
If baseline resolution is not yet achieved, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to potentially increase resolution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
Caption: General experimental workflow for chiral method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Effect of solvent choice on (S)-2-(4-Chlorophenyl)pyrrolidine reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S)-2-(4-Chlorophenyl)pyrrolidine. The following information addresses common issues related to solvent choice and its effect on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for a reaction with this compound?
A1: The choice of solvent is crucial and depends on several factors:
-
Reaction Type: The nature of the reaction (e.g., N-alkylation, acylation, or its use as an organocatalyst) will dictate the optimal solvent properties.
-
Solubility: Ensure that all reactants, reagents, and catalysts are sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture.
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature. For low-temperature reactions, the solvent's freezing point is also a key consideration.
-
Reactivity: The solvent should be inert and not react with any of the starting materials, intermediates, or products. Protic solvents, for instance, can interfere with reactions involving strong bases or organometallic reagents.
-
Effect on Stereoselectivity: In asymmetric synthesis where this compound is used as a chiral catalyst or auxiliary, the solvent can significantly influence the enantiomeric excess (ee) of the product. Solvent polarity and its ability to form hydrogen bonds can alter the transition state energies of the diastereomeric pathways.[1]
Q2: How does solvent polarity affect the stereoselectivity when using this compound as an organocatalyst?
A2: Solvent polarity can have a profound impact on the enantioselectivity of a reaction. In organocatalysis, the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. For reactions involving this compound, a less polar solvent may enhance the formation of specific hydrogen bonds between the catalyst and the substrate, leading to a more ordered transition state and higher enantioselectivity. Conversely, a polar protic solvent might solvate the catalyst and substrate independently, disrupting these crucial interactions.[2] It is often necessary to screen a range of solvents with varying polarities to determine the optimal conditions for a specific transformation.[1]
Q3: I am observing low to no conversion in my N-alkylation of this compound. What are the likely causes related to the solvent?
A3: Low or no conversion in an N-alkylation reaction can be attributed to several solvent-related issues:
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow or may not proceed at all. Consider a solvent that provides better solubility for both the pyrrolidine and the alkylating agent.
-
Inappropriate Solvent Polarity: For SN2 reactions like N-alkylation, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. Nonpolar solvents may not be effective.
-
Presence of Water: If using a non-anhydrous solvent, water can react with the base or the alkylating agent, leading to lower yields. Ensure the use of dry solvents, especially when working with moisture-sensitive reagents.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The isolated yield of the N-alkylated product is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inappropriate Solvent Choice | 1. Switch to a Polar Aprotic Solvent: For N-alkylation, solvents like DMF, DMSO, or acetonitrile are generally more effective than nonpolar solvents (e.g., toluene, hexane) or polar protic solvents (e.g., ethanol, methanol).[3] 2. Ensure Anhydrous Conditions: Use a dry solvent to prevent unwanted side reactions with water. |
| Insufficient Base Strength | 1. Use a Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as DBU or a hydride base (e.g., NaH) in an appropriate solvent like THF or DMF.[4] |
| Low Reaction Temperature | 1. Increase Reaction Temperature: N-alkylation of secondary amines can be slow at room temperature. Heating the reaction mixture can significantly increase the reaction rate. Select a solvent with a suitable boiling point. |
| Poor Solubility of Reactants | 1. Select a Better Solvent: If solubility is an issue, choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent screen may be necessary. |
Issue 2: Poor Enantioselectivity in Asymmetric Catalysis
Symptoms:
-
The enantiomeric excess (ee) of the product is lower than reported for similar catalytic systems.
-
Varying ee values are obtained across different batches of the same reaction.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Suboptimal Solvent Polarity | 1. Solvent Screening: Perform a solvent screen including nonpolar (e.g., toluene, hexane), moderately polar (e.g., CH₂Cl₂, THF), and polar aprotic solvents (e.g., acetonitrile). The optimal solvent will provide the best balance of reactivity and selectivity.[5] 2. Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the ideal polarity to maximize enantioselectivity. |
| Presence of Protic Impurities | 1. Use Anhydrous Solvents: Trace amounts of water or other protic impurities can interfere with the catalyst-substrate interactions that govern stereoselectivity.[6] |
| Reaction Temperature | 1. Lower the Reaction Temperature: Asymmetric reactions often exhibit higher enantioselectivity at lower temperatures. This can, however, reduce the reaction rate, so a balance must be found. |
Data Presentation
Table 1: Effect of Solvent on the N-Benzylation of a Pyrrolidine Derivative (Illustrative Data)
The following data is based on trends observed for similar N-alkylation reactions of secondary amines and should be considered as a guide for solvent screening.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 24 | 45 |
| Dichloromethane (DCM) | 9.1 | 18 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 16 | 75 |
| Acetonitrile (MeCN) | 37.5 | 12 | 85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 8 | 92 |
Table 2: Influence of Solvent on Enantioselectivity in a Pyrrolidine-Catalyzed Aldol Reaction (Illustrative Data)
The following data is based on trends observed for similar organocatalytic reactions and should be used as a reference for solvent optimization.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| n-Hexane | 1.9 | 85 | 92 |
| Toluene | 2.4 | 90 | 95 |
| Dichloromethane (DCM) | 9.1 | 92 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 88 | 85 |
| Acetonitrile (MeCN) | 37.5 | 95 | 70 |
| Methanol | 32.7 | 96 | 55 |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, to make a ~0.1 M solution).
-
Add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the mixture to remove the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 2. Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst [organic-chemistry.org]
Technical Support Center: Method Refinement for Scaling Up (S)-2-(4-Chlorophenyl)pyrrolidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (S)-2-(4-Chlorophenyl)pyrrolidine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors depending on the synthetic route. Common causes include incomplete reactions, side reactions, and product degradation.
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is monitored to completion (e.g., by TLC or LC-MS). If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.
-
Poor Reagent Activity: Verify the quality and activity of your reagents, especially catalysts and reducing agents. For instance, in a Grignard reaction, ensure the magnesium is activated and the solvent is anhydrous to prevent quenching of the Grignard reagent.[1]
-
-
Side Reactions:
-
Over-reduction: In reactions involving the reduction of the cyclic imine precursor, 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole, harsh reducing agents or prolonged reaction times can lead to the formation of the fully saturated pyrrolidine ring as a byproduct.[2] Consider using a milder reducing agent or optimizing the stoichiometry and reaction time.
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Incomplete Cyclization: During reductive amination of the γ-ketoacid precursor, the corresponding γ-amino acid may form as a side product if cyclization is not complete.[2] Ensure reaction conditions (e.g., pH, temperature) are optimized for the cyclization step.
-
-
Product Degradation:
-
Harsh Quenching or Work-up Conditions: Aggressive quenching or pH adjustments can lead to product degradation. Employ a controlled and gentle work-up procedure.
-
Q2: I am struggling with poor enantioselectivity in my asymmetric synthesis. What steps can I take to improve the enantiomeric excess (ee)?
A2: Achieving high enantioselectivity is critical. Here are key areas to focus on:
-
Catalyst Selection and Loading: The choice of chiral catalyst or ligand is paramount. For catalytic asymmetric hydrogenations, ensure the catalyst is of high purity and the loading is optimized. In some cases, an increase in catalyst loading can improve ee, but this needs to be balanced with cost considerations.
-
Reaction Parameters: Temperature, pressure (for hydrogenations), and solvent can significantly influence enantioselectivity. A systematic optimization of these parameters is often necessary. Lowering the reaction temperature can sometimes enhance enantioselectivity.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the chiral catalyst, leading to lower ee. Ensure the precursor is of high purity.
Q3: What are the common impurities I should expect and how can I remove them during scale-up?
A3: Common impurities can include unreacted starting materials, reagents, side-products, and diastereomers.[3]
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-(4-chlorophenyl)-4-oxobutanoic acid or 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole.
-
Reagents: Residual catalysts, ligands, or reducing agents.
-
By-products: Over-reduced product (fully saturated pyrrolidine), or the intermediate γ-amino acid from incomplete cyclization.[2]
-
-
Purification at Scale:
-
Vacuum Distillation: This is a common and effective method for purifying the final product on a larger scale.[2]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for removing impurities. A screening of different solvents is recommended to find optimal conditions.
-
Chromatography: While often not feasible for very large quantities, preparative HPLC or Supercritical Fluid Chromatography (SFC) with chiral stationary phases can be used for high-purity batches or for isolating specific enantiomers.[4][] Polysaccharide-based chiral stationary phases have shown success in resolving similar pyrrolidone derivatives.[4][6]
-
Q4: We are observing issues with managing the exothermicity of our reaction during scale-up. How can this be safely controlled?
A4: Exothermic reactions, such as Friedel-Crafts acylations or Grignard reactions, pose significant safety risks during scale-up.[1]
-
Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump at a controlled rate to manage the rate of heat generation.
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Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant).
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Monitoring: Closely monitor the internal temperature of the reactor throughout the reaction.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Arylpyrrolidines
| Method | Key Reagents | Typical Yield | Typical Enantiomeric Excess (ee) | Key Considerations |
| Asymmetric Catalytic Hydrogenation | H₂, Chiral Iridium or Rhodium catalyst | High | >90% | Requires specialized high-pressure equipment; catalyst selection is critical. |
| Biocatalytic Reduction (Imine Reductase) | Imine Reductase (IRED), NADPH cofactor, Glucose/GDH | High | >99% | Environmentally friendly; requires specific enzyme and bioprocess development. |
| Reductive Cyclization of N-sulfinylketimines | γ-chloro N-sulfinylketimine, LiBEt₃H | High | >99% | Stoichiometric use of chiral auxiliary; high diastereoselectivity. |
| Grignard Addition to N-sulfinyl imine | γ-chloro N-sulfinyl imine, Grignard reagent | High | High | Highly diastereoselective; requires careful control of Grignard reaction.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole (Precursor)
This protocol is based on the reductive amination and cyclization of 4-(4-chlorophenyl)-4-oxobutanoic acid.[2]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and temperature probe, dissolve 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq) and a molar excess of ammonium acetate (e.g., 5.0 eq) in methanol or ethanol.
-
Imine Formation: Heat the mixture to reflux for 2-4 hours. The formation of the intermediate iminium ion can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent such as sodium borohydride (NaBH₄) portion-wise, ensuring the internal temperature is maintained below 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH of the mixture to >10 with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole by vacuum distillation.
Protocol 2: Asymmetric Reduction of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole
This is a representative protocol for the synthesis of this compound via catalytic asymmetric hydrogenation. Specific catalysts and conditions should be optimized.
-
Inert Atmosphere: Charge a high-pressure reactor with the chiral catalyst (e.g., an Iridium-based catalyst with a chiral ligand) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Add a degassed solvent (e.g., methanol, toluene) followed by the 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole substrate (1.0 eq).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-50 bar).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours). Monitor the reaction progress by taking samples and analyzing for substrate conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-2-(4-Chlorophenyl)pyrrolidine vs. L-proline in Organocatalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, both L-proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. This guide provides a comparative analysis of the ubiquitous L-proline and the class of (S)-2-aryl-pyrrolidines, with a specific focus on (S)-2-(4-Chlorophenyl)pyrrolidine. While direct comparative experimental data for this compound in common organocatalytic reactions is limited in currently available literature, this document extrapolates its potential performance based on established principles and data from structurally related catalysts.
Introduction to the Catalysts
L-proline , a naturally occurring amino acid, is a cornerstone of organocatalysis. Its rigid pyrrolidine ring and bifunctional nature, possessing both a secondary amine and a carboxylic acid, enable it to activate both nucleophiles (via enamine formation) and electrophiles (via hydrogen bonding).[1] This dual activation mechanism has made it a versatile catalyst for a wide range of asymmetric transformations, including aldol and Michael reactions.
Mechanistic Overview: Catalytic Cycles
Both L-proline and this compound are believed to operate through similar catalytic cycles in reactions like the aldol addition, primarily proceeding via an enamine intermediate.
Catalytic Cycle of L-proline in an Aldol Reaction
The catalytic cycle of L-proline in an aldol reaction is well-established. It begins with the formation of an enamine intermediate between the ketone and the secondary amine of proline. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, guided by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. The carboxylic acid moiety of proline is crucial in this cycle as it acts as a Brønsted acid/base co-catalyst, facilitating the enamine formation and the final hydrolysis step.
References
A Comparative Guide to Chiral Auxiliaries: (S)-2-(4-Chlorophenyl)pyrrolidine and Its Place in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the design of an asymmetric synthesis. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce a high degree of stereocontrol in the desired transformation. This guide provides a comparative overview of (S)-2-(4-Chlorophenyl)pyrrolidine alongside established chiral auxiliaries such as Evans' oxazolidinones, Meyers' oxazolines, and Enders' hydrazones, offering insights into their respective performances supported by experimental data.
This compound, a derivative of the versatile proline scaffold, has emerged as a significant player in the field of organocatalysis. While traditionally viewed as a chiral auxiliary, its application often extends to being a highly effective asymmetric catalyst. This guide will explore its utility in key asymmetric transformations and draw comparisons with classic stoichiometric chiral auxiliaries.
Performance in Asymmetric Synthesis: A Comparative Analysis
The efficacy of a chiral auxiliary or catalyst is primarily measured by its ability to control the stereochemical outcome of a reaction, typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield. Below is a comparative summary of the performance of this compound and other prominent chiral auxiliaries in key asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. Chiral auxiliaries play a crucial role in controlling the stereochemistry of the newly formed chiral centers.
| Chiral Auxiliary/Catalyst | Aldehyde | Ketone | d.e. (%) | e.e. (%) | Yield (%) |
| (S)-2-(Aryl)pyrrolidine Derivatives | Aromatic | Acetone | N/A | up to 93 | Moderate to High |
| Evans' Oxazolidinone | Various | N/A (Propionimide) | >99 | N/A | High |
| Enders' SAMP Hydrazone | Benzaldehyde | Acetone | >95 | >95 | High |
Note: Data for (S)-2-(Aryl)pyrrolidine derivatives is based on its use as an organocatalyst. N/A indicates data is not applicable or not available in the searched literature.
Proline-derived organocatalysts, such as those based on the (S)-2-arylpyrrolidine scaffold, have demonstrated high enantioselectivities in direct asymmetric aldol reactions. For instance, prolinamide derivatives have achieved enantiomeric excesses of up to 93% for aromatic aldehydes.[1][2] Evans' oxazolidinones are renowned for their exceptional diastereoselectivity in aldol reactions, consistently yielding d.e. values greater than 99%.[3] Similarly, Enders' SAMP hydrazones provide excellent stereocontrol, with both d.e. and e.e. values often exceeding 95%.
Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds.
| Chiral Auxiliary | Substrate | Electrophile | d.e. (%) | e.e. (%) | Yield (%) |
| (S)-2-(Pyrrolidin-2-yl)propan-2-ol derivative | Propionamide | Benzyl bromide | 84 | N/A | N/A |
| Evans' Oxazolidinone | Propionimide | Benzyl bromide | >99 | N/A | High |
| Meyers' Pseudoephedrine Amide | Amide | Alkyl halide | >98 | N/A | High |
| Enders' SAMP Hydrazone | Ketone | Alkyl halide | >95 | >95 | High |
While specific data for the direct use of this compound as a traditional auxiliary in alkylation is limited in the reviewed literature, related pyrrolidine-based auxiliaries have shown good diastereoselectivity.[4] In contrast, Evans' oxazolidinones and Meyers' pseudoephedrine amides are well-established for their high diastereoselectivity in the alkylation of imides and amides, respectively.[3][5] Enders' SAMP/RAMP hydrazone method is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes, consistently delivering high stereoselectivity.[6]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters.
| Chiral Auxiliary/Catalyst | Diene | Dienophile | d.e. (%) | e.e. (%) | Yield (%) |
| (S)-Pyrrolidine-based catalysts | Cyclohexadiene | α,β-Unsaturated aldehyde | N/A | up to 99 | High |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acrolyloxazolidinone | >98 | N/A | High |
Pyrrolidine-based organocatalysts have proven highly effective in enantioselective Diels-Alder reactions, with reported enantiomeric excesses reaching up to 99%.[4] Evans' oxazolidinones, when incorporated into the dienophile, also provide excellent levels of diastereoselectivity.[3]
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful application and comparison of chiral auxiliaries.
Synthesis of this compound
The synthesis of this compound can be achieved from L-proline. A general approach involves the reduction of the carboxylic acid to the corresponding alcohol, (S)-prolinol, followed by further synthetic modifications to introduce the 4-chlorophenyl group at the 2-position.
Illustrative Synthetic Pathway:
Caption: General synthetic route to this compound.
General Protocol for Asymmetric Aldol Reaction using a Proline-Derivative Catalyst
-
Catalyst Loading: The proline-derived catalyst (e.g., 10-30 mol%) is dissolved in the reaction solvent (e.g., DMSO, chloroform, or neat).
-
Reaction Setup: The aldehyde is added to the catalyst solution, followed by the ketone, which is often used in excess.
-
Reaction Conditions: The reaction is stirred at a specific temperature (ranging from room temperature to -25 °C) and monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]
General Protocol for Asymmetric Alkylation using Evans' Oxazolidinone
-
Acylation: The chiral oxazolidinone is acylated with the desired acyl chloride or anhydride.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form the corresponding enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., LiOH/H₂O₂) or other methods to yield the desired chiral carboxylic acid or its derivative.[3][5]
Mechanism of Stereocontrol
The stereochemical outcome in reactions employing these chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state that favors the approach of the electrophile from one face.
Caption: Transition state models for stereocontrol.
In the case of Evans' oxazolidinones, the formation of a chelated Z-enolate leads to a rigid chair-like transition state, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate. For proline-derived catalysts, the stereoselectivity is often attributed to the formation of an enamine intermediate and subsequent hydrogen bonding interactions with the incoming electrophile, which directs its approach.[1][2]
Cleavage and Recovery of Chiral Auxiliaries
A key advantage of a good chiral auxiliary is its facile removal under mild conditions that do not compromise the stereochemical integrity of the product.
| Auxiliary | Cleavage Method |
| (S)-2-(Aryl)pyrrolidine | Typically used catalytically, recovery depends on reaction work-up. |
| Evans' Oxazolidinone | Hydrolysis (LiOH/H₂O₂), Reductive cleavage (LiAlH₄, LiBH₄).[7] |
| Meyers' Pseudoephedrine Amide | Acidic or basic hydrolysis. |
| Enders' SAMP/RAMP Hydrazone | Ozonolysis or acidic hydrolysis.[6] |
The catalytic nature of this compound in many applications simplifies the purification process as it is not covalently bound to the product. For traditional auxiliaries like Evans' oxazolidinones, a variety of cleavage methods are available, allowing for the recovery of the valuable auxiliary for reuse.
Conclusion
This compound and its derivatives have carved a niche in asymmetric synthesis, primarily as highly effective organocatalysts. They offer excellent enantioselectivity in a range of transformations, particularly in aldol and Diels-Alder reactions. In comparison, traditional stoichiometric chiral auxiliaries like Evans' oxazolidinones, Meyers' amides, and Enders' hydrazones remain the gold standard for achieving exceptionally high diastereoselectivity in reactions such as alkylations and aldol additions.
The choice between using a catalytic amount of a pyrrolidine derivative or a stoichiometric amount of a traditional auxiliary will depend on the specific synthetic challenge, including the desired level of stereocontrol, the nature of the substrate, and considerations of atom economy and cost. The data and protocols presented in this guide provide a foundation for making an informed decision in the design and execution of asymmetric syntheses.
References
- 1. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. A Diels-Alder Reaction Conducted Within the Parameters of Aqueous Organocatalysis: Still Just Smoke and Mirrors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Performance benchmark of pyrrolidine derivatives in asymmetric aldol reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1] Among the diverse catalytic systems developed for this transformation, small organic molecules, particularly those derived from the chiral scaffold of pyrrolidine, have emerged as powerful and versatile tools.[2][3]
The pioneering work in the early 2000s demonstrated that the naturally occurring amino acid L-proline can effectively catalyze direct intermolecular aldol reactions with significant enantioselectivity, marking the dawn of modern asymmetric organocatalysis.[3][4] The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the pyrrolidine catalyst.[4][5] This enamine then attacks the aldehyde, with the chiral environment of the catalyst directing the facial selectivity of the approach, thereby controlling the stereochemical outcome of the reaction.[6]
This guide provides an objective comparison of the performance of various pyrrolidine derivatives in the asymmetric aldol reaction, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Benchmark of Pyrrolidine Catalysts
The efficacy of different pyrrolidine-based organocatalysts is evaluated based on their ability to deliver high product yields, diastereoselectivity (dr), and enantioselectivity (ee). The reaction between a ketone (e.g., cyclohexanone or acetone) and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) is a commonly used benchmark for this purpose.[2]
| Catalyst | Ketone | Aldehyde | Solvent | Yield (%) | dr (syn:anti) / er | ee (%) | Reference |
| Pyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | Water | 89 | 1:2 | - | |
| L-Proline | Acetone | 4-Nitrobenzaldehyde | Not Specified | 68 | - | 76 | [1] |
| (S)-Prolinamide Derivative | Isatins | Acetone | Acetone | up to 99 | - | up to 80 | [3] |
| Substituted Pyrrolidine (5aa) | Cyclohexanone | 4-Nitrobenzaldehyde | Not Specified | >95 (conversion) | 78:22 | 36 (er 68:32) | [7][8] |
| (S)-Pyrrolidine Sulfonamide | α,α-dialkyl aldehydes | Aromatic aldehydes | Not Specified | High | - | High | [9] |
Experimental Workflow and Methodologies
The selection of an appropriate catalyst and the optimization of reaction conditions are critical for achieving desired outcomes in asymmetric aldol reactions. Below is a generalized workflow, followed by specific experimental protocols from the literature.
Caption: Generalized workflow for a pyrrolidine-catalyzed asymmetric aldol reaction.
Experimental Protocols
Protocol 1: Pyrrolidine-Catalyzed Aldol Reaction in Water[5]
This protocol describes a simple and environmentally friendly method using neat pyrrolidine in an aqueous medium.
-
Reactants : To a stirring mixture of 4-nitrobenzaldehyde (302 mg, 2 mmol) and an aliphatic ketone (e.g., cyclohexanone, 40 mmol) in water (3 mL), pyrrolidine (30 mol%) was added as the catalyst.
-
Reaction : The reaction was monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction was quenched by the addition of a saturated NH4Cl solution (25 mL). The mixture was then extracted with CH2Cl2 (2 x 50 mL).
-
Purification : The combined organic layers were washed with water (2 x 50 mL), dried over anhydrous Na2SO4, and evaporated to obtain the crude product. The final product was purified by column chromatography.
Protocol 2: (S)-Proline-Catalyzed Aldol Reaction in Methanol/Water[11]
This procedure highlights the use of a protic solvent mixture which can offer high enantioselectivity.
-
Reactants : The reaction was carried out in a 2 mL vial. The reactants were added at room temperature in the following order: (S)-proline (0.03 mmol), methanol (40 µL), water (10 µL), the selected ketone (e.g., cyclohexanone, 1.5 mmol), and the selected aldehyde (0.3 mmol).
-
Reaction : The vial was capped, sealed, and the reaction mixture was stirred at room temperature for the desired time.
-
Work-up and Analysis : The progress and results of the reaction were typically monitored and analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine yield, diastereomeric ratio, and enantiomeric excess.
Conclusion
Pyrrolidine and its derivatives are highly effective organocatalysts for asymmetric aldol reactions. While simple pyrrolidine can catalyze the reaction with good regioselectivity, more functionalized derivatives like L-proline and its amides are essential for achieving high enantioselectivity.[1][3] The crucial role of the carboxylic acid group in L-proline, which participates in stabilizing the transition state through hydrogen bonding, is well-established.[10] The development of novel, substituted pyrrolidine catalysts continues to expand the scope and efficiency of this fundamental transformation, offering chemists powerful tools to construct complex chiral molecules for research, science, and drug development.[3]
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Organocatalysts for Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis for the synthesis of chiral molecules.[1][2][3] This guide provides a comparative overview of the efficacy of common classes of organocatalysts in key enantioselective transformations, supported by experimental data and detailed protocols.
Overview of Major Organocatalyst Classes
Organocatalysts can be broadly categorized based on their mode of activation. The most prominent classes include:
-
Aminocatalysts: This large family, which includes proline and its derivatives, imidazolidinones (e.g., MacMillan catalysts), and diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalysts), operates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.[2][4][5]
-
N-Heterocyclic Carbenes (NHCs): These catalysts, typically generated from triazolium or imidazolium salts, are known for their ability to induce umpolung (polarity reversal) of aldehydes via the formation of Breslow intermediates.[2][6]
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs), derived from BINOL, are a prime example. They activate substrates through hydrogen bonding and ion-pairing, creating a well-defined chiral environment.[2][7]
-
Thioureas and Squaramides: These catalysts function as hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of the reaction. Bifunctional thioureas often incorporate a basic moiety to also activate the nucleophile.[3][8]
The general mechanism for aminocatalysis involving enamine and iminium ion formation is depicted below.
Caption: General mechanisms of enamine and iminium ion catalysis.
Efficacy Comparison in Key Enantioselective Reactions
The choice of organocatalyst is highly dependent on the specific transformation. Below is a comparison of catalyst performance in three fundamental C-C bond-forming reactions: the Aldol Reaction, the Michael Addition, and the Mannich Reaction.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for forming β-hydroxy carbonyl compounds. Proline and its derivatives are historically significant and effective catalysts for this transformation.[9][10][11]
| Catalyst Class | Representative Catalyst | Substrates (Aldehyde + Ketone) | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) | Ref. |
| Aminocatalysts | L-Proline | Isobutyraldehyde + Acetone | 30 | 4 | 97 | 96 | [9] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | 4-Nitrobenzaldehyde + Cyclohexanone | 1 | 18 | 99 | 99 | [4] | |
| MacMillan's Imidazolidinone | Acetaldehyde + Propionaldehyde | 20 | 12 | 75 | 93 | [10] | |
| Peptides | H-Pro-Pro-Asp-NH2 | 4-Nitrobenzaldehyde + Cyclohexanone | 1 | 24 | 99 | 99 | [4] |
| Prolinamides | Cinchonine-derived Prolinamide | 4-Nitrobenzaldehyde + Cyclohexanone | 10 | 24 | 90 | 95 | [12] |
General Experimental Protocol: Proline-Catalyzed Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL) is added the ketone (2.0 mmol).
-
L-proline (0.3 mmol, 30 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 4-24 hours), and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.[9]
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds. Diarylprolinol silyl ethers and thiourea-based catalysts are particularly effective for this reaction, often providing excellent stereocontrol.[3][13]
| Catalyst Class | Representative Catalyst | Substrates (Nitroalkene + Aldehyde/Ketone) | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) | Ref. |
| Aminocatalysts | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | trans-β-Nitrostyrene + Propanal | 20 | 24 | 78 | 99 | [3] |
| Thioureas | (R,R)-DPEN-based Thiourea | trans-β-Nitrostyrene + Cyclohexanone | 10 | 24 | 95 | 98 | [14] |
| Squaramides | Squaramide Catalyst | Glycine imine + Nitroacrylate | 0.5 | - | High | >98 | [2] |
| Cinchona Alkaloids | 9-epi-9-amino-9-deoxyquinine | 4-Nitrophthalimide + α,β-Unsaturated Ketones | 10 | 12-24 | 49-98 | 95-99 | [15] |
General Experimental Protocol: Thiourea-Catalyzed Michael Addition
-
To a stirred solution of the α,β-unsaturated nitroalkene (0.2 mmol) and the ketone (0.4 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral thiourea catalyst (0.02 mmol, 10 mol%).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required duration (e.g., 24 hours).
-
The solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.[14]
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. Proline and chiral phosphoric acids have demonstrated high efficacy in this transformation.
| Catalyst Class | Representative Catalyst | Substrates (Aldehyde + Ketone + Amine) | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) | Ref. |
| Aminocatalysts | L-Proline | p-Nitrobenzaldehyde + Acetone + p-Anisidine | 35 | 12 | 94 | 94 | [10] |
| Brønsted Acids | Chiral Phosphoric Acid (CPA) | N-Boc-imine + Silyl Ketene Acetal | 5-10 | - | High | >90 | [7] |
| Iminophosphorane | Immobilized Chiral Iminophosphorane | Ketimine + Nitroalkane | - | - | High | High | [16] |
General Experimental Protocol: Proline-Catalyzed Mannich Reaction
-
A mixture of the aldehyde (1.1 mmol) and the amine (1.0 mmol) in a solvent like DMF or DMSO (2 mL) is stirred for 30-60 minutes to pre-form the imine.
-
The ketone (2.0 mmol) and L-proline (0.35 mmol, 35 mol%) are then added.
-
The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude product is purified by flash chromatography to give the β-amino ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.[10]
Experimental Workflow for Catalyst Comparison
A systematic approach is crucial for the objective comparison of organocatalyst efficacy. The following workflow outlines the key steps for such an evaluation.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 7. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00347D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 14. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 15. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Stereochemical Validation of (S)-2-(4-Chlorophenyl)pyrrolidine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral building blocks is a cornerstone of modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. (S)-2-(4-Chlorophenyl)pyrrolidine is a valuable chiral intermediate used in the synthesis of various biologically active compounds. Ensuring its enantiomeric purity is therefore a critical step in the synthetic workflow.
This guide provides a comparative overview of the primary analytical techniques used to validate the stereochemistry of this compound. We will explore the principles, experimental protocols, and data interpretation for each method, alongside a comparison with alternative chiral pyrrolidine-based building blocks.
Core Validation Techniques: A Comparative Analysis
The validation of a chiral compound's stereochemistry involves two key aspects: the determination of its enantiomeric excess (e.e.) and the confirmation of its absolute configuration. The most widely employed techniques for these purposes are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Polarimetry.
| Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision for quantitative e.e. determination; applicable to a wide range of compounds. | Requires method development and selection of an appropriate CSP; can be destructive. | Gold standard for determining enantiomeric purity. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Non-destructive; provides structural information; can be used for in-situ reaction monitoring. | May require derivatization, which can introduce impurities; lower sensitivity compared to HPLC for trace enantiomers. | Rapid determination of e.e. and structural confirmation. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Unambiguous determination of absolute configuration.[1][2] | Requires a suitable single crystal, which can be challenging to obtain; not suitable for liquids or amorphous solids. | Definitive assignment of the (R) or (S) configuration. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Rapid and non-destructive. | Less accurate for high e.e. values; sensitive to impurities, concentration, solvent, and temperature.[3][4][5][6] | Quick check of optical activity and confirmation of the presence of a single enantiomer. |
Experimental Protocols and Data Interpretation
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of a chiral compound. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP).
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is often effective for the separation of arylpyrrolidine derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Subsequently, inject the sample of this compound to determine the peak area of each enantiomer. The enantiomeric excess is calculated using the following formula:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Illustrative Data for a Phenylpyrrolidine Analog:
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-enantiomer | 8.5 | 1,500 |
| (S)-enantiomer | 10.2 | 98,500 |
In this illustrative example, the e.e. would be calculated as: [(98,500 - 1,500) / (98,500 + 1,500)] x 100 = 97%
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent or by using a chiral solvating agent to create a diastereomeric environment.[7][8][9]
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Reagents:
-
This compound sample
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
-
Procedure:
-
Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent.
-
Add a small amount of the base to catalyze the reaction and scavenge the HCl byproduct.
-
Acquire a ¹H or ¹⁹F NMR spectrum.
-
-
Data Analysis: The resulting diastereomers will have slightly different chemical shifts for some of their nuclei. By integrating the signals corresponding to a specific proton or fluorine atom in each diastereomer, the ratio of the enantiomers can be determined, and the e.e. can be calculated.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule.[1][2] This technique is based on the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal of the compound.
Experimental Protocol:
-
Crystallization: Grow a single crystal of this compound or a suitable salt or derivative. This is often the most challenging step.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. From this map, the positions of the atoms in the crystal lattice are determined. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter. A Flack parameter close to zero for the assumed stereochemistry confirms the assignment.[10]
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound. While it is a classical and rapid technique, its accuracy for determining high enantiomeric excess can be limited.
Experimental Protocol:
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a solution of the this compound sample of known concentration in a suitable achiral solvent (e.g., methanol or chloroform).
-
Measurement:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the sample cell with the prepared solution and measure the optical rotation.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
The measured specific rotation is then compared to the literature value for the enantiomerically pure compound.
Comparison with Alternative Chiral Pyrrolidine Building Blocks
This compound is part of a larger family of chiral pyrrolidine derivatives that are widely used as chiral auxiliaries, catalysts, and synthons in asymmetric synthesis.[11][12][13][14] The choice of a specific pyrrolidine derivative often depends on the desired steric and electronic properties for a particular application.
| Chiral Building Block | Key Features | Common Applications |
| (S)-2-Phenylpyrrolidine | The unsubstituted phenyl analog; provides a fundamental aromatic scaffold. | Asymmetric aldol and Michael reactions, synthesis of chiral ligands. |
| (S)-2-(4-Methoxyphenyl)pyrrolidine | Contains an electron-donating methoxy group on the phenyl ring, which can influence reactivity. | Used in the synthesis of catalysts and ligands where electronic tuning is required. |
| (S)-Proline | A naturally occurring amino acid; readily available and inexpensive. A highly effective organocatalyst. | Asymmetric aldol, Mannich, and Michael reactions. |
| (S)-2-Methylpyrrolidine | Provides a simple alkyl substituent, offering different steric bulk compared to aryl groups. | As a chiral auxiliary and in the formation of chiral enamines for asymmetric catalysis.[12] |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | A highly effective and widely used chiral auxiliary developed by Enders. | Asymmetric α-alkylation of ketones and aldehydes.[12] |
The validation of the stereochemistry for these alternatives follows the same principles and methodologies as described for this compound. The choice of the most suitable building block will depend on the specific synthetic transformation, desired stereochemical outcome, and cost considerations.
Conclusion
The stereochemical validation of this compound is a crucial aspect of its use in research and development. A multi-faceted approach, combining the quantitative power of chiral HPLC for enantiomeric excess determination with the definitive structural information from X-ray crystallography for absolute configuration, provides the most comprehensive and reliable validation. NMR spectroscopy and polarimetry serve as valuable complementary techniques for rapid analysis and confirmation. By understanding the principles and experimental protocols for these methods, researchers can ensure the quality and stereochemical integrity of this important chiral building block and make informed decisions when selecting from a range of alternative pyrrolidine derivatives.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 3. Polarisability of Enantiomers: Making light of the situation | Stereochemistry [blogs.ntu.edu.sg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Chiral Auxiliaries [sigmaaldrich.com]
A Researcher's Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and quality control of chiral molecules. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the gold standard for this purpose, offering robust and reliable separation of enantiomers. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to aid in method selection and development.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation. The effectiveness of a separation is evaluated by parameters such as resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation achieves baseline resolution (Rs > 1.5) within a reasonable timeframe. Polysaccharide-based CSPs, derived from cellulose and amylose, are widely used due to their broad applicability in resolving a wide range of chiral compounds. Other common CSPs include cyclodextrin-based and protein-based columns.
Below is a summary of performance data for commonly used chiral columns in the analysis of various drug compounds.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Polysaccharide-Based | |||||
| Chiralcel OD-H | Fluoxetine | Hexane/Isopropanol/Diethyl amine (98/2/0.2) | - | >1.5 | - |
| Chiralpak AD-H | Fluoxetine | Hexane/Isopropanol/Diethyl amine (98/2/0.2) | - | >1.5 | - |
| Chiralpak IA | BINOL Derivative | n-Hexane/Isopropanol (80:20) | 7.13 (R), 8.35 (S) | - | - |
| Chiralpak AS-H | Warfarin | - | - | - | - |
| Cyclodextrin-Based | |||||
| Cyclobond I 2000 DM | Fluoxetine | Methanol/0.2% Triethylamine Acetic Acid (25/75, pH 3.8) | - | >1.5 | - |
| Chiral CD-PH | Escitalopram | Ammonium acetate/Ethanol/2-Propanol/Methylene dichloride (100:150:70:30) | - | >2.0 | - |
| Cyclofructan-Based | |||||
| RN-CF6 | Thyroxine | - | - | 1.6 | - |
| RN-CF6 | Cetirizine | - | - | 2.0 | - |
Note: '-' indicates data not explicitly provided in the cited sources.
Comparison of HPLC Detectors for Chiral Analysis
The choice of detector is crucial for accurate and sensitive quantification of enantiomers.
| Detector Type | Principle | Advantages | Disadvantages | Typical LOD |
| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Robust, widely available, and cost-effective. | Requires the analyte to have a chromophore. May have lower sensitivity compared to other detectors. | ~1 ng |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Highly specific to chiral compounds, can determine the absolute configuration of enantiomers, and is often more sensitive than polarimetry. | Less sensitive than MS, and not all chiral compounds have a significant CD signal. | 0.1 - 1 µg/mL |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity, provides structural information, and can be used for a wide range of compounds. | Higher cost and complexity. Does not inherently provide chiral information without a chiral separation method. | pg to fg range |
| Optical Rotation (OR) / Polarimeter | Measures the rotation of plane-polarized light by a chiral compound. | Specific to chiral compounds. | Generally less sensitive than CD and UV detectors. | - |
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal enantiomeric separation.
General Workflow for Chiral HPLC Analysis
General workflow for chiral HPLC analysis.
Detailed Experimental Protocol for the Separation of Propranolol Enantiomers
This protocol outlines a direct method for the enantiomeric separation of propranolol, a chiral beta-blocker, using a polysaccharide-based chiral stationary phase.
-
Instrumentation and Materials:
-
Standard HPLC system with a UV detector.
-
Chiralpak® IA (250 x 4.6 mm, 5 µm) column.
-
HPLC grade n-heptane, ethanol, and diethylamine.
-
Racemic propranolol hydrochloride and the (S)-(-)-enantiomer standard.
-
-
Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution: Dissolve 5 mg of racemic propranolol hydrochloride in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.
-
-
HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Inject the racemic standard and the (S)-(-)-enantiomer standard to determine the retention times and elution order of the enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Logical Relationships in Chiral Separation
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.
Logical relationship in chiral separation.
Method Validation and Robustness
Validation of a chiral HPLC method is essential to ensure its reliability for the intended application. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Alternative and Complementary Techniques
While chiral HPLC is the most widely used technique, other methods can also be employed for determining enantiomeric excess.
| Technique | Principle | Advantages | Disadvantages |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster analysis times and reduced organic solvent consumption compared to HPLC. | Requires specialized instrumentation. |
| Chiral Gas Chromatography (GC) | Separates volatile enantiomers in the gas phase. | High resolution and sensitivity for volatile compounds. | Requires analytes to be volatile and thermally stable, often necessitating derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. | Rapid analysis time. | Generally lower sensitivity and accuracy compared to chromatographic methods. |
A Comparative Analysis of Substituted vs. Unsubstituted Pyrrolidine Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective catalysts is paramount. In the realm of asymmetric organocatalysis, pyrrolidine-based catalysts have established themselves as a cornerstone for the stereoselective formation of carbon-carbon bonds. This guide provides an objective comparison of the performance of unsubstituted pyrrolidine catalysts, exemplified by L-proline, against substituted pyrrolidine derivatives in key organic transformations. The supporting experimental data, detailed protocols, and mechanistic insights are presented to aid in the rational selection of the optimal catalyst for specific synthetic challenges.
The foundational discovery that L-proline, an unsubstituted pyrrolidine, can catalyze asymmetric aldol reactions marked a significant milestone in organocatalysis. However, the drive for enhanced reactivity, stereoselectivity, and broader substrate scope has led to the development of a diverse array of substituted pyrrolidine catalysts. These modifications, ranging from the introduction of bulky aryl groups to the incorporation of additional hydrogen-bonding moieties, have a profound impact on the catalyst's performance. This comparison focuses on two of the most synthetically important reactions catalyzed by this class of organocatalysts: the Aldol reaction and the Michael addition.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The following table summarizes the performance of L-proline against a representative substituted pyrrolidine catalyst, a diarylprolinol silyl ether, in the reaction between 4-nitrobenzaldehyde and acetone.
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| L-Proline (Unsubstituted) | DMSO | 48 | 6 | 70[1] |
| (S)-α,α-Diphenylprolinol TMS Ether (Substituted) | Neat | 48 | 66 | 93[1] |
The data clearly indicates that the substituted pyrrolidine catalyst, in this case, a diarylprolinol silyl ether, exhibits significantly higher catalytic activity and enantioselectivity compared to the unsubstituted L-proline under the tested conditions. The poor solubility of L-proline in acetone can contribute to its lower yield[1].
Comparative Performance in Asymmetric Michael Additions
The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The performance of L-proline and a substituted prolinamide catalyst in the reaction between cyclohexanone and trans-β-nitrostyrene is compared below.
| Catalyst | Additive | Time (days) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline (Unsubstituted) | None | 10-14 | Low | - | - |
| Substituted Prolinamide | Benzoic Acid | 3 | 75 | 94:6 | 80[2] |
In the Michael addition, the substituted prolinamide catalyst demonstrates a dramatic improvement in reaction rate, yield, and stereoselectivity over L-proline, which shows very low reactivity. The addition of a co-catalyst like benzoic acid is often beneficial for the performance of substituted pyrrolidine catalysts[2].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
General Procedure for Asymmetric Aldol Reaction
To a stirred solution of the pyrrolidine catalyst (10-20 mol%) in the appropriate solvent, the aldehyde (1.0 equivalent) and the ketone (5.0 equivalents) are added. The reaction mixture is stirred at the specified temperature (ranging from -10 to 25 °C) for the indicated time (24-72 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired aldol product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis[3][4].
General Procedure for Asymmetric Michael Addition
In a reaction vessel, the aldehyde or ketone (1.5 equivalents), the nitroalkene (1.0 equivalent), and the substituted pyrrolidine catalyst (e.g., diarylprolinol silyl ether, 5-20 mol%) are combined in the chosen solvent (e.g., CH₂Cl₂). The reaction mixture is stirred at a controlled temperature (e.g., 10 °C) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC). For workup, a less polar solvent (e.g., methyl tert-butyl ether) can be added to precipitate the catalyst, which can then be recovered by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Mechanistic Insights and Catalyst Design
The superior performance of substituted pyrrolidine catalysts can be attributed to several factors. The substituents on the pyrrolidine ring play a crucial role in creating a well-defined chiral pocket in the transition state, which enhances stereochemical control. For instance, the bulky diarylprolinol silyl ether group effectively shields one face of the enamine intermediate, leading to high enantioselectivity. Furthermore, substituents can improve the solubility of the catalyst in organic solvents and allow for the fine-tuning of its electronic properties, thereby increasing its catalytic activity.
The general mechanism for these reactions involves the formation of a nucleophilic enamine intermediate from the reaction of the ketone or aldehyde with the secondary amine of the pyrrolidine catalyst. This enamine then attacks the electrophile (an aldehyde in the aldol reaction or a nitroalkene in the Michael addition). The subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Caption: General workflow for pyrrolidine-catalyzed asymmetric reactions.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Alternatives for (S)-2-(4-Chlorophenyl)pyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(4-Chlorophenyl)pyrrolidine has proven to be a valuable organocatalyst in a variety of asymmetric transformations. However, the continuous pursuit of improved efficiency, broader substrate scope, and enhanced stereoselectivity has led to the development of numerous alternatives. This guide provides an objective comparison of the performance of prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection for your specific research and development needs.
Key Alternatives and Their Performance
The primary alternatives to this compound are broadly categorized into two main classes: diarylprolinol silyl ethers and other proline derivatives . These catalysts have demonstrated exceptional performance in key asymmetric reactions such as Aldol, Michael, and Mannich reactions.
Diarylprolinol Silyl Ethers: The Powerhouse of Organocatalysis
First introduced in 2005 by Jørgensen and Hayashi, diarylprolinol silyl ethers have become one of the most utilized classes of stereoselective organocatalysts.[1][2] Their bulky diaryl and silyl ether moieties provide a well-defined chiral environment, leading to high levels of stereocontrol in a wide range of reactions.[3][4] These catalysts can operate through both enamine and iminium-ion activation modes, making them highly versatile.[1][3]
Table 1: Performance Comparison of Diarylprolinol Silyl Ether Derivatives in Asymmetric Reactions
| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Michael Addition | Propanal + Nitrostyrene | High | 99 | |
| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether | Michael Addition | Aldehydes + Nitroalkenes | High | High | |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Diels-Alder | Cyclopentadiene + α,β-Unsaturated Aldehydes | Moderate to High | 92-99 | [5] |
| (S)-Diphenylprolinol TMS ether | aza-Michael/Aldol Cascade | α-Ketoamides + α,β-Unsaturated Aldehydes | 34-71 | 84-97 | [6] |
Proline Derivatives: Fine-Tuning the Proline Scaffold
Modifications to the basic proline structure have yielded a diverse array of catalysts with improved enantioselectivity and reactivity compared to L-proline itself.[7] These derivatives often incorporate additional functional groups that can participate in hydrogen bonding or provide increased steric hindrance to control the stereochemical outcome of the reaction.
Table 2: Performance of Proline Derivatives in Asymmetric Reactions
| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |
| (S)-Pyrrolidine-2-carboxamide | Aldol Reaction | Benzaldehyde + Acetone | Modest to Good | Higher than proline | [8] |
| Prolinamide-thiourea | Aldol Reaction | Ketones + Perfluoroalkyl ketones | High | up to 81 | [9] |
| trans-4-Hydroxy-(S)-prolinamide | Aldol Reaction | Acetone + Isatins | High | High | [9] |
| Tetrazole and Acylsulfonamide Proline Derivatives | Mannich, nitro-Michael, Aldol | Various | Superior to proline | Superior to proline | [10] |
| Polymer-supported Proline Derivatives | Aldol, Michael, Mannich | Various | High | Excellent | [11] |
Experimental Protocols
General Procedure for Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether
This protocol is a representative example for the asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction where diarylprolinol silyl ethers excel.
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) in the anhydrous solvent (2.0 mL) under an inert atmosphere, add the diarylprolinol silyl ether catalyst (0.05-0.2 mmol, 5-20 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.2-2.0 mmol, 1.2-2.0 equivalents) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insights: Catalytic Cycles
The versatility of pyrrolidine-based organocatalysts stems from their ability to activate substrates through different mechanistic pathways. The two primary modes of activation are enamine and iminium ion catalysis.
Enamine Catalysis
In enamine catalysis, the chiral secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. This pathway is common in α-functionalization reactions of carbonyls, such as aldol and Michael additions where the carbonyl compound is the nucleophile.[3][7]
Caption: Generalized catalytic cycle for enamine-mediated activation.
Iminium Ion Catalysis
Conversely, in iminium ion catalysis, the chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the unsaturated system, activating it for nucleophilic attack at the β-position. This mode of activation is characteristic of conjugate addition reactions where the α,β-unsaturated carbonyl is the electrophile.[3][12]
Caption: Generalized catalytic cycle for iminium ion-mediated activation.
Conclusion
While this compound remains a competent organocatalyst, the landscape of asymmetric catalysis has been significantly enriched by the development of superior alternatives. Diarylprolinol silyl ethers, in particular, offer exceptional stereocontrol and broad applicability across a range of important synthetic transformations. Furthermore, the diverse array of functionalized proline derivatives provides a toolkit for fine-tuning catalyst performance for specific applications. The choice of catalyst will ultimately depend on the specific reaction, substrates, and desired outcome. This guide serves as a starting point for researchers to explore these powerful alternatives and select the optimal catalyst to advance their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. An Asymmetric Organocatalytic Quadruple Cascade to Tetraaryl-Substituted 2-Azabicyclo[3.3.0]octadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Benchmarking (S)-2-(4-Chlorophenyl)pyrrolidine: A Comparative Analysis Against Commercial Chiral Catalysts
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published performance data for (S)-2-(4-Chlorophenyl)pyrrolidine as a chiral catalyst in asymmetric synthesis. This absence of experimental results on its efficacy, particularly in key transformations such as Michael additions and aldol reactions, precludes a direct and objective comparison against well-established commercial chiral catalysts.
For researchers, scientists, and drug development professionals seeking to evaluate catalytic options, a direct benchmark of this compound is not currently feasible. The following guide, therefore, focuses on providing a framework for such a comparison by presenting established data for widely-used commercial chiral organocatalysts in common asymmetric reactions. This information can serve as a baseline for any future evaluation of novel catalysts like this compound, should performance data become available.
Prominent Commercial Chiral Organocatalysts: A Performance Overview
To provide a context for potential benchmarking, this guide details the performance of two classes of highly successful and commercially available chiral organocatalysts: the Jørgensen-Hayashi catalyst and MacMillan imidazolidinone catalysts. These catalysts are frequently employed in a variety of asymmetric transformations, demonstrating high levels of stereocontrol and efficiency.
Jørgensen-Hayashi Catalyst: (S)-Diphenylprolinol Silyl Ether
This catalyst is a cornerstone of enamine catalysis, particularly effective for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.
Table 1: Performance of (S)-Diphenylprolinol Silyl Ether in the Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 24 | 98 | 95:5 | 99 |
| 2 | Propanal | trans-β-Nitrostyrene | Toluene | 5 | 12 | 95 | 92:8 | 98 |
| 3 | Cyclopentanone | (E)-2-Nitro-1-phenylpropene | CHCl₃ | 10 | 48 | 92 | 90:10 | 97 |
Note: The data presented is a representative summary compiled from various literature sources. Actual results may vary depending on specific reaction conditions.
MacMillan Imidazolidinone Catalysts
Pioneered by David MacMillan, these catalysts are highly effective in iminium ion catalysis, particularly for Diels-Alder reactions and Friedel-Crafts alkylations.
Table 2: Performance of MacMillan Imidazolidinone Catalysts in Asymmetric Reactions
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Diels-Alder | Cyclopentadiene | Cinnamaldehyde | 1st Gen. | CH₃CN/H₂O | 5 | 6 | 91 | 93 (exo) |
| 2 | Diels-Alder | Anthracene | Acrolein | 2nd Gen. | THF | 10 | 24 | 85 | 96 |
| 3 | Friedel-Crafts | N-Boc-pyrrole | trans-Cinnamaldehyde | 2nd Gen. | Et₂O | 20 | 48 | 90 | 95 |
Note: "1st Gen." and "2nd Gen." refer to the first and second generation of MacMillan imidazolidinone catalysts, respectively. The data is a representative summary from various literature sources.
Experimental Protocols for Benchmark Reactions
Detailed experimental procedures are crucial for reproducible and comparable results. Below are generalized protocols for the types of reactions where a novel pyrrolidine-based catalyst would likely be evaluated.
General Procedure for Asymmetric Michael Addition
This protocol is a standard starting point for evaluating a catalyst's performance in the conjugate addition of a carbonyl compound to a nitroalkene.
Workflow for Asymmetric Michael Addition
Caption: General workflow for a catalyzed asymmetric Michael addition.
Protocol:
-
To a stirred solution of the chiral catalyst (5-20 mol%) in an anhydrous solvent (e.g., Toluene, CHCl₃, CH₂Cl₂) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) is added the Michael donor (1.2-2.0 equivalents).
-
The Michael acceptor (1.0 equivalent) is then added, and the reaction mixture is stirred for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.
General Procedure for Asymmetric Aldol Reaction
This protocol outlines a typical procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.
Logical Flow for Asymmetric Aldol Reaction
Caption: Logical flow diagram for a typical asymmetric aldol reaction.
Protocol:
-
In a reaction vessel, the chiral catalyst (5-30 mol%) is dissolved in the ketone (which can also serve as the solvent) or in a suitable organic solvent (e.g., DMF, DMSO, CH₂Cl₂).
-
The mixture is stirred at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
The aldehyde (1.0 equivalent) is added, and the reaction is stirred for the required duration.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl or acetic acid).
-
The product is extracted with an appropriate organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by flash chromatography.
-
The yield, diastereomeric ratio, and enantiomeric excess are determined by NMR and chiral HPLC analysis.
Conclusion
While a direct performance comparison of this compound is not possible at this time due to the absence of published data, this guide provides the necessary context for its future evaluation. By utilizing the established performance of leading commercial catalysts such as the Jørgensen-Hayashi and MacMillan catalysts as benchmarks, and by following standardized experimental protocols, researchers can effectively assess the potential of novel chiral catalysts. The provided data tables and experimental workflows offer a clear framework for conducting and interpreting such comparative studies, which are essential for the advancement of asymmetric synthesis and the development of new, efficient catalytic systems. Should experimental data for this compound become available, it can be directly compared against the information presented here to gauge its relative performance and potential utility in asymmetric catalysis.
Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Predictions in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Integrating In Silico and In Vitro Approaches
In the modern drug discovery landscape, the synergy between computational modeling and experimental validation is paramount for accelerating the identification of novel therapeutic candidates.[1] This guide provides an objective comparison of computational prediction methodologies with established experimental validation techniques, supported by experimental data and detailed protocols. By effectively cross-validating findings, researchers can enhance the efficiency and accuracy of the drug development pipeline, ultimately reducing costs and bringing effective treatments to patients faster.[2]
The Synergy of Computational and Experimental Approaches
Computational methods, often referred to as in silico studies, play a crucial role in the initial stages of drug discovery by enabling the rapid screening of vast chemical libraries to identify potential drug candidates.[3] These predictive models help prioritize compounds for further experimental testing, thereby saving significant time and resources.[4] However, the predictions generated by these models must be rigorously validated through experimental assays, or in vitro studies, to confirm their biological activity and relevance.[5] This iterative process of prediction and validation forms a powerful cycle that drives modern drug discovery.
Data Presentation: A Comparative Overview
The true measure of a computational model's utility lies in its predictive power when compared against real-world experimental data. Below are tables summarizing the performance of various computational methods against experimental results for different drug targets.
Case Study 1: PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) is a critical target in oncology, particularly for cancers with deficiencies in DNA repair pathways.[6] The following table compares the computationally predicted inhibitory activity (IC50) of several PARP inhibitors with their experimentally determined values.[7][8]
| Compound | Computational Method | Predicted IC50 (nM) | Experimental IC50 (nM) | Reference |
| Olaparib | Molecular Docking | -9.3 kcal/mol (Binding Energy) | 5 | [8] |
| Rucaparib | Molecular Docking | -9.0 kcal/mol (Binding Energy) | 7 | [8] |
| Talazoparib | Molecular Docking | -9.1 kcal/mol (Binding Energy) | 1 | [8] |
| Veliparib | 3D-QSAR | 4.8 | 5.2 | [9] |
| Niraparib | 3D-QSAR | 3.5 | 3.8 | [9] |
Note: Binding energy is often correlated with, but not directly equivalent to, IC50 values. The 3D-QSAR model provides a direct prediction of pIC50, which is then converted to IC50.
Case Study 2: EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in the treatment of various cancers, including non-small cell lung cancer.[2] This table presents a comparison of predicted versus experimental pIC50 values for a set of EGFR inhibitors, showcasing the performance of a machine learning model.[10]
| Compound ID | Computational Method | Predicted pIC50 | Experimental pIC50 |
| CHEMBL33538 | Random Forest | 8.15 | 8.09 |
| CHEMBL33539 | Random Forest | 7.98 | 7.89 |
| CHEMBL33540 | Random Forest | 8.32 | 8.22 |
| CHEMBL33541 | Random Forest | 7.65 | 7.52 |
| CHEMBL33542 | Random Forest | 8.55 | 8.46 |
Case Study 3: Virtual Screening Performance for Kinase Inhibitors
Virtual screening is a common computational technique used to identify potential hits from large compound libraries. The performance of these methods can be evaluated using metrics like the Enrichment Factor (EF), which measures how many known active compounds are found in the top fraction of a screened library compared to a random selection. The following table benchmarks different docking strategies for kinase inhibitor discovery.[11][12]
| Docking Method | Top 1% EF | Top 5% EF | Top 10% EF |
| Fred | 15.2 | 8.5 | 5.1 |
| Hybrid | 18.9 | 10.2 | 6.3 |
| Posit | 22.5 | 12.8 | 7.9 |
Experimental Protocols
Accurate and reproducible experimental validation is critical. Below are detailed methodologies for key experiments commonly used to validate computational predictions.
Protocol 1: In Vitro Kinase Binding Assay
This protocol is adapted from a standard LanthaScreen™ Eu Kinase Binding Assay and is suitable for determining the IC50 values of potential kinase inhibitors.[13]
Materials:
-
Kinase of interest (e.g., ITK)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Test compounds
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 4-fold serial dilution is recommended.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and Eu-anti-GST antibody in Kinase Buffer A.
-
Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the serially diluted test compounds to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTS) Assay
This protocol describes a common method for assessing the effect of a compound on cell proliferation and is adapted from standard MTS assay protocols.[6]
Materials:
-
Cancer cell line of interest (e.g., H1975 for EGFR inhibitors)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTS reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 4. Discovery of novel PARP1 inhibitors through computational drug design approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP inhibitors in ovarian cancer: Sensitivity prediction and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Pyrrolidine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the use of small, chiral organic molecules to drive stereoselective transformations. Among these, pyrrolidine-based catalysts, stemming from the seminal work with L-proline, have proven to be remarkably versatile and effective for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The efficiency and selectivity of these catalysts are intrinsically linked to their reaction kinetics, which dictate reaction rates, catalyst loading, and the ultimate stereochemical outcome.
This guide provides a comparative analysis of the reaction kinetics of different classes of pyrrolidine-based catalysts in key asymmetric reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, we aim to furnish researchers with the necessary tools to make informed decisions in catalyst selection and reaction optimization.
Quantitative Comparison of Catalyst Performance
The efficacy of a catalyst is best understood through a quantitative lens. The following tables summarize the performance of various pyrrolidine-based catalysts in the asymmetric Michael addition reaction, a cornerstone of modern synthetic chemistry. The data highlights key kinetic and stereochemical parameters, including reaction time, yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).
Table 1: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) | Reference |
| L-Proline | 30 | DMSO | 96 | 92 | 95:5 | 20 | [1] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | Toluene | 24 | 95 | 93:7 | 99 | [2] |
| (S)-Pyrrolidine-thiourea | 20 | Toluene | 48 | 98 | 95:5 | 96 | [3] |
| Boc-L-Prolinamide | 10 | DMSO | 48 | 95 | 95:5 | 99 | [3] |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 10 | Dioxane | 2 | 97 | 98:2 | 99 | [4] |
Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Catalyst Loading (mol%) | Aldehyde | Nitroolefin | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) | Reference |
| OC-4 (a) | 10 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH2Cl2 | 7 | 99 | 78:22 | 68 | [5] |
| OC-4 (a) | 10 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 24 | 87 | 92:8 | 85 | [5] |
| (S)-2-(Aminomethyl)pyrrolidine derivative (b) | 10 | Propanal | trans-β-Nitrostyrene | Toluene | 24 | 91 | >95:5 | 92 | [6] |
(a) OC-4 is a specific pyrrolidine-based organocatalyst with a bulky substituent at the C2 position.[5] (b) A C2-symmetric organocatalyst derived from (S)-2-aminomethylpyrrolidine.[6]
Experimental Protocols for Kinetic Analysis
The determination of reaction kinetics is crucial for understanding catalyst behavior and optimizing reaction conditions. Below are detailed methodologies for monitoring the progress of pyrrolidine-catalyzed reactions using common analytical techniques.
Protocol 1: Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for reactions with half-lives of several minutes to hours.
1. Sample Preparation:
- In a clean, dry NMR tube, dissolve the limiting reagent (e.g., the aldehyde in an aldol reaction) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction.
- Acquire a preliminary ¹H NMR spectrum to identify the chemical shifts of the reactant and internal standard.
- In a separate vial, prepare a stock solution of the pyrrolidine-based catalyst and the other reactant (e.g., the ketone).
2. Reaction Monitoring:
- Equilibrate the NMR spectrometer to the desired reaction temperature.
- Inject the catalyst/ketone stock solution into the NMR tube containing the aldehyde and internal standard.
- Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals (e.g., every 5 minutes). It is crucial to record the exact time of each acquisition.
3. Data Analysis:
- For each spectrum, integrate the signal corresponding to a characteristic peak of the starting material and the internal standard.
- The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard.
- Plot the concentration of the starting material versus time to obtain the reaction progress curve.
- From this curve, the initial reaction rate and the rate law can be determined by applying appropriate kinetic models (e.g., initial rates method, integral methods).
Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
This method is highly sensitive and ideal for reactions with a wide range of reaction rates. Chiral HPLC can be used to monitor the formation of enantiomeric products simultaneously.
1. Method Development:
- Develop a chiral HPLC method capable of separating the enantiomers of the product and the starting materials. This typically involves screening different chiral stationary phases (CSPs) and mobile phase compositions.
- Establish a calibration curve for the starting material and the product to correlate peak area with concentration.
2. Reaction Setup and Sampling:
- In a thermostated reaction vessel, combine the reactants and the pyrrolidine-based catalyst in the chosen solvent.
- At regular time intervals, withdraw a small aliquot of the reaction mixture.
- Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a strong acid or base to neutralize the catalyst) or by rapid dilution with the mobile phase.
3. HPLC Analysis:
- Inject the quenched and diluted aliquot into the HPLC system.
- Record the chromatogram and integrate the peak areas of the starting material and the product enantiomers.
- Using the calibration curves, convert the peak areas to concentrations.
4. Data Analysis:
- Plot the concentrations of the reactant and products as a function of time.
- Determine the initial reaction rate from the slope of the concentration vs. time plot at t=0.
- Calculate the enantiomeric excess (e.e.) at each time point using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100, where [R] and [S] are the concentrations of the two enantiomers.
Mechanistic Insights: Visualizing the Catalytic Cycle
Understanding the catalytic cycle is fundamental to rational catalyst design and optimization. The following diagram, generated using Graphviz, illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction. This visualization clarifies the key intermediates and steps involved in the transformation.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
This guide provides a foundational framework for understanding and comparing the reaction kinetics of pyrrolidine-based catalysts. The presented data and protocols can aid researchers in selecting the optimal catalyst for their specific synthetic needs and in designing experiments to further elucidate the intricate mechanisms of these powerful organocatalysts.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Evolution of pyrrolidine-type asymmetric organocatalysts by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-2-(4-Chlorophenyl)pyrrolidine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (S)-2-(4-Chlorophenyl)pyrrolidine based on available safety data for structurally similar compounds and general principles of laboratory safety. No specific Safety Data Sheet (SDS) for this compound was located. Therefore, this compound should be handled with extreme caution, assuming it possesses the hazards associated with its constituent parts: a chlorinated aromatic ring and a pyrrolidine moiety. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local and national regulations.
Immediate Safety Considerations
This compound should be treated as a hazardous chemical. Based on data from similar compounds, it may be corrosive, an irritant, and harmful to aquatic life.[1][2] The presence of a chlorinated phenyl group means it is a chlorinated hydrocarbon, which has specific disposal restrictions and should never be disposed of down the drain.[3][4]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
A laboratory coat[5]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Hazard Profile Summary
The hazard profile is inferred from related compounds like pyrrolidine and other chlorinated aromatic compounds.
| Hazard Class | Associated Risks | Citation |
| Corrosive | May cause severe skin burns and eye damage. | [7] |
| Irritant | May cause skin, eye, and respiratory irritation. | [1] |
| Flammability | Pyrrolidine is a highly flammable liquid. While the flammability of this compound is not specified, it should be kept away from heat, sparks, and open flames. | [2][7] |
| Environmental | Harmful to aquatic life. Discharge into the environment must be avoided. | [2][5] |
| Toxicity | Assumed to be harmful if swallowed or inhaled. |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., a glass bottle with a secure cap).
-
This compound falls under the category of halogenated organic waste .[8] Your laboratory should have a designated waste stream for this class of chemicals.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Attach any relevant hazard symbols (e.g., corrosive, irritant, environmentally hazardous).
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be cool and dry.[5]
4. Final Disposal:
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5][6]
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[6][7]
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal, following the same labeling and storage procedures described above.
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.[6]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Personal protective equipment for handling (S)-2-(4-Chlorophenyl)pyrrolidine
Essential Safety and Handling Guide for (S)-2-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 1217651-75-6). Given the absence of a specific Safety Data Sheet (SDS) for the (S)-enantiomer, the following procedures are based on information for the racemic mixture, closely related compounds, and general best practices for handling potent pharmaceutical ingredients. A conservative approach to safety is strongly advised.
Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols. |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Operational Checks:
-
Ensure the work area is clean and uncluttered.
-
Verify that a currently certified chemical fume hood is used for all manipulations.
-
Confirm the availability and proper functioning of an eyewash station and safety shower in the immediate vicinity[4].
-
Ensure a chemical spill kit is readily accessible.
-
Review the Safety Data Sheet (SDS) for any new information or handling procedures.
2. Donning PPE:
-
Shoe Covers and Hair Cover: Put on before entering the designated handling area.
-
Gown: Don the disposable gown, ensuring it is securely tied at the back.
-
Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
3. Handling this compound:
-
All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure[5].
-
Use non-sparking tools and equipment, as the parent compound, pyrrolidine, is flammable[6].
-
Avoid direct contact with the substance. Use appropriate tools for all transfers.
-
Ground and bond containers when transferring material to prevent static discharge[4].
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[5][6]. Store locked up[7].
5. Doffing PPE (in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware, and any absorbent materials used for cleaning up spills should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[8].
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[9].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[9].
In Case of a Spill:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Visual Workflow and Emergency Response Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-(4-Chlorophenyl)pyrrolidine CAS 1217651-75-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
